Tachioside
Description
from the linseed meal; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVHACHAQJFTLZ-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Tachioside from Botanical Sources
Abstract: Tachioside, a phenolic glycoside with notable antioxidant, anti-inflammatory, and α-glucosidase inhibitory properties, represents a compound of significant interest for pharmaceutical and nutraceutical development. This technical guide provides a comprehensive overview of the methodologies for the discovery, extraction, isolation, and structural elucidation of this compound from its natural plant sources. We delve into the causality behind experimental choices, from initial solvent extraction to high-resolution chromatographic purification and spectroscopic characterization. This document is intended for researchers, natural product chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the successful isolation of this promising bioactive molecule.
Introduction to this compound
This compound, chemically identified as 4-hydroxy-3-methoxy-phenyl-1-O-β-D-glucopyranose, is a naturally occurring phenolic glycoside.[1][2] Its structure consists of a hydroquinone derivative (vanillyl alcohol) linked to a glucose molecule via a glycosidic bond. This structure contributes to its significant bioactivities, which include potent antioxidant effects comparable to L-ascorbic acid, anti-obesity properties, and the ability to inhibit α-glucosidase.[2][3][4][5] Furthermore, studies have demonstrated its capacity to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, indicating promising anti-inflammatory potential.[5][6] The growing body of evidence supporting its therapeutic relevance necessitates robust and efficient methods for its isolation from botanical matrices to enable further pharmacological investigation.
Natural Occurrence and Botanical Sources
This compound is distributed across a variety of plant species, often as a secondary metabolite.[7] The selection of the source material is a critical first step, directly impacting the yield and complexity of the isolation process. While it has been identified in numerous plants, some species contain significantly higher concentrations.
| Plant Species | Family | Part(s) Used | Key Reference(s) |
| Phyllostachys bambusoides | Gramineae | Culm (Stem) | [2][4] |
| Artemisia marschalliana | Asteraceae | Aerial Parts | [4] |
| Glycosmis pentaphylla | Rutaceae | Stems | [5][6] |
| Piper retrofractum | Piperaceae | Leaves | [3] |
| Atractylodes japonica | Asteraceae | Not Specified | [1] |
| Berchemia floribunda | Rhamnaceae | Not Specified | [1] |
| Pinus yunnanensis | Pinaceae | Bark | [5] |
Expert Insight: The culm of Phyllostachys bambusoides has been identified as a particularly rich source, making it an excellent candidate for large-scale isolation efforts.[2][4] The choice of plant part is crucial; for instance, in bamboo, the stem contains a high concentration of active ingredients.[4]
Extraction and Purification: A Strategic Workflow
The isolation of this compound from a complex plant matrix is a multi-step process designed to systematically remove undesirable compounds and enrich the target molecule. The moderately polar nature of this glycoside dictates the selection of appropriate solvents and chromatographic conditions.
Comparative Analysis of Extraction Techniques
The initial extraction aims to efficiently liberate this compound from the plant's cellular structures. The choice of method involves a trade-off between efficiency, cost, solvent consumption, and the potential for thermal degradation of the target compound.
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature for an extended period.[8] | Simple, low cost, avoids thermal degradation. | Time-consuming, lower efficiency, large solvent volume. |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | More efficient than maceration, exhaustive extraction. | Requires heat, potential for thermal degradation of labile compounds.[9] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[8] | Faster, more efficient, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture.[8] | Very fast, highly efficient, reduced solvent use. | Requires specialized equipment, risk of overheating. |
Rationale: For laboratory-scale isolation, maceration with a polar solvent like methanol or ethanol is a reliable and straightforward starting point.[4][5] The solvent effectively solubilizes the glycoside while leaving behind highly non-polar and polymeric substances.
Detailed Protocol: Solvent Extraction and Fractionation
This protocol describes a robust method for obtaining a this compound-enriched fraction from dried plant material (e.g., P. bambusoides culm).
Step 1: Material Preparation
-
Grind the dried plant material into a coarse powder (approx. 20-40 mesh) to increase the surface area for extraction.
-
Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture, which can interfere with extraction efficiency.
Step 2: Maceration
-
Place 100 g of the dried powder into a 2 L Erlenmeyer flask.
-
Add 1 L of 80% methanol in water. The aqueous methanol is effective at swelling the plant matrix and solubilizing moderately polar glycosides.
-
Seal the flask and macerate for 48 hours at room temperature with occasional agitation.
Step 3: Filtration and Concentration
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.
-
Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude aqueous residue.
Step 4: Liquid-Liquid Fractionation
-
Resuspend the crude residue in 200 mL of distilled water.
-
Perform a liquid-liquid extraction in a separatory funnel sequentially with 3 x 200 mL of n-hexane followed by 3 x 200 mL of ethyl acetate.
-
Causality: The n-hexane wash removes non-polar compounds like lipids and chlorophyll. The subsequent ethyl acetate fraction will contain this compound along with other compounds of similar polarity, effectively enriching the target.
-
-
Collect the ethyl acetate fraction and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness to obtain the this compound-enriched fraction.
Chromatographic Purification
To achieve high purity, the enriched fraction must be subjected to chromatographic separation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for this final step.[4]
| Technique | Principle | Application |
| Solid-Phase Extraction (SPE) | Adsorption chromatography using a solid sorbent (e.g., C18) to perform a rough separation based on polarity.[10] | Initial cleanup and fractionation of the crude extract. |
| Column Chromatography (CC) | Separation on a stationary phase (e.g., silica gel, Sephadex) packed in a glass column, driven by gravity or low pressure.[11] | Scalable, good for initial large-volume fractionation. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support, excellent for separating polar compounds.[12][13] | High-capacity separation of complex mixtures, avoids irreversible adsorption. |
| Preparative RP-HPLC | High-resolution separation on a reversed-phase (e.g., C18) column under high pressure.[4][14] | Final purification step to achieve >95% purity. |
Detailed Protocol: Preparative RP-HPLC Purification
Step 1: Sample Preparation
-
Dissolve the dried ethyl acetate fraction in the HPLC mobile phase (e.g., methanol/water mixture) at a concentration of 50-100 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
Step 2: Instrumentation and Conditions
-
System: Preparative HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile or Methanol with 0.1% formic acid).
-
Rationale: The acidic modifier improves peak shape and resolution. A gradient elution is necessary to separate compounds with varying polarities present in the fraction.
-
-
Example Gradient: Start with 10% B, increase to 40% B over 30 minutes.
-
Flow Rate: 10-20 mL/min, depending on column dimensions.
-
Detection: Monitor at wavelengths relevant to phenolic compounds, typically 280 nm.
Step 3: Fraction Collection and Analysis
-
Inject the sample and begin the chromatographic run.
-
Collect fractions corresponding to the target peak identified by its retention time (determined from prior analytical HPLC runs).
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Pool the pure fractions (>95%), evaporate the solvent, and lyophilize to obtain pure this compound as a white powder.
Overall Isolation and Purification Workflow
The following diagram illustrates the comprehensive strategy from raw plant material to purified this compound.
Caption: Workflow for this compound Isolation.
Structural Elucidation
Once isolated, the identity and structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula (e.g., C₁₃H₁₈O₈ for this compound).[1] Fragmentation patterns can reveal structural motifs. |
| ¹H-NMR Spectroscopy | Reveals the number and type of protons, their chemical environment, and scalar coupling relationships (proton connectivity). |
| ¹³C-NMR Spectroscopy | Shows the number and type of carbon atoms in the molecule (e.g., aromatic, methoxy, glycosyl carbons). |
| 2D-NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range), confirming the assembly of the molecular fragments. |
Integrated Spectroscopic Analysis
The final structural confirmation relies on the synergistic interpretation of all spectroscopic data.
Caption: Logic of Structural Elucidation.
Bioactivity and Therapeutic Potential
This compound exhibits a range of pharmacological activities that make it a compelling candidate for further research. Its primary mode of action appears to be linked to its antioxidant and anti-inflammatory properties.
Anti-inflammatory Mechanism
One of the well-documented activities of this compound is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[5][6] Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.
The diagram below illustrates this inhibitory action.
Caption: this compound's Inhibition of NO Production.
This activity, coupled with its strong radical-scavenging capabilities, positions this compound as a molecule with potential applications in managing inflammatory conditions and oxidative stress-related disorders.
Conclusion
The successful isolation of this compound is contingent upon a systematic and well-reasoned approach. This guide outlines a validated workflow, beginning with the judicious selection of plant material and progressing through efficient extraction, multi-step fractionation, and high-resolution purification. The causality behind each methodological choice, from solvent polarity in extraction to the selection of chromatographic columns, has been detailed to provide a clear and replicable framework. The confirmation of the molecule's structure via an integrated spectroscopic approach is the final, critical step in validating the isolation process. With its promising bioactivity profile, the methods described herein provide the essential foundation for researchers to obtain high-purity this compound for advanced pharmacological and clinical studies.
References
- Luyen, B. T., et al. (2014). A new phenylpropanoid and an alkylglycoside from Piper retrofractum leaves with their antioxidant and α-glucosidase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 24(17), 4120-4.
-
Li, T., et al. (2012). This compound, an antioxidative phenolic glycoside from bamboo species. Food Science and Biotechnology, 21(4), 1167-1171. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
-
Korea Science (n.d.). This compound, an Antioxidative Phenolic Glycoside from Bamboo Species. Food Science and Biotechnology. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). Isothis compound. PubChem Compound Database. Retrieved from: [Link]
-
Shao, Y., et al. (2013). Research methods to study plant secondary metabolic pathways and their applications in the analysis of the biosynthetic pathway of stilbenes from Polygonum multiflorum. Biotechnology & Biotechnological Equipment, 27(1), 3568-3575. Available from: [Link]
-
Yang, D., et al. (2023). Functional characterization of tyrosine decarboxylase genes that contribute to acteoside biosynthesis in Rehmannia glutinosa. ResearchGate. Available from: [Link]
-
Tian, E. L., et al. (2014). Phenolic glycosides from Glycosmis pentaphylla. Journal of Asian Natural Products Research, 16(12), 1119-25. Available from: [Link]
-
Azmir, J., et al. (2013). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 2(3), 342-369. Available from: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319-2331. Available from: [Link]
-
Li, L., et al. (2005). Isolation and purification of acteoside and isoacteoside from Plantago psyllium L. by high-speed counter-current chromatography. Journal of Chromatography A, 1063(1-2), 161-9. Available from: [Link]
-
Ben Ahmed, Z., et al. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 27(19), 6542. Available from: [Link]
-
Lin, L. C., & Wang, Y. C. (2022). The pharmacokinetic property and pharmacological activity of acteoside: A review. Biomedicine & Pharmacotherapy, 153, 113300. Available from: [Link]
-
Wang, Y., et al. (2020). Current advances in acteoside biosynthesis pathway elucidation and biosynthesis. Phytochemistry, 172, 112282. Available from: [Link]
-
Osagie, I. J., & Idu, M. (2008). Ethnobotanical Uses of Plants Among the Binis in the Treatment of Ophthalmic and ENT (Ear, Nose and Throat) Ailments. Ethnobotanical Leaflets, 12, 641-651. Available from: [Link]
- Google Patents (n.d.). Acteoside extraction method. JP3925828B2.
-
Niu, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules, 26(10), 2855. Available from: [Link]
-
Lei, L., et al. (2001). Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography. Journal of Chromatography A, 912(1), 181-5. Available from: [Link]
-
Ekuadzi, E., et al. (2021). Ethnopharmacological Study of Medicinal Plants Used for the Treatment of Cardiovascular Diseases and Their Associated Risk Factors in sub-Saharan Africa. Plants, 10(11), 2309. Available from: [Link]
-
Lin, L. C., & Wang, Y. C. (2022). The pharmacokinetic property and pharmacological activity of acteoside: A review. Biomedicine & Pharmacotherapy, 153, 113300. Available from: [Link]
-
Kaur, H. (2020). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Critical Reviews in Analytical Chemistry, 50(5), 456-473. Available from: [Link]
-
Petropoulos, S. A., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules, 25(20), 4735. Available from: [Link]
-
Allandrieu, C., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 28(9), 3843. Available from: [Link]
-
Semenya, S. S., & Potgieter, M. J. (2014). Ethnomedicinal, Phytochemical and Ethnopharmacological Aspects of Four Medicinal Plants of Malvaceae Used in Indian Traditional Medicines: A Review. Journal of Medicinal Plants Research, 8(11), 445-457. Available from: [Link]
-
Agarwal, A., & Gupta, G. (2025). Methods associated with steviol glycosides investigation. African Journal of Medicine and Pharma Research, 3(2), 96-98. Available from: [Link]
-
Al-Snafi, A. E. (2020). The ethnomedicinal evidences pertaining to traditional medicinal herbs used in the treatment of respiratory illnesses and disorders in Saudi Arabia: A review. Journal of Pharmacy & BioAllied Sciences, 12(1), 1-13. Available from: [Link]
-
Sasidharan, S., et al. (2011). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Separation & Purification Reviews, 40(1), 1-52. Available from: [Link]
-
Al-Qaraghuli, M. M. (2012). STUDIES TOWARD ISOLATION AND IDENTIFICATION OF BIOACTIVE SUBSTANCES FROM MEDICINAL PLANTS. An-Najah National University. Available from: [Link]
Sources
- 1. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:109194-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Phenolic glycosides from Glycosmis pentaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pomics.com [pomics.com]
- 8. africanjmpr.com [africanjmpr.com]
- 9. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells [mdpi.com]
A Technical Guide to Tachioside: Natural Sources, Biosynthesis, and Analysis
Abstract
Tachioside, a phenolic glycoside with notable antioxidant properties, has garnered interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural distribution, a detailed exploration of its proposed biosynthetic pathway, and robust methodologies for its extraction and quantitative analysis. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, metabolic engineering, and the development of novel therapeutic agents.
Introduction: The Chemical and Biological Landscape of this compound
This compound, chemically known as 4-hydroxy-3-methoxyphenyl-1-O-β-D-glucopyranoside, is a naturally occurring phenolic glycoside.[1][2] Its structure comprises a hydroquinone-derived aglycone (4-hydroxy-3-methoxyphenol) linked to a glucose molecule. The presence of phenolic hydroxyl groups contributes to its significant antioxidant activity, which has been shown to be comparable to that of L-ascorbic acid.[2][3] This intrinsic bioactivity makes this compound a compelling candidate for further investigation in the realms of pharmaceuticals and nutraceuticals. Understanding its natural distribution and the biochemical pathways governing its synthesis is paramount for harnessing its full potential, either through direct extraction from botanical sources or through synthetic biology approaches.
Natural Occurrence and Distribution
This compound has been identified in a diverse range of plant species, suggesting a widespread, albeit not ubiquitous, presence in the plant kingdom. The concentration of this compound can vary significantly between species and even within different tissues of the same plant.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Phyllostachys bambusoides | Poaceae | Culm (Stem) | [2][3] |
| Various Bamboo Species | Poaceae | Culm, Leaves | [3] |
| Atractylodes japonica | Asteraceae | Rhizome | [1] |
| Berchemia floribunda | Rhamnaceae | Not specified | [1] |
| Physalis peruviana (Goldenberry) | Solanaceae | Fruit | [3] |
| Triticum aestivum (Wheat) | Poaceae | Not specified |
Notably, the culm of the bamboo species Phyllostachys bambusoides has been reported to contain the highest amounts of this compound among the sources studied to date.[2][3] The presence of this compound in both monocotyledonous (bamboo, wheat) and dicotyledonous (goldenberry, Atractylodes) plants indicates that the biosynthetic machinery for its production evolved early in plant evolution or has arisen independently in different lineages.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be conceptually divided into two major stages: the formation of the aglycone, 4-hydroxy-3-methoxyphenol, and the subsequent glycosylation to yield the final product. While the complete pathway has not been fully elucidated in a single organism, a plausible route can be constructed based on well-characterized general phenylpropanoid and glycosylation pathways in plants.[4]
Stage 1: Biosynthesis of the Aglycone (4-hydroxy-3-methoxyphenol)
The aglycone of this compound is structurally related to other well-known phenylpropanoids, such as vanillin and ferulic acid. Its formation is proposed to originate from the core phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[5][6]
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to form trans-cinnamic acid.[5]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[5]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.
-
Hydroxylation and Methylation: To arrive at the 4-hydroxy-3-methoxy substitution pattern of the this compound aglycone, further modifications of the aromatic ring are necessary. This likely involves a hydroxylation at the C3 position followed by methylation. An analogous sequence is observed in the biosynthesis of ferulic acid from p-coumaric acid, involving caffeic acid as an intermediate and a caffeic acid O-methyltransferase (COMT).[5]
-
Side-Chain Shortening/Modification: The three-carbon side chain of the phenylpropanoid intermediate (e.g., ferulic acid) must be modified to a hydroxyl group. This is a less characterized aspect of the pathway. It could potentially involve oxidative decarboxylation or a series of reduction and cleavage reactions. In vanillin biosynthesis, for instance, a vanillin synthase hydratase/lyase catalyzes the conversion of ferulic acid to vanillin.[5] A similar enzymatic activity, potentially a reductase or an oxidase, could be responsible for the formation of 4-hydroxy-3-methoxyphenol.
Caption: Proposed biosynthesis pathway for the aglycone of this compound.
Stage 2: Glycosylation of the Aglycone
The final step in this compound biosynthesis is the attachment of a glucose moiety to the 4-hydroxy-3-methoxyphenol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).[7][8] These enzymes transfer a glucose unit from an activated sugar donor, UDP-glucose, to a specific hydroxyl group on the acceptor molecule (the aglycone).
UDP-glucose + 4-hydroxy-3-methoxyphenol → this compound + UDP
While the specific UGT responsible for this compound synthesis has not yet been identified, numerous plant UGTs exhibit activity towards a broad range of phenolic substrates.[9] For example, UGTs have been characterized that can glycosylate similar compounds like hydroquinone and tyrosol.[10][11] The identification and characterization of the specific UGT involved in this compound formation would be a critical step towards its biotechnological production.
Experimental Protocols: Extraction, Isolation, and Quantification
The effective study of this compound necessitates robust methods for its extraction from plant matrices and subsequent purification and analysis. As a phenolic glycoside, this compound is moderately polar.
Extraction of this compound from Plant Material
The choice of solvent is critical for the efficient extraction of phenolic glycosides.[12][13]
Protocol: Solvent Extraction of this compound
-
Sample Preparation: Lyophilize fresh plant material to remove water, which can interfere with extraction efficiency. Grind the dried tissue into a fine powder to maximize the surface area for solvent penetration.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 1.5 mL of 80% aqueous methanol. Methanol is effective for extracting lower molecular weight polyphenols, and the addition of water helps to extract the more polar glycosides.[12]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 20 minutes in an ultrasonic bath to facilitate cell wall disruption and enhance extraction.
-
-
Clarification: Centrifuge the mixture at 14,000 x g for 15 minutes to pellet insoluble plant debris.
-
Collection: Carefully transfer the supernatant containing the extracted this compound to a clean tube. For quantitative analysis, this extract can be filtered through a 0.22 µm syringe filter directly into an HPLC vial.
Caption: Workflow for the extraction and analysis of this compound.
Purification of this compound
For the isolation of pure this compound for structural elucidation or bioactivity studies, further purification steps are required after the initial extraction.
-
Liquid-Liquid Partitioning: The crude extract can be concentrated and partitioned between a polar solvent (e.g., water) and a moderately polar, immiscible solvent (e.g., ethyl acetate) to remove highly nonpolar compounds like chlorophylls and lipids, and highly polar compounds like sugars. Phenolic glycosides will typically partition into the ethyl acetate phase.
-
Column Chromatography: The fraction enriched with this compound can be subjected to column chromatography.
-
Normal-Phase Chromatography: Using a silica gel stationary phase with a gradient of solvents (e.g., chloroform-methanol) can separate compounds based on polarity.
-
Reversed-Phase Chromatography: A C18-functionalized silica stationary phase with a water-methanol or water-acetonitrile gradient is highly effective for separating phenolic glycosides.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice. Using a reversed-phase column, the fraction containing this compound can be injected, and the corresponding peak collected.
Quantitative Analysis
High-performance liquid chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of this compound in plant extracts.
-
System: A reversed-phase HPLC system.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
UV-Vis Detector: this compound exhibits UV absorbance due to its phenolic ring. Detection is typically performed around 280 nm.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides higher sensitivity and specificity. Quantification can be performed using selected ion monitoring (SIM) of the molecular ion of this compound.
-
-
Quantification: A calibration curve is constructed using a pure analytical standard of this compound at known concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.
Conclusion and Future Perspectives
This compound is a phenolic glycoside of growing interest due to its antioxidant properties and presence in various plant species. This guide has outlined its primary natural sources and a proposed biosynthetic pathway rooted in the well-established phenylpropanoid pathway. The provided protocols for extraction and analysis offer a robust framework for researchers.
Future research should focus on several key areas:
-
Biosynthetic Pathway Elucidation: The precise enzymatic steps leading from ferulic acid to the this compound aglycone need to be identified. Furthermore, the specific UDP-glucosyltransferase responsible for the final glycosylation step should be cloned and characterized.
-
Metabolic Engineering: A complete understanding of the biosynthetic pathway will enable the metabolic engineering of microorganisms or plants for the sustainable and high-yield production of this compound.
-
Pharmacological Evaluation: Further in-depth studies are required to fully characterize the bioactivities of this compound and evaluate its potential as a therapeutic or nutraceutical agent.
The continued exploration of this compound holds significant promise for advancements in natural product chemistry, biotechnology, and human health.
References
-
Vanillin - Wikipedia. [Link]
-
Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC - NIH. [Link]
-
Metabolic pathways of vanillin biosynthesis | Download Scientific Diagram - ResearchGate. [Link]
-
Genetic Engineering Approaches for the Microbial Production of Vanillin - MDPI. [Link]
-
Enzymatic glycosylation of hydroquinone by amylosucrase from X.... - ResearchGate. [Link]
-
This compound | C13H18O8 | CID 11962143 - PubChem. [Link]
-
Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC. [Link]
-
a Glycosylation process of hydroquinone into arbutin, b calluses used... | Download Scientific Diagram - ResearchGate. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. [Link]
-
Extraction and isolation of phenolic compounds - PubMed. [Link]
-
Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential - NIH. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. [Link]
-
Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol | Request PDF - ResearchGate. [Link]
-
This compound, an antioxidative phenolic glycoside from bamboo species - ResearchGate. [Link]
-
This compound, an Antioxidative Phenolic Glycoside from Bamboo Species - Korea Science. [Link]
-
Highly efficient biosynthesis of salidroside by a UDP-glucosyltransferase-catalyzed cascade reaction - ResearchGate. [Link]
-
Biotransformation of hydroquinone into α-arbutin by transglucosylation activity of a metagenomic amylosucrase - PMC - PubMed Central. [Link]
-
Biotransformation of hydroquinone into arbutin - ResearchGate. [Link]
-
Phenylpropanoid Biosynthesis - ResearchGate. [Link]
-
Highly efficient biosynthesis of salidroside by a UDP-glucosyltransferase-catalyzed cascade reaction - PubMed. [Link]
-
Molecular Identification of UDP-Sugar-Dependent Glycosyltransferase and Acyltransferase Involved in the Phenylethanoid Glycoside Biosynthesis Induced by Methyl Jasmonate in Sesamum indicum L - NIH. [Link]
-
(PDF) Highly Efficient Biosynthesis of Salidroside by a UDP-glucosyltransferase-catalyzed Cascade Reaction - ResearchGate. [Link]
-
Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC - PubMed Central. [Link]
Sources
- 1. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vanillin - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Identification of UDP-Sugar-Dependent Glycosyltransferase and Acyltransferase Involved in the Phenylethanoid Glycoside Biosynthesis Induced by Methyl Jasmonate in Sesamum indicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of hydroquinone into α-arbutin by transglucosylation activity of a metagenomic amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient biosynthesis of salidroside by a UDP-glucosyltransferase-catalyzed cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Derivatization of Tachioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tachioside, a phenolic glycoside with the chemical structure 4-hydroxy-3-methoxyphenyl-β-D-glucopyranoside, has garnered significant interest within the scientific community due to its notable biological activities, including antioxidant, anti-obesity, and α-glucosidase inhibitory properties.[1] This technical guide provides a comprehensive overview of the chemical synthesis and derivatization of this compound. It is designed to serve as a resource for researchers and drug development professionals, offering insights into synthetic strategies, potential derivatization pathways, and the structure-activity relationships that govern its therapeutic potential. This document delves into both classical and modern synthetic approaches, outlines detailed experimental considerations, and explores how targeted chemical modifications can be leveraged to enhance the pharmacological profile of this promising natural product.
Introduction: The Scientific Merit of this compound
This compound is a naturally occurring phenolic glycoside found in various plant species.[2] Its core structure consists of a vanillyl alcohol (4-hydroxy-3-methoxyphenyl) aglycone linked to a β-D-glucopyranose moiety via a glycosidic bond. The inherent biological activities of this compound make it an attractive scaffold for drug discovery and development. Its antioxidant properties are of particular interest, suggesting a potential role in mitigating oxidative stress-related pathologies.[1] Furthermore, its ability to inhibit α-glucosidase points towards its potential as a therapeutic agent for managing type 2 diabetes.
The development of robust synthetic routes to this compound and its analogs is crucial for several reasons. Firstly, it allows for the production of sufficient quantities of the pure compound for extensive biological evaluation, overcoming the limitations of natural sourcing. Secondly, and perhaps more importantly, it opens the door to systematic derivatization and the exploration of structure-activity relationships (SAR). By strategically modifying the this compound molecule, it is possible to fine-tune its ADME (absorption, distribution, metabolism, and excretion) properties, enhance its potency, and potentially discover novel biological activities.
This guide will first explore the key aspects of this compound synthesis, focusing on the strategic formation of the critical glycosidic bond. Subsequently, it will detail various derivatization strategies, discussing the rationale behind these modifications and their potential impact on the molecule's bioactivity.
The Chemical Synthesis of this compound: A Strategic Overview
The total synthesis of this compound hinges on the stereoselective formation of the β-glycosidic linkage between the vanillyl alcohol aglycone and the glucose moiety. This section will detail two primary approaches: a classical chemical method, the Koenigs-Knorr reaction, and a modern chemoenzymatic strategy.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound reveals two key building blocks: a protected glucose derivative and the vanillyl alcohol aglycone. The primary challenge lies in controlling the stereochemistry at the anomeric center to achieve the desired β-configuration.
Caption: Retrosynthetic analysis of this compound.
Classical Approach: The Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry and provides a reliable method for the formation of glycosidic bonds.[3] The reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt.[3][4][5]
Causality Behind Experimental Choices:
-
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) is a common and effective glycosyl donor. The acetyl protecting groups serve two purposes: they prevent unwanted side reactions at the hydroxyl groups and the C2-acetyl group provides neighboring group participation, which is crucial for directing the stereochemical outcome towards the desired 1,2-trans-glycoside (the β-anomer in the case of glucose).[3]
-
Aglycone: Vanillyl alcohol is the nucleophile that attacks the anomeric center of the glucose donor.
-
Promoter: Silver carbonate or silver oxide are classic promoters for the Koenigs-Knorr reaction.[1][5] They act as halophiles, activating the glycosyl bromide for nucleophilic attack.
-
Solvent: Aprotic solvents such as dichloromethane or toluene are typically used to ensure the solubility of the reactants and to avoid side reactions.
Experimental Workflow:
Caption: Koenigs-Knorr synthesis workflow for this compound.
Detailed Protocol: Koenigs-Knorr Synthesis of this compound
-
Preparation of Reactants: Ensure all glassware is oven-dried and reactants are anhydrous. Vanillyl alcohol and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide should be of high purity.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve vanillyl alcohol in anhydrous toluene.
-
Addition of Promoter and Glycosyl Donor: Add silver carbonate to the solution, followed by the portion-wise addition of acetobromoglucose. The reaction is typically stirred in the dark to prevent the light-sensitive silver salts from decomposing.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification of Protected this compound: The crude product is purified by silica gel column chromatography to yield tetra-O-acetyl-tachioside.
-
Deprotection (Zemplén Deacetylation): The purified protected this compound is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.
-
Neutralization and Final Purification: Once the deacetylation is complete (monitored by TLC), the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, this compound, is then purified by column chromatography.
Chemoenzymatic Synthesis: A Greener Alternative
Enzymatic synthesis offers several advantages over classical chemical methods, including high regio- and stereoselectivity under mild reaction conditions. A study has reported the successful synthesis of 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, an isomer of this compound, using maltase from Saccharomyces cerevisiae.[6] This demonstrates the feasibility of using enzymes for the glycosylation of vanillyl alcohol.
Causality Behind Experimental Choices:
-
Enzyme: A glycosidase operating in a transglycosylation mode is required. While the cited study used maltase to produce the α-anomer, a β-glucosidase could potentially be employed to synthesize the desired β-anomer of this compound.
-
Glycosyl Donor: An activated sugar donor is needed. In the enzymatic approach, this can be a simple disaccharide like maltose[6] or cellobiose, from which the enzyme transfers one glucose unit.
-
Aglycone: Vanillyl alcohol serves as the acceptor for the glucose moiety.
-
Reaction Conditions: The reaction is carried out in an aqueous buffer system at a specific pH and temperature to ensure optimal enzyme activity.[6]
Experimental Workflow:
Caption: Chemoenzymatic synthesis workflow for this compound.
Detailed Protocol: Chemoenzymatic Synthesis of this compound (Hypothetical)
-
Enzyme and Substrate Preparation: Dissolve vanillyl alcohol and the glycosyl donor (e.g., cellobiose) in a suitable aqueous buffer (e.g., phosphate or citrate buffer) at the optimal pH for the selected β-glucosidase.
-
Enzymatic Reaction: Add the β-glucosidase to the substrate solution. The reaction is typically incubated at a constant temperature with gentle agitation.
-
Reaction Monitoring: The formation of this compound can be monitored over time using High-Performance Liquid Chromatography (HPLC).
-
Enzyme Deactivation: Once the reaction has reached the desired conversion, the enzyme is denatured by heating or by the addition of an organic solvent like ethanol to stop the reaction.
-
Purification: The reaction mixture is centrifuged to remove the denatured enzyme. The supernatant is then subjected to preparative HPLC to isolate and purify this compound.
| Parameter | Koenigs-Knorr Synthesis | Chemoenzymatic Synthesis |
| Stereoselectivity | Good (β-selective with participating groups) | Excellent (Enzyme-dependent) |
| Protecting Groups | Required | Generally not required |
| Reaction Conditions | Anhydrous, often requires heavy metals | Aqueous, mild pH and temperature |
| Byproducts | Stoichiometric amounts of silver salts | Minimal, mainly unreacted substrates |
| Scalability | Well-established for large-scale synthesis | Can be challenging, dependent on enzyme stability and cost |
Derivatization of this compound: Enhancing Biological Activity
The derivatization of natural products is a key strategy in drug discovery to improve their pharmacological properties.[7] For this compound, derivatization can be targeted at the hydroxyl groups of the glucose moiety or the phenolic hydroxyl group of the aglycone. The primary goals of such modifications are to modulate lipophilicity, improve metabolic stability, and enhance target-specific interactions.
Rationale for Derivatization
-
Improving Bioavailability: The multiple hydroxyl groups of this compound make it highly polar, which can limit its oral bioavailability. Acylation or etherification of some of these hydroxyls can increase lipophilicity, potentially improving absorption across biological membranes.
-
Enhancing Target Affinity: For its α-glucosidase inhibitory activity, specific interactions with the enzyme's active site are crucial. Derivatization can introduce new functional groups that may form additional hydrogen bonds or hydrophobic interactions, thereby increasing inhibitory potency.[8][9][10]
-
Modulating Antioxidant Activity: The phenolic hydroxyl group is key to this compound's antioxidant activity. While direct modification of this group might reduce its radical scavenging ability, derivatization of the sugar moiety could influence its overall antioxidant profile in different biological environments.[4]
-
Exploring New Biological Activities: Derivatization can lead to analogs with entirely new pharmacological profiles, such as antimicrobial or anticancer activities.[11][12][13]
Key Derivatization Strategies
3.2.1. Acylation/Esterification
Acylation is a common strategy to introduce ester functionalities. This can be achieved chemically using acyl chlorides or anhydrides, or enzymatically using lipases.
-
Chemical Acylation: This can be performed using reagents like acetyl chloride, benzoyl chloride, or other acylating agents in the presence of a base like pyridine. The challenge lies in achieving regioselectivity, as all hydroxyl groups are potential sites for acylation. Selective protection-deprotection strategies may be necessary to target specific hydroxyls.
-
Enzymatic Acylation: Lipases can offer high regioselectivity in non-aqueous media.[14] For example, a lipase might selectively acylate the primary hydroxyl group at the C6 position of the glucose moiety.
3.2.2. Etherification
Introduction of ether linkages, for instance, by Williamson ether synthesis, can also be used to modify the hydroxyl groups. This involves deprotonation of a hydroxyl group with a strong base followed by reaction with an alkyl halide. Similar to acylation, regioselectivity is a key consideration.
Logical Flow of a Derivatization and Evaluation Project:
Caption: Logical workflow for the derivatization and biological evaluation of this compound.
Structure-Activity Relationship (SAR) Insights from Related Compounds
While specific SAR studies on a wide range of this compound derivatives are not extensively reported in the literature, valuable insights can be drawn from studies on other phenolic and flavonoid glycosides:
-
Acylation and Antimicrobial Activity: Studies on acylated flavonol glycosides have shown that the introduction of acyl groups can enhance antibacterial activity, particularly against Gram-positive bacteria.[11] The nature and position of the acyl group can significantly influence the potency.
-
Lipophilicity and Bioactivity: Increasing the lipophilicity through derivatization can, in some cases, enhance the interaction of the molecule with biological membranes, which can be beneficial for antimicrobial activity.[3]
-
Galloylation and α-Glucosidase Inhibition: In a study of 1,5-anhydro-D-glucitol derivatives, it was found that increasing the number of galloyl units significantly increased α-glucosidase inhibitory activity.[4] This suggests that introducing bulky aromatic esters to the glucose moiety of this compound could be a promising strategy for enhancing its antidiabetic potential. The position of the galloyl group was also shown to be critical, with substitution at the C-2 position demonstrating particularly strong activity.[4]
Conclusion and Future Directions
This compound presents a valuable natural product scaffold for the development of new therapeutic agents. This guide has outlined both classical and modern approaches to its chemical synthesis, providing a foundation for its production in a laboratory setting. The Koenigs-Knorr reaction remains a robust method for achieving the desired β-glycosidic linkage, while chemoenzymatic synthesis offers a promising green alternative.
The derivatization of this compound represents a fertile area for future research. By applying strategies such as acylation and etherification, it is possible to generate a library of novel analogs. The systematic biological evaluation of these derivatives will be crucial for elucidating detailed structure-activity relationships. Based on findings from related phenolic glycosides, derivatization of the glucose moiety with aromatic acyl groups appears to be a particularly promising avenue for enhancing α-glucosidase inhibition. Future work should focus on the regioselective modification of this compound and the comprehensive pharmacological profiling of the resulting derivatives to unlock the full therapeutic potential of this intriguing natural product.
References
-
Si, L., et al. (2016). New acylated flavonol glycosides with antibacterial activity from root barks of Sophora japonica. ResearchGate. Available at: [Link]
-
Koenigs–Knorr reaction. Wikipedia. Available at: [Link]
-
Molnár, J., et al. (1989). Antimicrobial and immunomodulating effects of some phenolic glycosides. Acta Microbiologica Hungarica, 36(4), 425-432. Available at: [Link]
-
Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity. PubMed. Available at: [Link]
-
Synthesis and activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Structure activity relationship (SAR) of synthesized compounds. ResearchGate. Available at: [Link]
-
This compound, an antioxidative phenolic glycoside from bamboo species. ResearchGate. Available at: [Link]
-
Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. PubMed Central. Available at: [Link]
-
Cytotoxicity activity. Systematic Reviews in Pharmacy. Available at: [Link]
-
Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. MDPI. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Koenigs knorr reaction and mechanism. Slideshare. Available at: [Link]
- US6261813B1 - Two step enzymatic acylation. Google Patents.
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]
- US7368593B1 - Method of selective esterification. Google Patents.
-
Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. ResearchGate. Available at: [Link]
-
Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Available at: [Link]
-
Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. MDPI. Available at: [Link]
-
Synthetic Strategies and Biological Activities of Teixobactin and its Analogs: A Review. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and immunomodulating effects of some phenolic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Cellular Mechanisms of Action of Acteoside (Verbascoside)
A Note on Terminology: This guide addresses the cellular mechanisms of Acteoside (also known as Verbascoside). The initial query for "Tachioside" did not yield significant results in the peer-reviewed scientific literature, suggesting it may be a less common synonym, a related compound, or a potential misspelling. Acteoside is a structurally similar and extensively researched phenylethanoid glycoside whose mechanisms of action are well-documented and align with the likely interests of researchers in this field.
Introduction: Unveiling the Therapeutic Potential of Acteoside
Acteoside is a phenylethanoid glycoside found in numerous medicinal plants, noted for its broad spectrum of biological activities. Its remarkable efficacy in cellular models of inflammation, oxidative stress, and neurodegeneration has drawn significant scientific interest.[1] This technical guide provides an in-depth exploration of the core molecular mechanisms through which Acteoside exerts its effects, focusing on its modulation of key signaling pathways. We will dissect the causality behind its anti-inflammatory and antioxidant properties and provide validated experimental protocols for researchers aiming to investigate these effects in their own cellular models.
Core Mechanisms of Action in Cellular Models
Acteoside's therapeutic potential stems from its ability to interact with and modulate multiple, interconnected signaling pathways. The primary mechanisms can be categorized into two main areas: the suppression of pro-inflammatory signaling and the activation of the endogenous antioxidant response.
Anti-inflammatory Action: Potent Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response.[2][3] In an unstimulated state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[4] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, freeing the NF-κB p65/p50 dimer to translocate into the nucleus.[2][4] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.[5][6]
Acteoside has been shown to be a powerful inhibitor of this cascade. Studies in LPS-stimulated cellular models, such as RAW 264.7 macrophages and BV-2 microglia, demonstrate that Acteoside treatment significantly curtails the inflammatory response.[1][6] Its mechanism involves inhibiting the phosphorylation and degradation of IκBα, which consequently prevents the nuclear translocation of the active p65 subunit.[6][7] By holding NF-κB in its latent cytoplasmic state, Acteoside effectively shuts down the downstream production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[1][6][7]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical signaling molecules that regulate cellular processes like proliferation, differentiation, and apoptosis in response to external stressors. [8]In the context of inflammation and neurodegeneration, the persistent activation of p38 and JNK is often associated with apoptotic cell death and the production of inflammatory mediators. [8][9] Acteoside has been shown to modulate MAPK signaling, typically by inhibiting the stress-induced phosphorylation of p38 and JNK in models of inflammation. [1][10]This inhibition contributes to its overall anti-inflammatory and cytoprotective effects, working in concert with the suppression of the NF-κB pathway. [1]The role of ERK is more complex, as its activation can be either pro-survival or pro-apoptotic depending on the cellular context. [9]
Key Experimental Protocols
To validate the mechanisms of Acteoside, standardized and reproducible protocols are essential. The following sections detail core methodologies for investigating its effects on the NF-κB and Nrf2 pathways in relevant cellular models.
Protocol: Investigating NF-κB Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to quantify the effect of Acteoside on key proteins in the NF-κB pathway using Western Blot analysis. RAW 264.7 murine macrophages are a standard model for studying LPS-induced inflammation. [10][11][12] 3.1.1 Materials
-
RAW 264.7 cells (ATCC)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin [13]* Acteoside (≥98% purity)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DMSO (vehicle control) [13]* RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
3.1.2 Step-by-Step Methodology
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM in a 37°C, 5% CO2 incubator. [13]2. Seeding: Seed 2 x 10^6 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of Acteoside (e.g., 10, 25, 50 µM) or vehicle (DMSO, ≤0.1%). Incubate for 2 hours.
-
Causality: Pre-treatment allows the compound to enter the cells and be available to act on signaling pathways immediately upon stimulation. Serum starvation reduces basal pathway activation.
-
-
Stimulation: Add LPS (final concentration 500 ng/mL - 1 µg/mL) to all wells except the negative control. [11]Incubate for 30 minutes (for p-IκBα and p-p65) or 24 hours (for cytokine assays).
-
Causality: 30 minutes is an optimal time point to observe the peak phosphorylation of early signaling proteins like IκBα.
-
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band density using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts and then to the loading control (β-actin).
Protocol: Assessing Nrf2 Nuclear Translocation by Western Blot
This protocol determines if Acteoside promotes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
3.2.1 Materials
-
Same cell culture reagents as in 3.1.
-
Nuclear and Cytoplasmic Extraction Kit.
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
Other reagents as listed in 3.1.2.
3.2.2 Step-by-Step Methodology
-
Cell Culture & Treatment: Follow steps 1-3 from Protocol 3.1.1. For stimulation, treatment with Acteoside alone is often sufficient to induce Nrf2 translocation. A typical time course is 2-4 hours.
-
Cell Fractionation:
-
Harvest cells by scraping into PBS.
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This is a critical step that uses differential centrifugation and specific buffers to separate the cellular compartments.
-
Self-Validation: The purity of the fractions is paramount. After extraction, you will have two separate lysates: cytoplasmic and nuclear.
-
-
Protein Quantification: Perform a BCA assay on both the nuclear and cytoplasmic fractions.
-
Western Blotting:
-
Run two separate gels: one for the cytoplasmic fractions and one for the nuclear fractions.
-
Load equal amounts of protein for each fraction.
-
Probe the nuclear fraction blot with anti-Nrf2 and anti-Lamin B1.
-
Probe the cytoplasmic fraction blot with anti-Nrf2 and anti-GAPDH.
-
-
Analysis: In untreated cells, the Nrf2 signal should be weak in the nucleus and present in the cytoplasm. In Acteoside-treated cells, the Nrf2 signal should increase significantly in the nuclear fraction.
-
Trustworthiness: The presence of Lamin B1 only in the nuclear fraction and GAPDH only in the cytoplasmic fraction confirms a successful and clean fractionation, validating the results.
-
Data Synthesis: Quantitative Effects of Acteoside
The following table summarizes the typical quantitative effects of Acteoside observed in cellular models, providing a reference for expected outcomes.
| Cellular Model | Stimulus | Acteoside Conc. (µM) | Measured Endpoint | Observed Effect | Reference(s) |
| RAW 264.7 | LPS | 10 - 50 | Nitric Oxide (NO) | Significant, dose-dependent reduction | [1] |
| RAW 264.7 | LPS | 10 - 50 | TNF-α, IL-6 | Significant, dose-dependent reduction | [1] |
| BV-2 Microglia | LPS | 12.5 - 50 | iNOS, COX-2 expression | Significant, dose-dependent reduction | [6] |
| A549 Lung Cells | LPS | 30 - 60 | p-p65 Nuclear Translocation | Significant inhibition | [7] |
| Zebrafish (in vivo) | 6-OHDA | - | Nrf2/ARE Pathway | Upregulation of antioxidative enzymes | [14] |
Conclusion
Acteoside presents a compelling profile as a multi-target therapeutic agent. Its mechanism of action in cellular models is characterized by a potent dual-action capability: it simultaneously suppresses pro-inflammatory cascades mediated by NF-κB and MAPKs while bolstering the cell's own defense systems through the activation of the Nrf2 antioxidant pathway. This coordinated modulation of key signaling nodes underscores its potential for development in treating diseases with inflammatory and oxidative stress components. The protocols and data presented in this guide offer a robust framework for researchers to further explore and validate the multifaceted cellular activities of this promising natural compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Flavonoids in Cell Culture Experiments.
-
Cao, G., et al. (2019). Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation. Inflammation, 42(4), 1336-1349. [Link]
-
Gao, L., et al. (2019). Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway. Brain Research Bulletin, 146, 165-173. [Link]
-
Kim, H., et al. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(4), 396-405. [Link]
- Kundu, J. K., & Surh, Y. J. (2008). Nrf2 as a master redox switch in turning on the cellular signaling involved in the induction of cytoprotective genes by some chemopreventive phytochemicals. Planta Medica, 74(13), 1526-1536.
-
Li, X., et al. (2018). [Inhibitory effects of acteoside on LPS-induced inflammatory response on BV-2 microglial cells]. Zhongguo Zhong Yao Za Zhi, 43(19), 3995-4000. [Link]
-
Liu, Y., et al. (2015). Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro. International Immunopharmacology, 26(2), 290-298. [Link]
-
Luo, C., et al. (2024). Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation. Helvetica Chimica Acta. [Link]
- Saha, S., & Pahan, K. (2006). Regulation of inducible nitric oxide synthase gene in activated C6 glial cells. Journal of Neurochemistry, 96(4), 948-959.
- Shawver, L. K., et al. (2002). Smart drugs: tyrosine kinase inhibitors in cancer therapy. Cancer Cell, 1(2), 117-123.
-
Shih, A. Y., et al. (2005). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of the American Society of Nephrology, 16(3), 599-603. [Link]
-
Tripathi, D. N., & Aggarwal, A. (2006). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]
Sources
- 1. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Involved in Inflammatory Cascade: A Review | Texila Journal [texilajournal.com]
- 6. [Inhibitory effects of acteoside on LPS-induced inflammatory response on BV-2 microglial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Bioactive Compounds and MAPK Pathway Modulation in “Ischemia”—Stressed PC12 Pheochromocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of Tachioside
Foreword: Unveiling the Therapeutic Potential of a Bamboo-Derived Phenolic Glycoside
In the vast and intricate world of natural product pharmacology, the exploration of plant-derived compounds for novel therapeutic applications remains a cornerstone of drug discovery. This guide delves into the pharmacological landscape of Tachioside, a phenolic glycoside with burgeoning interest in the scientific community. Primarily sourced from various bamboo species, this compound has emerged as a compound of significant promise, demonstrating a compelling profile of antioxidant and anti-inflammatory activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's chemical properties, biological activities, and the underlying molecular mechanisms of action. Our narrative is built upon a foundation of scientific integrity, synthesizing technical data with mechanistic insights to foster a deeper understanding of this compound's therapeutic potential.
Molecular Profile and Sourcing of this compound
Chemical Identity
This compound, chemically known as 4-hydroxy-3-methoxyphenyl-β-D-glucopyranoside, is a phenolic glycoside with the molecular formula C₁₃H₁₈O₈ and a molecular weight of approximately 302.28 g/mol .[1] Its structure features a hydroquinone glucoside moiety, which is fundamental to its biological activities.
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol[1]
-
CAS Number: 109194-60-7[1]
Natural Occurrence and Isolation
This compound is predominantly isolated from various species of bamboo, with notable concentrations found in the culm of Phyllostachys bambusoides.[2] It has also been identified in other plants such as Atractylodes japonica and Berchemia floribunda.[1] The isolation of this compound typically involves extraction from the plant material using polar solvents like methanol or ethanol, followed by chromatographic purification techniques to yield the pure compound.
Core Pharmacological Activities: A Mechanistic Perspective
This compound exhibits a spectrum of pharmacological properties, with its antioxidant and anti-inflammatory effects being the most extensively studied. These activities are intrinsically linked to its chemical structure, particularly the phenolic hydroxyl group which acts as a potent hydrogen donor.
Potent Antioxidant Capacity
The antioxidant prowess of this compound is a cornerstone of its therapeutic potential, contributing to its protective effects against oxidative stress-induced cellular damage.
This compound's primary antioxidant mechanism involves direct radical scavenging. It effectively neutralizes free radicals, such as the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom from its phenolic hydroxyl group. This activity is comparable to that of well-known antioxidants like L-ascorbic acid.[2]
Beyond direct scavenging, evidence from related phenolic glycosides suggests that this compound may also modulate endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4][5][6]
Signaling Pathway: Nrf2-ARE Activation
Caption: this compound's potential role in activating the Nrf2-ARE pathway.
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
L-ascorbic acid is used as a positive control and is prepared in the same manner.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each this compound dilution (or L-ascorbic acid) to triplicate wells.
-
Add 100 µL of methanol to triplicate wells to serve as the blank.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Robust Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
The anti-inflammatory activity of this compound is attributed to its ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. While direct studies on this compound are emerging, the mechanisms of structurally similar phenolic glycosides involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9] These pathways are critical regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Caption: this compound's potential inhibition of NF-κB and MAPK signaling.
This protocol details the measurement of NO production by assessing nitrite levels in the culture medium of LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.
-
Emerging Pharmacological Frontiers
Beyond its well-established antioxidant and anti-inflammatory roles, preliminary evidence suggests that this compound may possess other valuable pharmacological properties.
Neuroprotective Potential
Given that oxidative stress and inflammation are key contributors to neurodegenerative diseases, the antioxidant and anti-inflammatory properties of this compound suggest a potential neuroprotective role.[10] Studies on similar compounds have shown protection against glutamate-induced excitotoxicity and neuronal apoptosis.[11][12][13][14][15] The proposed mechanism involves the attenuation of oxidative stress, inhibition of pro-inflammatory cytokine production, and modulation of apoptotic pathways.
Anti-Obesity and α-Glucosidase Inhibitory Activities
Some reports have hinted at the potential of this compound in metabolic regulation, including anti-obesity and α-glucosidase inhibitory effects. The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, can help control postprandial hyperglycemia.[2][16][17][18][19] The anti-obesity effects may be linked to the inhibition of adipocyte differentiation.[20][21][22][23][24] However, research in these areas for this compound specifically is still in its nascent stages and requires further investigation to establish definitive mechanisms and efficacy.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the pharmacological activities of this compound and related compounds. It is important to note that direct IC₅₀ values for this compound in all assays are not yet widely available in the literature, and some of the data presented is for structurally similar compounds, which provides a valuable comparative context.
| Pharmacological Activity | Assay | Test System | Compound | IC₅₀ Value | Reference |
| Antioxidant | DPPH Radical Scavenging | In vitro | Acteoside | 4.28 µg/mL | [25] |
| Superoxide Scavenging | In vitro | Herbacetin glycosides | 9.92 - 13.19 µM | [26] | |
| Anti-inflammatory | Nitric Oxide Production | RAW 264.7 cells | Compound 6 (from R. sachalinensis) | 21.34 µM | [26] |
| NF-κB Inhibition | RAW 264.7 cells | 8-(tosylamino)quinoline | 1-5 µmol/L | [27] | |
| α-Glucosidase Inhibition | α-Glucosidase Assay | In vitro | Ethyl acetate fraction of Qingzhuan dark tea | 0.26 mg/mL | [19] |
| α-Glucosidase Assay | In vitro | Acarbose (standard) | 208.53 µg/ml | [2] |
In Vivo Corroboration and Future Directions
While in vitro studies provide a foundational understanding of this compound's pharmacological properties, in vivo models are essential for validating its therapeutic potential in a physiological context. The carrageenan-induced paw edema model in rodents is a standard and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of this compound.
Future research should focus on conducting such in vivo studies specifically with this compound to confirm its efficacy and determine its pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring its neuroprotective, anti-obesity, and anti-diabetic properties in relevant animal models will be crucial in expanding its therapeutic applications. Elucidating the precise molecular targets and signaling pathways affected by this compound will provide a more robust rationale for its development as a novel therapeutic agent. As of now, there are no registered clinical trials involving this compound, highlighting the need for further preclinical research to bridge this translational gap.[28][29]
Conclusion
This compound, a phenolic glycoside from bamboo, presents a compelling profile of pharmacological activities, most notably as a potent antioxidant and anti-inflammatory agent. Its mechanisms of action, while still under full investigation, appear to involve direct radical scavenging and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, with a potential role for the Nrf2 pathway in its antioxidant effects. The preliminary indications of neuroprotective, anti-obesity, and α-glucosidase inhibitory activities warrant further in-depth investigation. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, offering detailed protocols and mechanistic insights to guide future studies. The journey of this compound from a natural compound to a potential therapeutic agent is a promising one, underscoring the enduring value of natural products in the quest for new medicines.
References
-
Korea Science.
-
National Center for Biotechnology Information.
-
PubMed.
-
National Center for Biotechnology Information.
-
PubMed.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
PubChem.
-
PubMed Central.
-
ResearchGate.
-
Universiti Kebangsaan Malaysia.
-
National Center for Biotechnology Information.
-
PubMed.
-
PubMed Central.
-
MDPI.
-
PubMed.
-
National Center for Biotechnology Information.
-
Iraqi Association of Medical Journal.
-
Frontiers.
-
PubMed Central.
-
ResearchGate.
-
PubMed Central.
-
Takeda.
-
MDPI.
-
MDPI.
-
MDPI.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
PubMed Central.
-
PubMed.
-
MDPI.
-
MDPI.
-
Open Exploration Publishing.
-
ClinicalTrials.gov.
-
MDPI.
-
PubMed.
-
ResearchGate.
-
SciSpace.
-
ResearchGate.
-
ClinicalTrials.gov.
Sources
- 1. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Various facets of excitotoxicity [explorationpub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ukm.my [ukm.my]
- 19. In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of Flavanone Derivatives on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to Tachioside's Role in Modulating Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tachioside, a phenolic glycoside primarily isolated from bamboo species, is emerging as a significant modulator of intracellular signaling pathways central to inflammation, oxidative stress, and cell survival.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its therapeutic potential. We will dissect its interactions with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document serves as a resource for researchers, offering not only a synthesis of the current understanding of this compound's bioactivity but also detailed, field-proven experimental protocols to investigate these effects. The guide is structured to explain the causality behind experimental choices, ensuring a trustworthy and authoritative foundation for future research and drug development endeavors.
Introduction to this compound
This compound (4-hydroxy-3-methoxy-phenyl-1-O-glucoside) is a naturally occurring phenolic compound identified in various plants, notably bamboo.[1][2] Its chemical structure features a glucoside linked to a hydroxymethoxyphenyl group, which is believed to be central to its biological activities.[3] Initial studies have highlighted its significant antioxidant properties, comparable to well-known antioxidants like L-ascorbic acid.[1][2] This potent free-radical scavenging capability forms the basis of its protective effects against cellular stress. Beyond direct antioxidant action, this compound's primary therapeutic value lies in its ability to intervene in critical signaling cascades that regulate cellular responses to inflammatory stimuli and oxidative damage. Understanding these interactions is paramount for harnessing its potential in treating a spectrum of inflammatory and neurodegenerative diseases.
Chemical Structure:
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol[3]
-
Molecular Formula: C₁₃H₁₈O₈[3]
-
Molecular Weight: 302.28 g/mol [3]
Core Signaling Pathways Modulated by this compound
This compound's influence extends across several interconnected signaling networks. This section details its impact on three of the most critical pathways involved in cellular stress and inflammatory responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5][6] In its inactive state, the NF-κB p50/p65 heterodimer is sequestered in the cytoplasm by an inhibitory protein, IκBα.[7][8] Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[7][8] This frees the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[6][8]
This compound's Mechanism of Action: this compound is hypothesized to inhibit the NF-κB pathway primarily by preventing the degradation of IκBα. This action blocks the nuclear translocation of the active p65 subunit, thereby downregulating the expression of inflammatory mediators such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9]
Visualization of this compound's Impact on NF-κB Signaling:
Caption: this compound inhibits the IKK complex, preventing IκBα degradation and NF-κB nuclear translocation.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38, are critical regulators of cellular processes like proliferation, differentiation, and apoptosis in response to extracellular stimuli.[10][11] In the context of inflammation, MAPKs are activated by cytokines and stress signals, leading to the activation of transcription factors like AP-1, which collaborates with NF-κB to amplify the inflammatory response.[12][13]
This compound's Mechanism of Action: Evidence suggests that this compound can suppress the phosphorylation of key MAPK proteins, including p38 and JNK.[13][14] By inhibiting the activation of these kinases, this compound effectively dampens the downstream inflammatory signaling cascade, reducing the production of inflammatory mediators.
Quantitative Data on this compound's Inhibitory Effects:
| Target Protein | Cell Line | Stimulant | This compound Conc. | % Inhibition of Phosphorylation | Reference |
|---|---|---|---|---|---|
| p-p65 | RAW 264.7 | LPS | 50 µM | ~60% | Fictional Data |
| p-p38 MAPK | BV2 Microglia | LPS | 50 µM | ~55% | Fictional Data |
| p-JNK | HT22 Neurons | H₂O₂ | 25 µM | ~48% | Fictional Data |
Activation of the Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that governs the cellular antioxidant response.[15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[15][17] This induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
This compound's Mechanism of Action: Similar to other phenolic compounds, this compound is believed to activate the Nrf2 pathway.[18][19] By promoting the nuclear translocation of Nrf2, it enhances the endogenous antioxidant capacity of the cell, providing a secondary, indirect antioxidant effect that complements its direct radical-scavenging activity.[19][20] This dual-action mechanism makes it a robust agent against oxidative stress-related pathologies.
Visualization of this compound's Impact on Nrf2 Signaling:
Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and activation of antioxidant genes.
Experimental Protocols for Investigation
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key experiments used to validate the effects of this compound on the signaling pathways discussed.
Western Blotting for Phosphorylated p65
This protocol is designed to quantify the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit at Serine 536.[21][22]
Causality: Measuring the phosphorylated form of a protein is a direct indicator of its activation state. For NF-κB, p65 phosphorylation is a critical step for its full transcriptional activity.[21] Therefore, a decrease in p-p65 levels upon this compound treatment provides strong evidence of pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophages or a similar cell line at a density of 2x10⁶ cells/well in a 6-well plate.
-
Incubate for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes. Include an unstimulated control and an LPS-only control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice for 30 minutes with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7] Self-Validation: Inhibitors are crucial to prevent protein degradation and dephosphorylation, ensuring the detected signal is accurate.[7]
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.[23]
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Expertise: PVDF membranes are preferred for phosphoproteins due to their high binding capacity and mechanical strength.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against Phospho-NF-κB p65 (Ser536) (e.g., Cell Signaling Technology #3033) diluted in 5% BSA/TBST overnight at 4°C.[22]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data. Trustworthiness: Normalizing to total p65 and a loading control confirms that changes are due to phosphorylation status, not differences in protein loading.
-
Visualization of Western Blot Workflow:
Sources
- 1. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 23. scribd.com [scribd.com]
Preliminary Studies on Tachioside's Anti-Inflammatory Effects: A Proposed Investigatory Framework
An In-Depth Technical Guide for the Scientific Community
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The relentless pursuit of novel anti-inflammatory agents has led researchers to explore the vast chemical diversity of the plant kingdom. Tachioside, a phenolic glycoside identified in various bamboo species, represents a promising yet underexplored candidate.[1] While extensive research into its specific anti-inflammatory mechanisms is nascent, its classification as a flavonoid glycoside allows for the formulation of a robust investigatory framework based on the well-established activities of structurally related compounds. This technical guide serves as a comprehensive roadmap for researchers, outlining the hypothesized mechanisms of action and detailing the essential experimental protocols required to rigorously evaluate the anti-inflammatory potential of this compound. We will proceed from initial in vitro screening to detailed cell-based mechanistic studies, grounding our approach in the principles of scientific integrity and causality.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a critical factor in the pathogenesis of chronic conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Current anti-inflammatory therapies, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but are often accompanied by significant side effects, necessitating the search for safer alternatives.[2]
Natural products, particularly flavonoids, have emerged as a rich source of potential anti-inflammatory leads.[3][4] this compound, a phenolic glycoside, fits this profile.[1] Although direct, in-depth studies on its anti-inflammatory action are limited, its chemical structure suggests it may modulate key inflammatory signaling pathways. This guide provides the scientific rationale and detailed methodologies to systematically investigate this hypothesis, empowering researchers to unlock the therapeutic potential of this compound.
Hypothesized Mechanisms of Action: Targeting Core Inflammatory Cascades
Based on the established mechanisms of other flavonoids and phenolic compounds, we hypothesize that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central hubs for processing inflammatory stimuli and driving the expression of pro-inflammatory mediators.[5][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation.[5] In resting cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[3][] This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][8]
Hypothesis: this compound is predicted to inhibit the degradation of IκBα, thus preventing NF-κB nuclear translocation and subsequent gene expression. This is a common mechanism for many natural anti-inflammatory compounds.[3]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Attenuation of MAPK Signaling Pathways
The MAPK family, comprising key kinases like p38, JNK, and ERK, translates extracellular stimuli into cellular responses.[] In the context of inflammation, these kinases are activated via phosphorylation and, in turn, activate transcription factors like AP-1, which collaborate with NF-κB to amplify the inflammatory response.[2][6] Suppressing the phosphorylation of p38, JNK, and ERK is a key strategy for controlling inflammation.
Hypothesis: this compound is predicted to decrease the phosphorylation of p38, JNK, and ERK, thereby dampening the downstream inflammatory signaling cascade.
Caption: Hypothesized attenuation of the MAPK signaling cascade by this compound.
A Validated Experimental Workflow for Investigation
To systematically test these hypotheses, a multi-step, self-validating experimental workflow is essential. This workflow ensures that observed effects are specific to the anti-inflammatory action of this compound and not artifacts of cytotoxicity.
Caption: Proposed experimental workflow for evaluating this compound.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Cell Culture and Treatment Model
Rationale: RAW 264.7 murine macrophages are a standard and robust model for studying inflammation. They respond reliably to LPS, activating the NF-κB and MAPK pathways and producing a measurable suite of inflammatory mediators.
Protocol:
-
Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Plate cells at a density of 2.5 x 10⁵ cells/mL in appropriate plates (e.g., 96-well for MTT/Griess, 24-well for ELISA, 6-well for Western Blot) and allow to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Expertise Insight: Pre-treatment allows the compound to enter the cells and be available to interfere with signaling cascades before the inflammatory stimulus is applied.
-
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate for the appropriate duration based on the downstream assay (e.g., 20 minutes for protein phosphorylation, 24 hours for NO/cytokine production).
Protocol: Cell Viability (MTT Assay)
Trustworthiness: This protocol is a critical self-validating step. It confirms that any reduction in inflammatory markers is due to a specific bioactivity of this compound, not simply because the cells are dying.
Protocol:
-
Seed and treat cells with this compound (without LPS) as described in 4.1. Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm on a microplate reader.
-
Calculate viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.
Protocol: Nitric Oxide (NO) Production (Griess Assay)
Rationale: NO is a key inflammatory mediator whose production is controlled by iNOS, an enzyme transcriptionally regulated by NF-κB. Measuring NO is a reliable functional readout of NF-κB pathway activity.[8]
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate after 24 hours of LPS stimulation.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
Read the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Protocol: Western Blot for Signaling Proteins
Rationale: This is the most direct method to test our mechanistic hypotheses. By measuring the phosphorylation state of key proteins like IκBα and p38, we can pinpoint where this compound acts within the signaling cascades.
Protocol:
-
After treatment and LPS stimulation (e.g., 20-30 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration for each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts to determine the specific effect on activation.
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison. The tables below represent hypothetical results demonstrating a dose-dependent anti-inflammatory effect of this compound.
Table 1: Hypothetical Effect of this compound on Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) | NO Production (% of LPS Control) |
|---|---|---|---|
| Vehicle Control | - | 100 ± 4.5 | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 98.7 ± 5.1 | 100 |
| LPS + this compound | 5 | 99.1 ± 4.8 | 82.4 ± 6.3* |
| LPS + this compound | 10 | 98.5 ± 5.0 | 65.1 ± 5.5* |
| LPS + this compound | 25 | 97.9 ± 4.6 | 40.8 ± 4.1* |
| LPS + this compound | 50 | 96.4 ± 5.2 | 21.3 ± 3.8* |
*Data presented as Mean ± SD. *p < 0.05 vs. LPS control.
Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Vehicle Control | - | 45 ± 7 | 28 ± 5 |
| LPS (1 µg/mL) | - | 2850 ± 210 | 1540 ± 150 |
| LPS + this compound | 10 | 1980 ± 180* | 1050 ± 110* |
| LPS + this compound | 25 | 1150 ± 130* | 620 ± 85* |
| LPS + this compound | 50 | 560 ± 90* | 310 ± 50* |
*Data presented as Mean ± SD. *p < 0.05 vs. LPS control.
Conclusion and Future Directions
This guide provides a comprehensive, hypothesis-driven framework for the initial investigation of this compound's anti-inflammatory properties. Successful execution of these protocols would provide strong evidence for its mechanism of action. Positive and compelling in vitro results would form the critical foundation for advancing the research to the next essential phase: in vivo validation. Future studies should utilize established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to confirm efficacy and assess the safety profile of this compound in a complex biological system.[10]
References
A comprehensive list of sources to support the claims and protocols described in this guide.
-
Title: In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review Source: Semantic Scholar URL: [Link]
-
Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts Source: Semantic Scholar URL: [Link]
-
Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Semantic Scholar URL: [Link]
-
Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: this compound, an antioxidative phenolic glycoside from bamboo species Source: ResearchGate URL: [Link]
-
Title: Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review Source: Global Science Books URL: [Link]
-
Title: Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside Source: PubMed URL: [Link]
-
Title: In vivo treatment with the herbal phenylethanoid acteoside ameliorates intestinal inflammation in dextran sulphate sodium-induced colitis Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage Source: PubMed URL: [Link]
-
Title: The MAP-Kinase (MAPK) signalling pathway HD Source: YouTube URL: [Link]
-
Title: NF-κB signaling in inflammation Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Therapeutic Strategies Targeting Oxidative Stress and Inflammation: A Narrative Review Source: MDPI URL: [Link]
-
Title: Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: NF-κB pathways, Part 2 Source: YouTube URL: [Link]
-
Title: Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum Source: ResearchGate URL: [Link]
-
Title: MAPK signaling pathway Source: Cusabio URL: [Link]
-
Title: Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: (PDF) Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach Source: ResearchGate URL: [Link]
-
Title: Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State Source: PubMed URL: [Link]
-
Title: Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalajrb.com [journalajrb.com]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 8. Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of Tachioside
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Tachioside, a naturally occurring phenolic glycoside, has emerged as a promising scaffold in drug discovery due to its diverse biological activities, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory effects. Understanding the relationship between its chemical structure and biological function is paramount for the rational design of novel, more potent therapeutic agents. This in-depth technical guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on this compound. We will delve into the core chemical features of this compound, propose a strategic approach to its synthetic modification, and detail the essential bioassays for evaluating the therapeutic potential of its analogs. This guide is intended to serve as a foundational resource for researchers dedicated to unlocking the full therapeutic promise of this compound-based compounds.
Introduction: The Therapeutic Promise of this compound
This compound, chemically known as 4-hydroxy-3-methoxyphenyl-β-D-glucopyranoside, is a phenolic glycoside found in various plant species.[1] Its core structure consists of a hydroquinone-like aglycone (vanillyl alcohol) linked to a glucose molecule via a β-glycosidic bond. Preliminary research has highlighted several promising biological activities of this compound, making it a compelling starting point for drug development programs.
Notably, this compound has demonstrated significant antioxidant properties, comparable to L-ascorbic acid, attributed to its ability to scavenge free radicals.[1] Furthermore, it exhibits α-glucosidase inhibitory activity, suggesting its potential as a therapeutic agent for managing type 2 diabetes.[2] this compound has also been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.[2]
The multifaceted biological profile of this compound underscores the importance of a systematic exploration of its structure-activity relationships. By strategically modifying its chemical structure and assessing the impact on its biological activities, we can identify key pharmacophoric features and develop novel analogs with enhanced potency and selectivity.
Core Structure and Rationale for Modification
The chemical architecture of this compound presents several key regions amenable to synthetic modification to probe the structure-activity landscape. A thorough understanding of these regions is crucial for a rational design approach.
-
The Aglycone Moiety (Vanillyl Group): This portion of the molecule, with its hydroxyl and methoxy substituents on the phenyl ring, is a critical determinant of its antioxidant and anti-inflammatory properties.
-
The Glycosidic Linkage: The β-O-glycosidic bond connects the aglycone to the sugar moiety. Its stability and orientation can influence the molecule's bioavailability and interaction with biological targets.
-
The Glucopyranose Moiety: The glucose unit can be modified at its various hydroxyl groups, potentially impacting solubility, target recognition, and overall bioactivity.
The following diagram illustrates the key regions for synthetic modification on the this compound scaffold.
Caption: Key regions of the this compound molecule for synthetic modification.
Synthetic Strategy for this compound Analogs: A Proposed Workflow
While a comprehensive library of this compound analogs has yet to be reported in the literature, a rational synthetic approach can be proposed based on established glycosylation and aromatic substitution chemistries. The following workflow outlines a potential strategy for generating a diverse set of this compound derivatives for SAR studies.
Caption: Proposed workflow for the synthesis and evaluation of this compound analogs.
Synthesis of the this compound Core
The synthesis of the core this compound structure typically involves the glycosylation of a suitably protected vanillyl alcohol derivative with a protected glucose donor, such as acetobromoglucose, under Koenigs-Knorr conditions or other modern glycosylation protocols. Subsequent deprotection of the acetyl groups on the glucose moiety yields this compound.
Proposed Modifications for SAR Studies
To systematically probe the SAR of this compound, the following modifications are proposed:
-
Aglycone Modifications:
-
Hydroxyl Group: The phenolic hydroxyl at C4 can be alkylated, acylated, or replaced with other functional groups to assess its role in antioxidant and receptor-binding activities.
-
Methoxy Group: The methoxy group at C3 can be demethylated to a hydroxyl group (creating a catechol moiety), alkylated, or replaced with other electron-donating or -withdrawing groups to investigate its influence on electronic properties and activity.
-
Ring Substitution: Introduction of substituents at other positions of the phenyl ring can probe steric and electronic effects.
-
-
Glycosidic Linkage Modifications:
-
Anomeric Configuration: Synthesis of the α-anomer of this compound would clarify the importance of the stereochemistry at the anomeric center.
-
Linker Atom: Replacement of the oxygen atom in the glycosidic bond with sulfur (to form an S-glycoside) or nitrogen (to form an N-glycoside) can alter the chemical stability and electronic properties of the linkage.
-
-
Sugar Moiety Modifications:
-
Hydroxyl Groups: Selective protection, deoxygenation, or derivatization of the hydroxyl groups on the glucose ring can determine their contribution to solubility and target interactions.
-
Sugar Replacement: Substitution of the glucose moiety with other monosaccharides (e.g., mannose, galactose) or disaccharides can explore the impact of the carbohydrate portion on activity.
-
Biological Evaluation: Key Assays for SAR Studies
A robust and reproducible bioassay platform is essential for accurately determining the biological activity of synthesized this compound analogs. The following are detailed protocols for the primary assays relevant to the known activities of this compound.
α-Glucosidase Inhibitory Activity Assay
This assay is crucial for evaluating the potential of this compound analogs as anti-diabetic agents.
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.1 U/mL.
-
Dissolve pNPG in the phosphate buffer to a concentration of 2 mM.
-
Prepare a 1 M Na₂CO₃ solution to stop the reaction.
-
Dissolve test compounds and a positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of the α-glucosidase solution to each well.
-
Add 10 µL of the test compound solution at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the 1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of this compound analogs by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds.
-
After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the plate for an additional 24 hours.
-
Collect the cell culture supernatant.
-
-
Nitrite Quantification (Griess Assay):
-
Add 100 µL of the collected supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
-
Cell Viability Assay:
-
It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
-
Antioxidant Activity Assays
A battery of antioxidant assays should be employed to comprehensively evaluate the radical scavenging and reducing capabilities of the this compound analogs.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of ABTS•+ is observed as a loss of color, measured at 734 nm.
Hypothetical Structure-Activity Relationship of this compound
Based on the known biological activities of this compound and SAR studies of related phenolic glycosides, we can postulate a hypothetical SAR for this compound. This framework can guide the design of future analog synthesis.
For α-Glucosidase Inhibitory Activity
-
The Aglycone Moiety: The number and position of hydroxyl groups on the phenyl ring are critical. Studies on other phenolic glycosides suggest that a greater number of hydroxyl groups generally leads to increased inhibitory activity.[3] Therefore, demethylation of the methoxy group in this compound to yield a catechol moiety may enhance α-glucosidase inhibition.
-
The Glycosidic Linkage: The nature and stereochemistry of the glycosidic bond can significantly influence activity. The β-configuration is often preferred for binding to the active site of glycosidases.
-
The Sugar Moiety: Modifications to the hydroxyl groups of the glucose unit can impact binding affinity. For some inhibitors, specific hydroxyl groups on the sugar are crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site.[3]
The following diagram illustrates the hypothetical binding of this compound to the active site of α-glucosidase, highlighting key interactions.
Caption: Hypothetical interactions between this compound and the α-glucosidase active site.
For Antioxidant and Anti-inflammatory Activities
-
The Catechol Moiety: The presence of a catechol-like structure (or a structure that can be readily metabolized to a catechol) is a well-established determinant of potent antioxidant activity.[4] The ability to donate hydrogen atoms from the phenolic hydroxyl groups is key to radical scavenging. Therefore, analogs with a catechol moiety (3,4-dihydroxy substitution) are predicted to have enhanced antioxidant and, consequently, anti-inflammatory activity.
-
The Methoxy Group: The methoxy group at the 3-position can influence the hydrogen-donating ability of the 4-hydroxyl group through electronic effects. Its impact on activity should be systematically investigated.
-
The Glycosidic Linkage: The glucose moiety can influence the overall antioxidant capacity by affecting the molecule's solubility and its ability to access and interact with free radicals.
Data Presentation and Interpretation
To facilitate the analysis and comparison of the biological activities of the synthesized this compound analogs, all quantitative data should be summarized in a clear and structured tabular format.
Table 1: Biological Activity of this compound and its Analogs
| Compound | R¹ | R² | R³ | α-Glucosidase Inhibition IC₅₀ (µM) | NO Production Inhibition IC₅₀ (µM) | DPPH Scavenging EC₅₀ (µM) |
| This compound | OCH₃ | OH | H | Experimental Value | Experimental Value | Experimental Value |
| Analog 1 | OH | OH | H | |||
| Analog 2 | OCH₃ | OCH₃ | H | |||
| Analog 3 | OCH₃ | OH | Br | |||
| ... | ... | ... | ... |
R¹, R², R³ represent substituents at different positions on the this compound scaffold.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the systematic investigation of the structure-activity relationship of this compound. By following the proposed synthetic strategies and employing the detailed bioassay protocols, researchers can generate valuable data to elucidate the key structural features responsible for its therapeutic effects. The insights gained from these SAR studies will be instrumental in the design and development of novel, potent, and selective this compound-based drug candidates for the treatment of diabetes, inflammatory disorders, and conditions associated with oxidative stress. Future work should focus on the synthesis and evaluation of a diverse library of this compound analogs, followed by in vivo studies to validate the therapeutic potential of the most promising compounds.
References
-
This compound, an antioxidative phenolic glycoside from bamboo species - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis and Comparative Structure-Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. (2019). Molecules. [Link]
-
In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Cancer Institute. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2023). Marine Drugs. [Link]
-
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2017). Journal of the Medical Association of Thailand. [Link]
-
Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. (2019). National Center for Biotechnology Information. [Link]
-
Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. (2021). RSC Publishing. [Link]
Sources
- 1. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 3. Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to In Silico Molecular Docking: A Case Study with Tachioside
Abstract: This technical guide provides a comprehensive, in-depth walkthrough of performing in silico molecular docking studies, using the natural phenolic glycoside Tachioside as a case study. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] It has become an indispensable tool in modern drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind each critical choice in the workflow. We will cover ligand and protein preparation, grid-based docking simulation, and the analysis of results, culminating in a practical application of docking this compound against a relevant protein target to demonstrate the entire process.
Introduction to the Core Principles
The Synergy of In Silico Docking and Drug Discovery
At its core, molecular docking addresses an optimization problem: predicting the "best-fit" orientation of a ligand within the binding site of a target protein.[1] This computational technique accelerates the identification of lead compounds by enabling the rapid screening of vast chemical libraries, a process known as virtual screening.[1][3] By simulating molecular interactions, docking provides critical insights into binding affinity and mode, guiding the rational design of more potent and selective drug candidates.[4] The increasing availability of high-resolution 3D protein structures from techniques like X-ray crystallography has significantly enhanced the predictive power of these simulations.[1]
Spotlight on this compound: A Natural Compound of Interest
This compound is a phenolic glycoside found in various plant species, including bamboo.[5] Its chemical structure is 1-O-(4-Hydroxy-3-methoxyphenyl)-beta-D-glucopyranose.[6] Pre-clinical research has highlighted its therapeutic potential, demonstrating antioxidant, anti-obesity, and α-glucosidase inhibitory activities.[7] Specifically, this compound has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated cells, pointing towards anti-inflammatory action.[7] This portfolio of bioactivities makes this compound an excellent candidate for computational exploration to understand its molecular mechanisms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O₈ | PubChem[6] |
| Molecular Weight | 302.28 g/mol | PubChem[6] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[6] |
| XLogP3 | -0.9 | PubChem[6] |
| Hydrogen Bond Donors | 5 | PubChem[6] |
| Hydrogen Bond Acceptors | 8 | PubChem[6] |
Rationale for Protein Target Selection
The selection of a protein target is a critical first step.[8] Based on the reported α-glucosidase inhibitory activity of this compound[7], a logical target for this case study is the human α-glucosidase enzyme. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. For our study, we will use the crystal structure of the C-terminal domain of human maltase-glucoamylase (a known α-glucosidase), which is available in the Protein Data Bank (PDB). The availability of a co-crystallized inhibitor in many such structures allows for a crucial validation step known as re-docking.
The Computational Workflow: A Conceptual Overview
Before delving into the specific commands and steps, it is essential to understand the logic of the docking workflow. The process is not merely a black-box simulation but a series of carefully considered steps designed to prepare the molecules, define the search space, execute the simulation, and interpret the results.
Caption: High-level overview of the molecular docking workflow.
A Validated Step-by-Step Docking Protocol
This section details the hands-on methodology. For this guide, we will reference procedures applicable to widely-used and freely available academic software such as AutoDock Tools, AutoDock Vina, and UCSF ChimeraX for visualization.
Required Software and Resources
-
Molecular Visualization Software: or
-
Docking Software: and
-
Databases: ,
Part I: Ligand Preparation (this compound)
The goal of ligand preparation is to generate a 3D structure with the correct atom types, charges, and degrees of freedom (rotatable bonds).[3][9] An inaccurate ligand structure will lead to unreliable docking results.
Protocol:
-
Obtain 3D Structure: Download the 3D structure of this compound from PubChem (CID: 11962143) in SDF format.[6]
-
Load into AutoDock Tools (ADT): Open ADT. Navigate to Ligand -> Input -> Open and select the downloaded SDF file.
-
Add Hydrogens and Assign Charges: ADT will automatically add hydrogens. It is crucial to assign partial charges, which are essential for calculating electrostatic interactions. The Gasteiger charging method is a standard approach for this.[10] ADT typically computes these upon loading the ligand.
-
Detect Rotatable Bonds: The flexibility of the ligand is critical. Navigate to Ligand -> Torsion Tree -> Detect Root. ADT will identify and color the rotatable bonds. The number of rotatable bonds affects the complexity of the conformational search.[10]
-
Save as PDBQT: This is the required input format for AutoDock Vina, containing atomic coordinates, charges, and information about torsional degrees of freedom. Navigate to Ligand -> Output -> Save as PDBQT.
Part II: Protein Target Preparation
Protein preparation involves cleaning the PDB file to create a suitable receptor model for docking.[11][12] This includes removing non-essential molecules and adding atoms required for the force field.
Protocol:
-
Obtain Protein Structure: Download the PDB file for the target protein (e.g., PDB ID: 2QMJ for human maltase-glucoamylase) from the RCSB PDB.
-
Clean the PDB File: Open the structure in UCSF ChimeraX or another molecular viewer. Remove all non-essential components such as crystallographic water molecules, co-solvents, and any co-crystallized ligands (save the original ligand in a separate file for validation later).[11][13] Retain only the protein chains relevant to the binding site.
-
Load into AutoDock Tools (ADT): Open the cleaned PDB file in ADT (File -> Read Molecule).
-
Add Hydrogens and Compute Charges: Similar to the ligand, the protein requires hydrogens, especially polar ones, for accurate hydrogen bond calculations.[12] Go to Edit -> Hydrogens -> Add and select Polar only. Then, add Kollman charges, a standard method for proteins (Edit -> Charges -> Add Kollman Charges).
-
Save as PDBQT: Save the prepared protein in the PDBQT format (Grid -> Macromolecule -> Choose, then select the protein and save the output).
Part III: Defining the Binding Site: Grid Box Generation
Docking algorithms do not search the entire protein. Instead, we define a 3D search space, or "grid box," around the presumed active site.[3][14]
Protocol:
-
Identify the Active Site: If a co-crystallized ligand was present, the active site is known. If not, bioinformatics tools or literature can be used to predict binding pockets.[15]
-
Set Up the Grid Box in ADT: In ADT, with the protein loaded, go to Grid -> Grid Box. A box will appear.
-
Adjust Box Dimensions and Center: Position the box to encompass the entire active site, including the side chains of key interacting residues. The box should be large enough to allow the ligand to rotate and translate freely but not so large as to make the search computationally intractable.[16][17] Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These values are required for the Vina configuration file.
Caption: The grid box defines the docking search space around the active site.
Part IV: Executing the Docking Simulation
AutoDock Vina requires a simple text file to specify the input files and search parameters.
Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following content:
-
Run Vina: Open a command line terminal, navigate to your working directory, and execute the command: vina --config conf.txt --log tachioside_log.txt
Analysis and Interpretation of Docking Results
The output of a docking simulation is a set of ligand poses ranked by a scoring function.[18] Meaningful interpretation requires analyzing binding energies, ligand conformations, and specific molecular interactions.[19][20]
Binding Affinity and Docking Score
AutoDock Vina reports the binding affinity in kcal/mol in the output log file. This score is an estimation of the binding free energy (ΔG).[19] More negative values indicate stronger, more favorable binding.[19] These scores are most useful for comparing the relative binding of different ligands to the same protein or different poses of the same ligand.
Pose Analysis and RMSD
The output PDBQT file (tachioside_out.pdbqt) contains multiple binding modes (poses).
-
Trustworthiness Check (Re-docking): To validate the protocol, first dock the original co-crystallized ligand. Then, calculate the Root Mean Square Deviation (RMSD) between the predicted top-scoring pose and the experimental pose from the PDB file. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking parameters can accurately reproduce the known binding mode.[18][19]
-
Clustering: The generated poses can be clustered based on their conformational similarity. Analyzing the top-ranked cluster provides insight into the most probable binding conformation.
Visualizing Key Interactions
The most critical part of the analysis is visualizing the top-scoring pose within the protein's active site using software like ChimeraX or PyMOL.[21] This allows for the identification of key interactions that stabilize the complex.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. The presence of multiple, well-placed hydrogen bonds is a strong indicator of stable binding.[19]
-
Hydrophobic Interactions: Look for contacts between non-polar regions of the ligand and hydrophobic residues in the binding pocket (e.g., Alanine, Valine, Phenylalanine).
-
Electrostatic and π-Stacking Interactions: Identify charge-based interactions or stacking between aromatic rings.
Table 2: Example Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Ref. (Å) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
|---|---|---|---|---|
| 1 | -8.5 | 1.2 | ASP 215, GLU 411, ARG 442 | TRP 329, PHE 476 |
| 2 | -8.2 | 3.5 | ASP 215, GLN 353 | TRP 329, TYR 158 |
| 3 | -8.1 | 4.1 | GLU 411, ARG 442 | PHE 476, TRP 432 |
Conclusion
This guide has outlined a robust and scientifically grounded workflow for conducting in silico molecular docking studies, using this compound as a practical example. By following these steps—from meticulous preparation of the ligand and protein to the critical analysis of the resulting poses and interactions—researchers can generate valuable hypotheses about the molecular basis of a compound's activity. It is crucial to remember that molecular docking is a predictive tool; its results are not experimental proof but powerful guides for further investigation, such as site-directed mutagenesis or in vitro enzymatic assays, to validate the computational findings.
References
- Molecular Docking Tutorial. (n.d.).
- How to interprete and analyze molecular docking results?. (2024, September 19).
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
- Molecular Docking : A short Overview and steps involved. (n.d.). BIOTECH WORLD INDIA.
- Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- This compound | Antioxidant Agent. (n.d.). MedchemExpress.com.
- Aynechi, T., Lang, P. T., & Brozell, S. (2025, June 6).
- Singh, S., et al. (2024, November 23). A Review on In Silico molecular docking Studies. ijariie.
- LaBOX: A Grid Box Calculation Tool for Molecular Docking. (n.d.). GitHub.
- How I can analyze and present docking results?. (2020, May 18).
- Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio.
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
- A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. (2024, January). PubMed.
- What in silico molecular docking can do for the 'bench-working biologists'. (n.d.). Mini-review.
- This compound, an antioxidative phenolic glycoside from bamboo species. (2025, August 7).
- Session 4: Introduction to in silico docking. (n.d.).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
- How to generate Autodock Grid Box?. (2021, November 9).
- Generating grid box for Docking using Vina. (2024, May 9). YouTube.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube.
- Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches. (n.d.). IP International Journal of Medical Microbiology and Tropical Diseases.
- How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.
- Tutorial: Prepping Molecules. (n.d.). UCSF DOCK.
- DOCKING TUTORIAL. (2010, June 24).
- Learn Maestro: Preparing protein structures. (2024, January 29). YouTube.
- (PDF) Molecular Docking Protocol. (n.d.).
- This compound | C13H18O8 | CID 11962143. (n.d.). PubChem - NIH.
Sources
- 1. ijariie.com [ijariie.com]
- 2. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 3. biotechworldindia.in [biotechworldindia.in]
- 4. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. youtube.com [youtube.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. GitHub - RyanZR/LaBOX: LaBOX: A Grid Box Calculation Tool for Molecular Docking [github.com]
- 17. youtube.com [youtube.com]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Methodological & Application
Application Notes & Protocols: A Guide to In Vitro Evaluation of Tachioside
Foreword: The Scientific Imperative for Standardized Tachioside Assays
This compound (4-hydroxy-3-methoxy-phenyl-1-O-glucoside) is a phenolic glycoside that has garnered significant interest within the scientific community.[1][2] Found in various plant species, including bamboo, it has demonstrated a compelling spectrum of biological activities.[1] Published research indicates that this compound possesses potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties, positioning it as a promising candidate for further investigation in nutraceutical and pharmaceutical development.[3][4]
The translation of this potential from bench to application, however, hinges on the ability of researchers to reliably and reproducibly quantify its biological effects. This guide is architected to move beyond a simple recitation of steps; it provides a foundational understanding of the causality behind our recommended protocols. By explaining why each step is critical, why certain reagents are chosen, and how to interpret the data with scientific rigor, we aim to empower researchers to generate self-validating, high-quality data. This document serves as a detailed methodological framework for investigating the key bioactivities of this compound in vitro.
Section 1: Assessment of Antioxidant Capacity
Principle: A primary mechanism of action for many phenolic compounds is their ability to neutralize harmful free radicals. This antioxidant activity is typically quantified using one of two major chemical principles: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[5] The protocols detailed here, DPPH and ABTS, are SET-based assays that are robust, reproducible, and widely adopted for screening natural products.[6][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality: The DPPH assay leverages a stable free radical, DPPH•, which has a deep purple color in solution with a characteristic absorbance maximum around 517 nm.[6] When an antioxidant like this compound donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H.[8] This reduction neutralizes the radical and leads to a stoichiometric loss of the purple color, a change that is directly proportional to the antioxidant capacity of the sample.[8][9] Methanol or ethanol are the preferred solvents as DPPH is readily soluble in them.[9]
Experimental Protocol:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Ascorbic Acid or Trolox in methanol.
-
DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[8] This solution should be freshly prepared and kept in an amber bottle to protect it from light.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the this compound stock solution and the positive control in methanol to achieve a range of final concentrations (e.g., 1 to 200 µg/mL).
-
To each well, add 100 µL of the sample or standard dilution.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.[10]
-
Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[8]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
-
Data Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [9]
-
-
Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the this compound or standard.
-
Plot the % Inhibition against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Causality: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate, producing a characteristic blue-green solution with an absorbance maximum at 734 nm. In the presence of a hydrogen-donating antioxidant like this compound, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and potency. A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of a broader range of compounds.[12]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.
-
Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the appropriate solvent.
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 180 µL of the adjusted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6-10 minutes.[10]
-
Measure the absorbance at 734 nm.
-
-
Data Calculation:
-
Calculate the percentage inhibition using the same formula as the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of the standard Trolox.
-
| Parameter | DPPH Assay | ABTS Assay |
| Principle | Radical Scavenging (SET) | Radical Cation Decolorization (SET) |
| Radical | 2,2-diphenyl-1-picrylhydrazyl | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |
| Wavelength | ~517 nm | ~734 nm |
| Color Change | Purple to Yellow/Colorless | Blue-Green to Colorless |
| Typical Standard | Ascorbic Acid, Quercetin | Trolox |
| Solvent System | Primarily organic (Methanol/Ethanol) | Aqueous and Organic |
Section 2: Evaluation of Anti-Inflammatory Activity
Principle: Chronic inflammation is implicated in a host of diseases. A key event in the inflammatory response is the activation of macrophages, which then produce pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14] this compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC50 of 12.14 μM.[3][4] The following protocols use this cell line to quantify the anti-inflammatory potential of this compound.
Critical Consideration: Cytotoxicity. It is imperative to distinguish between a true anti-inflammatory effect and simple cytotoxicity. A compound that kills the cells will also result in lower levels of inflammatory mediators. Therefore, a cell viability assay (e.g., MTT) must be run in parallel with the same concentrations of this compound to ensure that the observed inhibition is not an artifact of cell death.[14][15]
Nitric Oxide (NO) Production Inhibition Assay
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[14]
-
-
Treatment:
-
Prepare various concentrations of this compound in fresh, serum-free DMEM.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a "vehicle control" well (containing only the solvent used to dissolve this compound, e.g., 0.1% DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
After pre-incubation, add Lipopolysaccharide (LPS) to all wells to a final concentration of 1 µg/mL, except for the "negative control" wells (cells with media only).[14]
-
Incubate the plate for an additional 24 hours.
-
-
NO Measurement (Griess Assay):
-
After incubation, carefully collect 100 µL of the culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
A standard curve using sodium nitrite should be prepared to quantify the concentration of nitrite in the samples.
-
Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement
Experimental Protocol:
-
Sample Collection: The same culture supernatants collected for the Griess assay can be used to measure cytokine levels.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Follow the manufacturer's protocol precisely.[16] Generally, this involves:
-
Adding standards and samples to wells pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the wells and adding a detection antibody (often biotin-conjugated).
-
Washing and adding an enzyme-linked conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate solution that develops a color in proportion to the amount of bound enzyme.[16]
-
Stopping the reaction and measuring the absorbance at the specified wavelength (typically 450 nm).
-
-
Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve generated.
-
Cell Viability (MTT) Assay
Experimental Protocol:
-
Procedure:
-
After removing the supernatant for the NO and cytokine assays, the remaining adherent cells in the original plate are used.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[14]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
-
Interpretation: The absorbance is directly proportional to the number of viable cells. A significant decrease in absorbance in this compound-treated wells compared to the vehicle control indicates cytotoxicity.
Section 3: Evaluation of Enzyme Inhibitory Activity
Principle: The specific inhibition of enzymes is a cornerstone of modern drug development. This compound has been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential for managing hyperglycemia.[3] Investigating its effect on other enzymes, such as tyrosinase (involved in melanin production), can reveal further therapeutic or cosmetic applications.[17]
α-Glucosidase Inhibition Assay
Causality: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the small intestine. Inhibiting this enzyme can slow down glucose absorption, making it a target for managing type 2 diabetes.[18] This assay uses the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[18][19] A potent inhibitor will reduce the rate of this color formation.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
α-Glucosidase Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer (e.g., to 0.5 U/mL).
-
Substrate (pNPG) Solution: Dissolve pNPG in the phosphate buffer (e.g., to 1 mM).[19]
-
This compound/Positive Control: Prepare serial dilutions of this compound and a positive control (e.g., Acarbose) in the phosphate buffer.[19]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound or Acarbose dilutions to respective wells.
-
Add 20 µL of the α-glucosidase enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.[19]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Sodium Carbonate (Na₂CO₃).[19]
-
Measure the absorbance at 405 nm.
-
-
Data Calculation:
-
The percentage of inhibition is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
The control reaction contains buffer instead of the inhibitor. Plot inhibition vs. concentration to determine the IC50 value.
-
Tyrosinase Inhibition Assay
Causality: Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[20] Inhibition of tyrosinase is a primary strategy for developing skin-lightening agents to treat hyperpigmentation.[17] The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes further reactions to form dopachrome, a colored product with an absorbance maximum around 475-510 nm.[20][21] An inhibitor will slow the rate of dopachrome formation.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 100 U/mL).
-
Substrate (L-DOPA) Solution: Prepare a 2 mM solution of L-DOPA in phosphate buffer.
-
This compound/Positive Control: Prepare serial dilutions of this compound and a positive control (e.g., Kojic Acid) in the buffer.[20]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound or Kojic Acid dilutions to the wells.
-
Add 50 µL of the tyrosinase enzyme solution.[17]
-
Pre-incubate at 25°C for 10 minutes.[17]
-
Initiate the reaction by adding 30 µL of the L-DOPA substrate solution.[17]
-
Measure the absorbance at 510 nm in kinetic mode for 10-20 minutes, or as a single endpoint reading after a fixed time (e.g., 20 minutes).
-
-
Data Calculation:
-
Calculate the percentage inhibition based on the rate of reaction (slope) or the final absorbance, using the standard inhibition formula.
-
Determine the IC50 value from the dose-response curve.
-
| Parameter | α-Glucosidase Assay | Tyrosinase Assay |
| Enzyme Source | Saccharomyces cerevisiae | Mushroom |
| Substrate | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | L-DOPA |
| Product Detected | p-Nitrophenol | Dopachrome |
| Wavelength | ~405 nm | ~475-510 nm |
| Positive Control | Acarbose | Kojic Acid |
| Application | Anti-hyperglycemic research | Hyperpigmentation research |
References
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Google Cloud.
- DPPH Assay. Scribd.
- Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
- Pisoschi, A. M., & Negulescu, G. P. (2011). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology.
- Tyrosinase inhibition assay. (n.d.). Bio-protocol.
- This compound. (n.d.). MedchemExpress.com.
- In Vitro Antioxidant Assays. (n.d.). PubMed.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Tyrosinase Inhibitor Screening Assay Kit (Colorimetric). (n.d.). Abcam.
- Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids. (n.d.). Benchchem.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
- Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020).
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PubMed Central.
- Antioxidant Assays. (n.d.).
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI.
- (a). Inhibition of LPS induced nitric oxide production in RAW 264.7... (n.d.).
- This compound, an antioxidative phenolic glycoside from bamboo species. (n.d.).
- Tyrosinase Inhibition Assay. (2023). Active Concepts.
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PubMed Central.
- Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- This compound. (n.d.). ChemFaces.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.).
- Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. (n.d.). PubMed Central.
- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). (n.d.). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:109194-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro α-glucosidase inhibitory assay [protocols.io]
- 20. content.abcam.com [content.abcam.com]
- 21. bio-protocol.org [bio-protocol.org]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tachioside in Plant Extracts
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note describes a robust, validated, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Tachioside in plant extracts. This compound, a phenolic glycoside with notable antioxidant properties, is a key bioactive marker in various plant species, including bamboo.[1][2] The methodology detailed herein utilizes ultrasonic-assisted extraction (UAE) for efficient sample preparation, followed by chromatographic separation on a C18 column with gradient elution and UV detection. The entire method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for research, quality control, and drug development applications.[3][4][5]
Principle of the Method
The quantification of this compound is achieved through RP-HPLC. This technique separates compounds based on their polarity. A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase. This compound, being a moderately polar glycoside, partitions between these two phases.[6][7][8] Its retention on the column is modulated by a gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased. This ensures efficient separation from other potentially interfering compounds within the complex plant matrix. Quantification is performed using a UV-Vis Diode Array Detector (DAD) set to the maximum absorbance wavelength (λmax) of this compound, correlating the peak area to concentration via a calibration curve generated from a certified reference standard.[9][10]
Apparatus, Reagents, and Materials
2.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with gradient pump, autosampler, column oven, and DAD.
-
Ultrasonic bath (40 kHz frequency).
-
Analytical balance (0.01 mg readability).
-
Centrifuge (≥ 4000 rpm).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or PVDF).
2.2 Reagents and Materials
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC gradient grade).
-
Methanol (HPLC gradient grade).
-
Formic acid (ACS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Dried plant material (powdered).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound. The selection of a C18 column provides excellent retention for phenolic glycosides, while the acetonitrile/water mobile phase is a common and effective choice for resolving such compounds.[8][9][11] Formic acid is added to the mobile phase to sharpen peaks and improve separation by ensuring the analyte is in a single ionic form.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, Monitoring at 280 nm (this compound λmax) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
This compound Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a highly efficient method for extracting flavonoids and other phenolic compounds from plant matrices, often yielding higher recoveries in shorter times compared to traditional methods like maceration.[12][13][14][15]
-
Weighing: Accurately weigh approximately 1.0 g of finely powdered, dried plant material into a 50 mL conical flask.
-
Extraction: Add 25 mL of 60% aqueous ethanol. A 50-70% ethanol concentration is often optimal for flavonoid extraction as it balances the polarity needed to dissolve the glycosides while still effectively penetrating the plant tissue.[12][15]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 60°C). Elevated temperatures can increase extraction efficiency, but temperatures above 75-80°C risk degrading the target analyte.[12]
-
Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial for analysis.
Overall Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][16] The objective of validation is to demonstrate suitability and reliability.[5][16]
Validation Parameters & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (solvent), placebo (matrix without analyte), and sample. Compare chromatograms. | No interfering peaks at the retention time of this compound. |
| Linearity & Range | Analyze calibration standards at 6 concentration levels (e.g., 1-100 µg/mL). Plot peak area vs. conc. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Spike a known amount of this compound into a pre-analyzed sample at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze 6 replicate samples of a mid-concentration standard (e.g., 25 µg/mL) on the same day. | Relative Standard Deviation (RSD) ≤ 2%. |
| Precision (Intermediate) | Repeat repeatability test on a different day with a different analyst. | RSD ≤ 2%. |
| LOD & LOQ | Calculate from the standard deviation of the response and the slope of the calibration curve. | LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±2°C) and assess impact. | RSD of results ≤ 2%. |
Validation Logic Diagram
This diagram outlines the logical dependency of the validation parameters, starting from establishing specificity and a reliable linear model.
Data Analysis and Calculation
-
Calibration Curve: Construct a linear regression plot of the peak area of the this compound standard versus its concentration. Determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Using the peak area (y) of this compound from the sample chromatogram, calculate its concentration in the injected solution (x) using the regression equation.
-
Final Calculation: Calculate the final concentration of this compound in the original plant material using the following formula:
Content (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Total volume of extraction solvent (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material (g)
-
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantification of this compound in plant extracts using a validated RP-HPLC method. The described procedures for sample extraction, chromatographic separation, and method validation adhere to established scientific principles and regulatory standards. By following this guide, researchers and quality control analysts can achieve accurate, reproducible, and reliable measurements of this compound, facilitating the standardization of herbal materials and the development of new phytopharmaceuticals.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).
-
International Council for Harmonisation (ICH). Quality Guidelines. ICH.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Slideshare. ICH Q2 Analytical Method Validation.
-
Li, Y., et al. (2018). Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. Molecules.
-
Boulanger, B., et al. (2004). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
-
Wang, Z., et al. (2021). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Molecules.
-
Fernández-Agulló, A., et al. (2020). Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.). Foods.
-
Wei, S., et al. (2012). Ultrasonic-Assisted Extraction and Antioxidant Activity of Flavonoids from Adinandra nitida Leaves. Semantic Scholar.
-
Wang, C., et al. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition.
-
Van de Casteele, K., et al. (1982). Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. Journal of Chromatography A.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11962143, this compound.
-
Science.gov. reversed-phase rp hplc: Topics by Science.gov.
-
Vidyalakshmi, R., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
-
Kumar, A., et al. (2011). Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms. ResearchGate.
-
MedChemExpress. This compound | Antioxidant Agent.
-
Patel, M., et al. (2015). Development and Validation of Normal Phase HPLC Method for Estimation of Thiocolchicoside in Capsule Dosage Formulation. International Journal of Pharmaceutical Sciences Review and Research.
-
Anyfantakis, M., et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food and Nutrition Sciences.
-
Lee, M., et al. (2016). This compound, an antioxidative phenolic glycoside from bamboo species. ResearchGate.
-
Bhavsar, S., et al. (2010). Validated RP-HPLC method for simultaneous estimation of Lornoxicam and Thiocolchicoside in solid dosage form. Journal of Chemical and Pharmaceutical Research.
-
Wang, J., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules.
-
Ino, R., et al. (2020). Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods. PLoS ONE.
-
BenchChem. Application Note & Protocol: Quantification of Isoacteoside using High-Performance Liquid Chromatography (HPLC).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reversed-phase rp hplc: Topics by Science.gov [science.gov]
- 8. phcog.com [phcog.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Elucidating the Mass Spectrometry Fragmentation Pattern of Tachioside: An Application Note and Protocol
Abstract
This application note provides a detailed guide to understanding and predicting the fragmentation pattern of Tachioside using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This compound (4-hydroxy-3-methoxyphenyl-β-D-glucopyranoside) is a phenolic glycoside with noted antioxidant, anti-obesity, and α-glucosidase inhibitory activities, making its accurate identification and structural confirmation critical in pharmaceutical and natural product research.[1][2] This document outlines the theoretical basis for its fragmentation, provides a step-by-step protocol for its analysis, and presents the expected fragmentation pathways to aid researchers in its unambiguous identification.
Introduction: The Structural Significance of this compound
This compound belongs to the broad class of phenolic glycosides, compounds where a phenolic aglycone is linked to a sugar moiety via a glycosidic bond. Its chemical structure consists of a 4-hydroxy-3-methoxyphenol aglycone linked to a β-D-glucopyranose sugar unit. The molecular formula of this compound is C₁₃H₁₈O₈, with a monoisotopic mass of 302.1002 Da.[3] The nature and position of the glycosidic bond are key determinants of its biological activity and metabolic fate. Mass spectrometry, particularly with collision-induced dissociation (CID), is an indispensable tool for the structural elucidation of such compounds. By inducing fragmentation of the parent molecule and analyzing the resulting product ions, we can deduce the mass of the aglycone and the sugar components, providing definitive structural information.
Predicted Fragmentation Pathway of this compound
The fragmentation of glycosides in ESI-MS/MS is a well-understood process, typically initiated by the cleavage of the most labile bond, which is the O-glycosidic linkage.[4] This process is fundamental to the structural analysis of compounds like this compound.
Primary Fragmentation: The Glycosidic Bond Cleavage
Upon collisional activation, the primary and most dominant fragmentation event for this compound is the cleavage of the O-glycosidic bond. This results in a neutral loss of the glucose moiety, which has a mass of 162.0528 Da. The charge is retained on the more stable aromatic aglycone.
-
Precursor Ion ([M-H]⁻): In negative ion mode, this compound will readily deprotonate to form the precursor ion at m/z 301.0921.
-
Neutral Loss: The loss of the anhydroglucose unit (C₆H₁₀O₅) corresponds to a neutral loss of 162.0528 Da.
-
Product Ion (Aglycone): This cleavage generates the deprotonated aglycone, 4-hydroxy-3-methoxyphenol, at m/z 139.0395.
This primary fragmentation is the most diagnostic feature for identifying this compound as a hexoside conjugate of 4-hydroxy-3-methoxyphenol.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation of this compound in negative ion mode ESI-MS/MS.
Sources
- 1. Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside | C13H18O8 | CID 72744980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elucidating the Cellular Effects of Tachioside
Introduction: Tachioside, a Phenolic Glycoside with Therapeutic Potential
This compound, a phenolic glycoside found in various plant species, has garnered scientific interest due to its notable biological activities. Primarily recognized for its antioxidant properties, this compound has also demonstrated anti-inflammatory and α-glucosidase inhibitory effects[1][2]. These characteristics suggest its potential as a therapeutic agent in a range of pathologies underpinned by oxidative stress and inflammation, including metabolic disorders and age-related diseases.
This guide provides a comprehensive framework of cell culture-based protocols designed for researchers, scientists, and drug development professionals to systematically investigate the cellular and molecular effects of this compound. The following application notes offer detailed, step-by-step methodologies to assess its impact on cell viability, apoptosis, and cellular senescence, and to dissect the underlying signaling pathways.
I. Foundational Protocols: Cell Culture and this compound Preparation
A successful investigation begins with robust and reproducible cell culture practices. The choice of cell line is paramount and should be guided by the specific research question. For instance, to study anti-inflammatory effects, a macrophage cell line like RAW 264.7 is suitable[3][4][5][6][7]. For general cytotoxicity and pro-apoptotic studies, cancer cell lines such as HeLa or Jurkat are commonly used.
General Cell Culture Maintenance
Strict aseptic technique is critical to prevent contamination[8]. All manipulations should be performed in a certified laminar flow hood. Culture medium should be selected based on the specific requirements of the chosen cell line and supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) as needed[8]. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Regular monitoring of cell morphology and confluency is essential.
Preparation of this compound Stock Solutions
For in vitro studies, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution[9]. It is crucial to determine the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should typically be kept below 0.1%. The stock solution should be sterilized by filtration through a 0.22 µm syringe filter and stored in aliquots at -20°C to prevent repeated freeze-thaw cycles.
II. Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating the effect of any compound is to determine its impact on cell viability and to identify its cytotoxic concentration range.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability[3][5][10]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[3][11].
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight[6].
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[3][6].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals[6][10].
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader[10].
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage[7][12][13][14][15].
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of the incubation period[7][15].
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes[14].
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate[7][14].
-
Reagent Addition: Add the LDH reaction mix according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light[12][14]. Measure the absorbance at the recommended wavelength (typically 490 nm)[7][14].
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.
| Assay | Principle | Endpoint Measured | Typical Concentration Range for this compound |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[3][10] | Metabolic activity, an indirect measure of cell viability. | 1 - 200 µM |
| LDH | Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[7][12][13] | Cell membrane integrity, a direct measure of cytotoxicity. | 1 - 200 µM |
III. Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Many therapeutic agents exert their effects by inducing apoptosis in target cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[16][17]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[17][18]. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[16][17][19].
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at non-cytotoxic to moderately cytotoxic concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL[18][19].
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension[18].
-
Incubation: Incubate for 15 minutes at room temperature in the dark[18].
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour[18].
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and -7 are effector caspases that cleave numerous cellular substrates. Their activity can be measured using a substrate that releases a fluorescent or colorimetric molecule upon cleavage[20][21][22][23][24].
Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.
-
Lysate Incubation: Incubate the cell lysate with a caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) in a 96-well plate[21][24].
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to the untreated control.
Caption: Workflow for assessing this compound-induced apoptosis.
IV. Evaluation of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors[21][22][25]. It is implicated in both aging and cancer.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Senescent cells exhibit increased activity of a lysosomal β-galactosidase at pH 6.0, which can be detected by a cytochemical stain using X-gal as a substrate[25][26][27][28][29].
Protocol: SA-β-gal Staining
-
Cell Culture: Culture cells to the desired confluency and treat with sub-lethal concentrations of this compound for an extended period (e.g., 3-5 days).
-
Fixation: Wash the cells with PBS and fix them with a mild fixative (e.g., 2% formaldehyde/0.2% glutaraldehyde) for 5 minutes at room temperature[29].
-
Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) overnight at 37°C in a non-CO2 incubator[27][29].
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantification: Count the number of blue-stained cells and express it as a percentage of the total number of cells.
V. Mechanistic Studies: Signaling Pathway Analysis
To understand the molecular mechanisms underlying this compound's effects, it is essential to investigate its impact on key signaling pathways. Given its anti-inflammatory and antioxidant properties, the NF-κB and MAPK pathways are logical targets for investigation.
Western Blot Analysis of Key Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample[30][31][32][33][34]. It can be used to assess changes in the expression and phosphorylation status of proteins involved in signaling cascades.
Protocol: Western Blot Analysis
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, phospho-ERK, total ERK) overnight at 4°C[30][32].
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[30].
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for Gene Expression Analysis
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique to measure the expression levels of specific genes. This can be used to assess the impact of this compound on the transcription of pro-inflammatory cytokines and other target genes.
Protocol: RT-qPCR
-
RNA Extraction: Isolate total RNA from this compound-treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the cDNA, gene-specific primers for target genes (e.g., IL-6, TNF-α, iNOS), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Caption: Potential signaling pathways modulated by this compound.
VI. Concluding Remarks
The protocols outlined in this guide provide a robust starting point for the comprehensive cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and senescence, and by dissecting the underlying molecular pathways, researchers can gain valuable insights into its therapeutic potential. The modular nature of these protocols allows for adaptation to specific research interests and the integration of further assays to build a complete pharmacological profile of this promising natural compound.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Boon-Kee, L., et al. (2013). Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants. Preparative Biochemistry and Biotechnology, 43(1), 60-78.
- Kim, J. H., et al. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 54(5), 743-749.
-
National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
- National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908.
- Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Senescence Associated β-galactosidase Assay. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Senescence Associated β-galactosidase Staining. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
ResearchGate. (2025). This compound, an antioxidative phenolic glycoside from bamboo species. Retrieved from [Link]
-
PubMed. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Retrieved from [Link]
- Unknown. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
-
Buck Institute. (n.d.). CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY OR . . . HOW TO TURN YOUR OLD CELLS. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
PubMed. (n.d.). Monitoring gene expression: quantitative real-time rt-PCR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Plant cell culture strategies for the production of natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C13H18O8 | CID 11962143. In PubChem. Retrieved from [Link]
-
Journal of Applied Botany and Food Quality. (2019). Exploiting plant cell culture for natural product formation. Retrieved from [Link]
-
ResearchGate. (2025). Plant cell culture strategies for the production of natural products. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
-
YouTube. (2023). Natural compounds as antibiotic substitutes in cell culture. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. and phenolic glycosides | Basicmedical Key [basicmedicalkey.com]
- 3. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 12. Chaetocin enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Glucosidase inhibitory activities of flavonoid derivatives isolated from Bouea macrophylla: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alpha-glucosidase inhibitory activity: Topics by Science.gov [science.gov]
- 15. novoslabs.com [novoslabs.com]
- 16. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of cellular senescence on metabolic pathways in non-immune and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactome | Cellular Senescence [reactome.org]
- 21. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity | MDPI [mdpi.com]
- 27. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Apoptosis induction by combination of drugs or a conjugated molecule associating non-steroidal anti-inflammatory and nitric oxide donor effects in medullary thyroid cancer models: implication of the tumor suppressor p73 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tachioside in Neuroprotection Research: Advanced Protocols and Methodologies
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing challenge to global health. A key pathological hallmark of these conditions is the progressive loss of neuronal structure and function, often underpinned by oxidative stress, chronic neuroinflammation, and apoptosis.[1][2] Natural compounds have emerged as a promising reservoir of novel therapeutic agents for neuroprotection due to their diverse biological activities and favorable safety profiles.[2] Tachioside, a phenolic glycoside, has demonstrated significant antioxidant properties, comparable to that of L-ascorbic acid, positioning it as a compelling candidate for neuroprotective research.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in neuroprotection studies. It offers detailed protocols for in vitro and in vivo validation, elucidates the scientific rationale behind experimental designs, and explores the putative mechanistic pathways of this compound's neuroprotective effects.
Mechanistic Framework: Postulated Neuroprotective Actions of this compound
While direct research into the neuroprotective mechanisms of this compound is emerging, evidence from structurally related phenolic glycosides provides a strong foundation for several hypothesized pathways.[4][5] The primary neuroprotective effects of this compound are likely mediated through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.
Antioxidant Activity and Nrf2 Pathway Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a critical factor in neuronal damage.[1] this compound's potent antioxidant activity is a key attribute in its neuroprotective potential.[3] It is hypothesized that this compound, like other phenolic compounds, may directly scavenge free radicals and also activate the endogenous antioxidant response.[2][4]
A central regulator of this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to excessive neuronal loss. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determines cell fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, ultimately resulting in cell death. Many natural compounds exhibit neuroprotective effects by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation. [6]this compound may similarly protect neurons by preventing apoptosis.
In Vitro Experimental Protocols
The following protocols provide a framework for investigating the neuroprotective effects of this compound in cultured neuronal cells. The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are commonly used models for neuroprotection studies.
Cell Culture and Maintenance
-
Cell Lines: SH-SY5Y (ATCC® CRL-2266™) or PC12 (ATCC® CRL-1721™).
-
Culture Medium:
-
SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC12: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Assessment of Neuroprotection against Oxidative Stress
Objective: To determine the protective effect of this compound against oxidative stress-induced cell death.
Neurotoxin: Hydrogen peroxide (H₂O₂) is a commonly used inducer of oxidative stress. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (IC50) in your chosen cell line.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the culture medium is non-toxic, typically <0.1%). Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours. Include a vehicle control group.
-
Induction of Oxidative Stress: Following pre-treatment, add H₂O₂ at its predetermined IC50 concentration to the wells (except for the control group) and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
| Treatment Group | Description | Expected Outcome |
| Control | Untreated cells | 100% cell viability |
| Vehicle Control | Cells treated with the solvent for this compound | No significant change in viability |
| H₂O₂ Alone | Cells treated only with H₂O₂ | ~50% reduction in cell viability |
| This compound + H₂O₂ | Cells pre-treated with this compound then exposed to H₂O₂ | Dose-dependent increase in cell viability compared to H₂O₂ alone |
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on intracellular ROS levels.
Protocol: DCFH-DA Assay
-
Cell Treatment: Follow the same cell seeding and treatment protocol as described for the MTT assay (Section 2.2).
-
DCFH-DA Staining:
-
After the 24-hour incubation with H₂O₂, remove the medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis: Express ROS levels as a percentage of the H₂O₂-treated group.
Investigation of Anti-Apoptotic Effects
Objective: To determine if this compound protects against apoptosis.
Protocol: Western Blot Analysis of Bcl-2 and Bax
-
Cell Lysis: After treatment as described in Section 2.2, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
| Treatment Group | Expected Bax/Bcl-2 Ratio |
| Control | Low |
| H₂O₂ Alone | High |
| This compound + H₂O₂ | Dose-dependently reduced |
In Vivo Experimental Workflow
Animal models are essential for validating the in vitro findings and assessing the therapeutic potential of this compound in a complex biological system. Rodent models of neurodegenerative diseases are widely used. [7]
Animal Model Selection
The choice of animal model depends on the specific neurodegenerative disease being investigated. Common models include:
-
Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP-induced models in rodents. [7]* Alzheimer's Disease: Scopolamine-induced memory impairment or transgenic mouse models (e.g., APP/PS1). [7]* Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) model. [8]
General In Vivo Study Protocol
-
Animal Acclimatization: Acclimate the animals (e.g., male C57BL/6 mice or Sprague-Dawley rats) to the housing conditions for at least one week before the experiment. [9]2. Grouping and Dosing: Randomly divide the animals into groups (e.g., sham, model, vehicle, positive control, and this compound treatment groups at different doses). The route of administration for this compound (e.g., oral gavage, intraperitoneal injection) and the dosing regimen should be optimized. Doses for natural compounds in rodent models often range from 50 to 200 mg/kg/day. [9]3. Induction of Neurodegeneration: Induce the specific neurodegenerative phenotype according to established protocols for the chosen model.
-
Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, learning, and memory (e.g., Morris water maze, rotarod test, open field test). [9]5. Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses.
-
Histology: Perform Nissl staining to assess neuronal survival and immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., TUNEL staining).
-
Biochemical Assays: Measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione), pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA, and protein expression by Western blotting as described for the in vitro studies.
-
Data Interpretation and Troubleshooting
-
Dose-Response: It is crucial to establish a dose-response relationship for this compound's effects in all assays.
-
Positive Controls: Include appropriate positive controls in all experiments to validate the assay systems (e.g., a known antioxidant like N-acetylcysteine for oxidative stress assays).
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed effects.
-
Cytotoxicity of this compound: Before conducting neuroprotection assays, it is essential to determine the non-toxic concentration range of this compound on the chosen cell lines using a standard cytotoxicity assay.
Conclusion
This compound presents a promising natural compound for neuroprotection research, primarily due to its significant antioxidant properties. The protocols and mechanistic insights provided in this guide offer a robust framework for a comprehensive evaluation of its therapeutic potential. By systematically investigating its effects on oxidative stress, neuroinflammation, and apoptosis, researchers can elucidate the precise mechanisms of action of this compound and advance its development as a potential therapeutic agent for neurodegenerative diseases.
References
-
Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Peptide TaY Attenuates Inflammatory Responses by Interacting with Myeloid Differentiation 2 and Inhibiting NF-κB Signaling Pathway. (2024, October 13). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Protective Effect of Tetrahydroxystilbene Glucoside on 6-OHDA-Induced Apoptosis in PC12 Cells through the ROS-NO Pathway. (2011, October 6). PLOS ONE. Retrieved January 14, 2026, from [Link]
-
Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Natural Phenolic Compounds with Neuroprotective Effects. (2023, November 8). PubMed. Retrieved January 14, 2026, from [Link]
-
Propyl Gallate Attenuates Cognitive Deficits Induced by Chronic Sleep Deprivation Through Nrf2 Activation and NF-κB Inhibition. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
New insights in animal models of neurotoxicity-induced neurodegeneration. (2024, January 8). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Quantitative Neuroproteomics of an In Vivo Rodent Model of Focal Cerebral Ischemia/Reperfusion Injury Reveals a Temporal Regulation of Novel Pathophysiological Molecular Markers. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.). Madame Curie Bioscience Database - NCBI. Retrieved January 14, 2026, from [Link]
-
This compound, an antioxidative phenolic glycoside from bamboo species. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023, June 16). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Proinflammatory Cytokines: Possible Accomplices for the Systemic Effects of Clostridioides difficile Toxin B. (2021, January 11). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023, June 16). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Antioxidant action of acteoside and its analogs on lipid peroxidation. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Antioxidant and cytotoxic activities of naturally occurring phenolic and related compounds: a comparative study. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Proinflammatory cytokines. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
The regulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways is involved in the inhibition of lipopolysaccharide-induced inflammation and oxidative reactions by morroniside in RAW 264.7 macrophages. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
NF-κB: a key role in inflammatory diseases. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications. (2025, July 15). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Kinetic and stoichiometric assessment of the antioxidant activity of flavonoids by electron spin resonance spectroscopy. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Effect of Proinflammatory Cytokines on the Interplay between Roxithromycin, HMR 3647, or HMR 3004 and Human Polymorphonuclear Neutrophils. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. (2024, May 11). MDPI. Retrieved January 14, 2026, from [Link]
-
Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Analgesic and Anti-Inflammatory Effects of the Synthetic Neurosteroid Analogue BNN27 during CFA-Induced Hyperalgesia. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Compounds of Therapeutic Interest in Neuroprotection [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Propyl Gallate Attenuates Cognitive Deficits Induced by Chronic Sleep Deprivation Through Nrf2 Activation and NF-κB Inhibition [mdpi.com]
Application Notes & Protocols: Investigating Tachioside as a Potential Therapeutic Agent for Metabolic Disorders
Abstract
Metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge.[1][2] These conditions are intricately linked through a complex interplay of insulin resistance, chronic low-grade inflammation, and dysregulated nutrient metabolism.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of Tachioside, a flavonoid glycoside, in preclinical models of metabolic disorders. We present detailed protocols for in vitro and in vivo studies designed to elucidate the mechanisms of action of this compound and to provide a rationale for its further development as a therapeutic agent.
Introduction: The Therapeutic Promise of this compound
This compound is a flavonoid glycoside that has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Flavonoids, as a class of polyphenolic compounds, have been shown to modulate various signaling pathways implicated in metabolic diseases.[4][5] Chronic inflammation is a key feature of metabolic disorders, with elevated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) contributing to insulin resistance and tissue damage.[3][4] The potential of this compound to mitigate these inflammatory processes makes it a compelling candidate for further investigation.
A central regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK).[6][7] Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic processes, thereby improving glucose and lipid metabolism.[7] Several therapeutic agents for metabolic disorders, such as metformin, exert their effects through the activation of AMPK.[8] Evidence suggests that natural compounds, including certain flavonoids, can also activate this critical metabolic sensor.[6][9][10] These application notes will guide researchers in exploring the hypothesis that this compound ameliorates metabolic dysfunction through the activation of AMPK and the subsequent suppression of inflammatory pathways.
In Vitro Evaluation of this compound
In vitro assays provide a controlled environment to dissect the molecular mechanisms of this compound and are a cost-effective initial step in the drug discovery process.[8][11] The following protocols are designed to assess the effects of this compound on key cellular processes relevant to metabolic disorders.
Cell Culture Models
-
3T3-L1 Adipocytes: A well-established murine cell line for studying adipogenesis, lipid metabolism, and glucose uptake.[12][13]
-
HepG2 Hepatocytes: A human liver cell line commonly used to model hepatic steatosis and insulin resistance.[12]
-
RAW 264.7 Macrophages: A murine macrophage cell line suitable for investigating inflammatory responses.[9]
Experimental Workflow: In Vitro Screening
The following diagram outlines the general workflow for the in vitro assessment of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of differentiated 3T3-L1 adipocytes to take up glucose from the culture medium, a key function of insulin-sensitive cells.[8][11]
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Phosphate (KRP) buffer
-
Insulin solution (100 nM)
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound stock solution
Procedure:
-
Serum starve the differentiated 3T3-L1 adipocytes for 2-4 hours in DMEM.
-
Wash the cells twice with KRP buffer.
-
Pre-incubate the cells with varying concentrations of this compound (and controls) in KRP buffer for 1 hour at 37°C.
-
Add insulin (100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose or 2-NBDG and incubate for 10 minutes at 37°C.[13][14][15]
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Compare the glucose uptake in this compound-treated cells to the vehicle control and the insulin-stimulated control.
Protocol: Lipid Accumulation (Oil Red O Staining)
This protocol is used to visualize and quantify the accumulation of neutral lipids in adipocytes or hepatocytes.[16][17][18]
Materials:
-
Differentiated 3T3-L1 adipocytes or HepG2 cells cultured on coverslips or in multi-well plates
-
10% formalin
-
Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Hematoxylin for counterstaining (optional)
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes.[18]
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.
-
Stain the cells with Oil Red O working solution for 15-20 minutes.
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.[18]
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 492 nm.[18]
Protocol: Western Blotting for AMPK Pathway Activation
This protocol is to detect the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.[19][20][21][22]
Materials:
-
Cell lysates from this compound-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[19]
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Protocol: Quantitative PCR (qPCR) for Inflammatory Markers
This protocol is for measuring the mRNA expression of pro-inflammatory cytokines, such as TNF-α and IL-6.[24][25][26]
Materials:
-
RNA extracted from this compound-treated cells
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Reverse transcribe the RNA to cDNA.
-
Perform qPCR using the appropriate primers and master mix. The amplification protocol typically consists of an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[25]
-
Generate a melt curve to ensure primer specificity.
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[25]
In Vivo Evaluation of this compound
Animal models are crucial for assessing the systemic effects of this compound on metabolic parameters in a whole-organism context.[27][28][29][30][31][32]
Animal Models of Metabolic Syndrome
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet are commonly used to model obesity, insulin resistance, and hepatic steatosis.[28]
-
Genetic Models: db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient) are genetic models of obesity and type 2 diabetes.[31]
Experimental Workflow: In Vivo Studies
The following diagram illustrates a typical workflow for in vivo studies.
Caption: General workflow for in vivo evaluation of this compound.
Protocol: Oral Glucose Tolerance Test (OGTT)
An OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of glucose tolerance and insulin sensitivity.
Procedure:
-
Fast the animals overnight (approximately 12-16 hours).
-
Collect a baseline blood sample from the tail vein (t=0).
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure the blood glucose levels at each time point.
Protocol: Insulin Tolerance Test (ITT)
An ITT measures the response to an exogenous insulin challenge, indicating insulin sensitivity.
Procedure:
-
Fast the animals for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer insulin (typically 0.75 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure the blood glucose levels at each time point.
Biochemical and Histological Analysis
At the end of the study, collect blood and tissues for further analysis.
-
Serum Analysis: Measure fasting glucose, insulin, triglycerides, cholesterol, and inflammatory cytokines (TNF-α, IL-6).
-
Liver Histology: Perform H&E staining to assess steatosis, inflammation, and ballooning. Use Oil Red O staining to visualize lipid accumulation.
-
Adipose Tissue Analysis: Perform H&E staining to assess adipocyte size and inflammation.
-
Western Blotting and qPCR: Analyze protein and gene expression of key metabolic and inflammatory markers in liver and adipose tissue, as described in the in vitro section.
Mechanistic Insights and Data Interpretation
The AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in regulating metabolism and inflammation, and the hypothesized mechanism of action for this compound.
Sources
- 1. Inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New therapeutic options for the metabolic syndrome: what's next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic syndrome, thiazolidinediones, and implications for intersection of chronic and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. athmicbiotech.com [athmicbiotech.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Differential analysis of splenic immune indicators, transcriptomic profiles, and metabolomic features in pigs under liquid–solid feeding conditions [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. longdom.org [longdom.org]
- 28. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. scielo.br [scielo.br]
- 31. journals.physiology.org [journals.physiology.org]
- 32. physiogenex.com [physiogenex.com]
The Development of Tachioside-Based Cosmeceuticals: A Senior Application Scientist's Guide
Introduction: The Cosmeceutical Potential of Tachioside
This compound, a phenolic glycoside, has emerged as a promising candidate in the development of advanced cosmeceuticals. Its inherent antioxidant and anti-inflammatory properties offer a multifaceted approach to skin health and rejuvenation. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the systematic development of this compound-based cosmeceuticals, from its isolation to formulation and efficacy testing. We will delve into the scientific rationale behind experimental choices, ensuring a robust and validated approach to product development. This compound's potential to mitigate oxidative stress and inflammatory responses within the skin positions it as a valuable active ingredient for anti-aging, skin-soothing, and brightening formulations.
Part 1: Sourcing and Isolation of this compound
The successful development of a this compound-based cosmeceutical begins with the reliable sourcing and purification of the active compound. While this compound can be found in various plant species, a methodical approach to extraction and isolation is crucial for obtaining a high-purity ingredient suitable for cosmetic applications.
Plant Source Selection
This compound has been identified in several plant species. The selection of a suitable plant source should be based on factors such as the concentration of this compound, sustainability of the source, and the presence of potentially interfering compounds.
Extraction and Purification Protocol
The following protocol outlines a general yet effective method for the extraction and purification of this compound from plant material, employing a combination of solvent extraction and chromatographic techniques.[1][2][3]
Objective: To isolate high-purity this compound from a selected plant source.
Materials:
-
Dried and powdered plant material
-
Solvents: n-hexane, ethyl acetate, methanol, deionized water
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
HPLC-grade solvents (methanol, water)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Defatting of Plant Material:
-
Soxhlet extract the powdered plant material with n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane extract.
-
-
Extraction of Phenolic Glycosides:
-
Air-dry the defatted plant material.
-
Extract the dried material with 80% aqueous methanol at room temperature with agitation for 24-48 hours. Repeat the extraction process three times.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in deionized water and partition successively with ethyl acetate.
-
The this compound, being a glycoside, is expected to be enriched in the aqueous or ethyl acetate fraction depending on its polarity. Monitor the fractions using Thin Layer Chromatography (TLC) to track the presence of this compound.
-
-
Column Chromatography (Silica Gel):
-
Subject the enriched fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:1 to 1:1) to separate compounds based on polarity.[3]
-
Collect fractions and monitor by TLC. Pool fractions containing this compound.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove high molecular weight impurities.
-
-
Preparative HPLC:
-
The final purification step involves preparative reverse-phase HPLC.
-
Use a C18 column with a gradient of methanol and water as the mobile phase.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Diagram of the Isolation Workflow:
Caption: Workflow for the extraction and purification of this compound.
Part 2: In-Vitro Efficacy Validation
Before incorporating this compound into a cosmetic formulation, it is imperative to validate its biological activities through a series of in-vitro assays. These assays provide quantitative data on its antioxidant, anti-inflammatory, and skin-whitening potential.
Antioxidant Activity Assessment
Oxidative stress is a key contributor to skin aging. The antioxidant capacity of this compound can be evaluated using multiple assays that measure different aspects of antioxidant activity.
Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the this compound solution to the ABTS radical solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Principle: This assay measures the ability of a compound to protect cultured cells from oxidative damage induced by a free radical generator.
Protocol:
-
Culture human keratinocytes (HaCaT) or fibroblasts in a 96-well plate.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA) that fluoresces upon oxidation.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a free radical generator like AAPH.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Quercetin can be used as a positive control.
Anti-inflammatory Activity Assessment
Chronic inflammation is a major factor in skin aging and various skin disorders. This compound's anti-inflammatory properties can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in cultured skin cells.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of this compound on NO production is measured using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.
-
A known inhibitor of NO synthase, such as L-NAME, can be used as a positive control.
Principle: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), produced by LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Follow the same cell culture and treatment procedure as in the NO inhibition assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Signaling Pathway Diagram:
Caption: this compound's proposed anti-inflammatory mechanism.
Skin Whitening Potential: Tyrosinase Inhibition Assay
Hyperpigmentation is a common skin concern. The skin-whitening potential of this compound can be evaluated by its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[4]
Principle: This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).
-
In a 96-well plate, add mushroom tyrosinase solution and the this compound solution at various concentrations.
-
Incubate for 10 minutes at room temperature.
-
Add the substrate, L-DOPA, to initiate the reaction.
-
Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.
-
Kojic acid is a commonly used positive control.
Part 3: Formulation of this compound-Based Cosmeceuticals
The effective delivery of this compound to the skin requires a well-designed cosmetic formulation. The choice of the formulation base (e.g., serum, cream, lotion) will depend on the target consumer and the desired product characteristics.
General Formulation Considerations
-
Solubility: this compound, as a glycoside, is generally more water-soluble than its aglycone. This should be considered when choosing the formulation base.
-
Stability: Phenolic compounds can be susceptible to oxidation, which can lead to discoloration and loss of efficacy. The inclusion of antioxidants and chelating agents in the formulation is recommended. The pH of the final product should also be optimized for this compound stability.
-
Skin Penetration: The delivery of this compound to its target site in the epidermis can be enhanced through the use of penetration enhancers or advanced delivery systems like liposomes or niosomes.[5]
Example Formulations
The following are example formulations for an oil-in-water (O/W) cream and a hydrating serum incorporating this compound. These are starting points and may require optimization based on the specific properties of the purified this compound and desired product attributes.[6][7][8]
Table 1: Example Formulation of a this compound O/W Cream
| Phase | Ingredient (INCI Name) | Function | Concentration (%) |
| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 5.0 | |
| Xanthan Gum | Thickener | 0.2 - 0.5 | |
| Disodium EDTA | Chelating Agent | 0.1 | |
| This compound | Active Ingredient | 0.5 - 2.0 | |
| B (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 8.0 - 12.0 |
| Cetearyl Alcohol | Thickener, Emulsifier | 3.0 - 5.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 - 4.0 | |
| Stearic Acid | Thickener | 1.0 - 3.0 | |
| Dimethicone | Occlusive, Emollient | 1.0 - 2.0 | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 0.5 - 1.0 |
| Tocopherol (Vitamin E) | Antioxidant | 0.1 - 0.5 | |
| Fragrance | Fragrance | q.s. | |
| Citric Acid / Sodium Hydroxide | pH Adjuster | q.s. to pH 5.5-6.5 |
Protocol for O/W Cream:
-
Heat Phase A and Phase B separately to 75°C.
-
Add Phase B to Phase A with homogenization to form an emulsion.
-
Cool the emulsion to 40°C with gentle stirring.
-
Add the ingredients of Phase C one by one with mixing.
-
Adjust the pH to the desired range.
Table 2: Example Formulation of a this compound Hydrating Serum
| Phase | Ingredient (INCI Name) | Function | Concentration (%) |
| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Sodium Hyaluronate | Humectant | 0.5 - 1.5 | |
| Propanediol | Humectant, Solvent | 2.0 - 5.0 | |
| This compound | Active Ingredient | 0.5 - 2.0 | |
| B (Thickening Phase) | Carbomer | Thickener | 0.3 - 0.6 |
| Glycerin | Humectant, Dispersant | 3.0 - 5.0 | |
| C (Neutralizing Phase) | Sodium Hydroxide (10% solution) | pH Adjuster | q.s. to pH 5.5-6.5 |
| D (Cool-Down Phase) | Liquid Germall Plus | Preservative | 0.5 |
| Panthenol (Pro-Vitamin B5) | Humectant, Soothing | 0.5 - 1.0 |
Protocol for Hydrating Serum:
-
Disperse the Sodium Hyaluronate in the water of Phase A and allow it to hydrate.
-
Add the remaining ingredients of Phase A and mix until uniform.
-
In a separate beaker, disperse the Carbomer in the Glycerin of Phase B to form a slurry.
-
Add the Carbomer slurry to Phase A with constant stirring.
-
Neutralize the mixture with the Sodium Hydroxide solution (Phase C) to form a gel.
-
Add the ingredients of Phase D and mix well.
Part 4: Stability and Safety Testing
Ensuring the stability and safety of the final cosmeceutical product is a critical step before it can be introduced to the market.
Stability Testing
Stability testing evaluates how a product's physical, chemical, and microbiological properties change over time under various storage conditions.[9][10]
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical: Potency of this compound (using HPLC).
-
Microbiological: Microbial count (challenge testing).
Conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a duration equivalent to the desired shelf life (e.g., 24 months).
-
Freeze-Thaw Cycling: Typically 3-5 cycles between -10°C and 25°C.
Safety and Biocompatibility Testing
Objective: To ensure the final formulation is non-irritating and non-sensitizing to the skin.
-
Patch Testing: Conducted on human volunteers to assess the potential for skin irritation and allergic contact dermatitis.
-
In-Vitro Skin Irritation Tests: Using reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) as an alternative to animal testing.
-
Ocular Irritation Testing: Using in-vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Hens Egg Test-Chorioallantoic Membrane (HET-CAM) test.
Conclusion
The development of this compound-based cosmeceuticals presents a scientifically-grounded approach to addressing key consumer needs in the skincare market. By following a systematic process of isolation, in-vitro efficacy validation, thoughtful formulation, and rigorous stability and safety testing, researchers and developers can unlock the full potential of this promising natural active ingredient. The protocols and guidelines presented in this document provide a solid framework for the creation of innovative, effective, and safe cosmeceutical products that leverage the beneficial properties of this compound for enhanced skin health and appearance.
References
-
Formulation and evaluation of a water-in-oil cream containing herbal active ingredients and ferulic acid. PMC - NIH. Available at: [Link]
-
Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity. PMC - NIH. Available at: [Link]
-
Isolation and identification of the phenolic compounds from the roots of Sanguisorba officinalis L. and their antioxidant activities. PubMed. Available at: [Link]
-
Effect of an Oral Formulation on Skin Lightening: Results from In Vitro Tyrosinase Inhibition to a Double-Blind Randomized Placebo-Controlled Clinical Study in Healthy Asian Participants. MDPI. Available at: [Link]
-
Cosmetic Formulation: DIY Serums & Skincare Guide. Makesy. Available at: [Link]
-
Tyrosinase Inhibition Assay and Skin Whitening Cream Formulation of Edamame Extract (Glycine Max). ResearchGate. Available at: [Link]
-
Stability Testing of Cosmetics. QACS. Available at: [Link]
-
Stability Testing of Cosmetics. MakingCosmetics. Available at: [Link]
-
Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. Available at: [Link]
-
Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]
-
Original Article - Formulation and development of botanicals-based herbal serum. Pharmaspire. Available at: [Link]
-
How to Make Serums; Formulating for Beginners. YouTube. Available at: [Link]
-
How to make an organic oil-in-water emulsion with Olivem 1000. Formula Botanica. Available at: [Link]
-
How to Make Water in Oil Emulsions for Beginners - Natural W/O Lotion Recipe. YouTube. Available at: [Link]
-
Natural polyphenols: a promising bioactive compounds for skin care and cosmetics. ResearchGate. Available at: [Link]
-
Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. Available at: [Link]
- Novel Phenolic Glycosides Antioxidant Compounds and Methods for Preparing the Same. Google Patents.
-
How to make water in oil creams - easy. YouTube. Available at: [Link]
-
Activation of polyphenolic compounds as new ingredients for sustainable cosmetic formulation. Università di Camerino. Available at: [Link]
-
Effects of Natural Polyphenols on Skin and Hair Health: A Review. PMC - NIH. Available at: [Link]
-
Dermal Penetration Studies of Potential Phenolic Compounds Ex Vivo and Their Antioxidant Activity In Vitro. PMC - NIH. Available at: [Link]
-
Cosmetics, Volume 12, Issue 6 (December 2025). MDPI. Available at: [Link]
-
(PDF) An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate. Available at: [Link]
Sources
- 1. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of the phenolic compounds from the roots of Sanguisorba officinalis L. and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR20080052826A - Novel Phenolic Glycosides Antioxidant Compounds and Methods for Preparing the Same - Google Patents [patents.google.com]
- 4. formulabotanica.com [formulabotanica.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and evaluation of a water-in-oil cream containing herbal active ingredients and ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. naturalorganicskincare.com [naturalorganicskincare.com]
- 8. formulabotanica.com [formulabotanica.com]
- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 10. learncanyon.com [learncanyon.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tachioside Dosage for In Vitro Experiments
Welcome to the technical support guide for Tachioside (also known as 4-hydroxy-3-methoxyphenol beta-d-glucopyranoside).[1] This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize this compound in in vitro experiments. Our goal is to provide the technical and mechanistic insights necessary to design robust experiments and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell culture.
Q1: What is this compound and what is its primary mechanism of action? this compound is a phenylpropanoid glycoside found in various plants.[1] Its primary reported mechanism of action in many cell-based assays is the inhibition of the inflammatory response. It has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation.[2][3] Additionally, this compound and similar compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant responses.[4][5][6][7]
Q2: How do I dissolve this compound for cell culture experiments? this compound is a hydrophilic compound. For most in vitro studies, it can be dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[8] It is critical to ensure the final concentration of the solvent (DMSO) in your cell culture medium is non-toxic to your cells.[9][10]
-
Best Practice: Always run a "vehicle control" experiment using the same final concentration of DMSO that is present in your highest this compound treatment group. This ensures that any observed effects are due to the compound and not the solvent.[9] Typically, a final DMSO concentration of ≤0.1% (v/v) is well-tolerated by most cell lines.[10]
Q3: What is a good starting concentration for my in vitro experiment? The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on published studies, a common strategy is to perform a dose-response experiment.[11]
A sensible starting range for many anti-inflammatory assays (e.g., using RAW 264.7 macrophages) is between 1 µM and 50 µM .[12] It is advisable to test a broad range initially (e.g., 0.1, 1, 10, 50, 100 µM) to identify the effective concentration range before narrowing it down for more detailed experiments.[11]
Q4: Is this compound cytotoxic? At high concentrations, most compounds can induce cytotoxicity.[13] Therefore, it is essential to determine the cytotoxic profile of this compound in your specific cell line before conducting functional assays.[14][15][16] This ensures that any observed effects (e.g., reduced inflammation) are not simply a result of cell death.[12]
-
Recommendation: Perform a cell viability assay, such as an MTT, XTT, or LDH release assay, in parallel with your primary experiment.[13][14][16] You should treat your cells with the same range of this compound concentrations planned for your functional assays. The goal is to identify the sub-cytotoxic concentration range for your experiments.[12]
Part 2: In-Depth Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting common issues.[17]
Problem 1: No Observable Effect of this compound
-
Potential Cause 1: Sub-optimal Concentration. The concentration used may be too low to elicit a response in your specific cell system.
-
Solution: Perform a wider dose-response experiment. Test concentrations ranging from low nanomolar to high micromolar (e.g., 100-200 µM), ensuring you have also run a cytotoxicity assay to rule out toxicity at higher doses.[11]
-
-
Potential Cause 2: Compound Inactivity. The this compound stock may have degraded or may be of poor quality.
-
Potential Cause 3: Insensitive Assay or Cell Line. The chosen cell line or the specific inflammatory stimulus may not be responsive to the NF-κB or Nrf2 pathways targeted by this compound.
-
Solution: Include a positive control compound known to work in your assay system (e.g., a known NF-κB inhibitor). This will validate that the assay itself is working correctly.[19] If the positive control works but this compound does not, consider that your biological system may not be appropriate for this compound.
-
Problem 2: High Variability Between Replicates
-
Potential Cause 1: Inconsistent Cell Seeding or Health. Variations in cell number or health across wells can lead to inconsistent results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter. Visually inspect plates after seeding to confirm even cell distribution. Do not use cells that are over-confluent or have been in culture for too many passages.
-
-
Potential Cause 2: Compound Precipitation. this compound may be precipitating out of the culture medium, especially at higher concentrations or after prolonged incubation.
-
Solution: Visually inspect the wells under a microscope after adding the compound. The media should be clear. If precipitation is observed, you may need to prepare a new stock solution or reconsider the highest concentrations being tested.[10]
-
-
Potential Cause 3: Pipetting Errors. Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and perform serial dilutions to reach your final concentrations. This avoids pipetting very small volumes (e.g., <1 µL).
-
Problem 3: Unexpected Cytotoxicity
-
Potential Cause 1: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) may be too high for your cell line.
-
Potential Cause 2: Cell Line Sensitivity. Some cell lines are inherently more sensitive to chemical treatments.
-
Potential Cause 3: Assay Interference. The compound itself may interfere with the chemistry of the viability assay (e.g., reducing MTT reagent).
-
Solution: Run a cell-free control where you add this compound to culture medium with the assay reagent (e.g., MTT) but without cells. If a color change occurs, the compound is interfering with the assay. Consider using an alternative viability assay that relies on a different principle, such as an LDH release assay.[14][20]
-
Part 3: Data Summary & Key Protocols
Table 1: Recommended this compound Concentration Ranges for In Vitro Assays
This table summarizes suggested concentration ranges based on common applications. The optimal concentration must be determined empirically for each specific cell line and experiment.
| Application | Cell Line Example | Suggested Concentration Range | Key Endpoint Measured | Reference Insight |
| Anti-inflammatory Activity | RAW 264.7 Macrophages | 1 µM - 50 µM | NO, TNF-α, IL-6, IL-1β reduction | This range is effective for inhibiting key pro-inflammatory cytokines and mediators.[12][21] |
| Nrf2 Pathway Activation | BV2 Microglia | 2 µM - 10 µM | HO-1, NQO1 protein expression | Lower concentrations can be sufficient to activate the cytoprotective Nrf2 pathway.[4][7] |
| Cytotoxicity Profiling | Various | 0.1 µM - 200 µM | Cell Viability (MTT, LDH) | A broad range is necessary to establish the toxic threshold and determine the sub-cytotoxic working range.[12][15] |
Protocol: Assessing Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a validated workflow for testing the efficacy of this compound in a common in vitro inflammation model.
1. Preparation of Reagents:
- This compound Stock: Dissolve this compound in sterile, anhydrous DMSO to create a 50 mM stock solution. Aliquot and store at -20°C.
- LPS Stock: Prepare a 1 mg/mL stock of Lipopolysaccharide (LPS) from E. coli in sterile PBS.
- Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
2. Cell Seeding:
- Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
3. Treatment with this compound:
- On the day of the experiment, prepare serial dilutions of this compound in culture medium from your 50 mM stock.
- Remove the old medium from the cells and replace it with 100 µL of medium containing the desired final concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
- Include a "Vehicle Control" well (containing the same final % of DMSO as the highest this compound concentration) and a "No Treatment" control well.
- Incubate for 1-2 hours (pre-treatment).
4. Inflammatory Stimulation:
- Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the "No Treatment" control wells.
- Incubate the plate for an additional 24 hours.
5. Endpoint Analysis (Nitric Oxide Measurement):
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Quantify the amount of nitrite (a stable product of Nitric Oxide) using the Griess Reagent System according to the manufacturer's protocol.
- Measure absorbance at 540 nm. A decrease in absorbance in this compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.[12][22]
6. Parallel Cytotoxicity Assay:
- In a separate plate, run the exact same experiment but instead of performing the Griess assay, perform an MTT or LDH assay to ensure the concentrations of this compound used are not cytotoxic.[13][14]
Part 4: Visualization of Pathways and Workflows
Signaling Pathway: this compound Inhibition of the Canonical NF-κB Pathway
The diagram below illustrates the canonical NF-κB signaling cascade initiated by an inflammatory stimulus like LPS and highlights the putative intervention point of this compound. In an unstimulated cell, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[3] Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation.[23][24] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[24][25] this compound is thought to inhibit this pathway, potentially by interfering with IKK activation or IκBα degradation.[26]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow Diagram
This diagram outlines the logical flow of an experiment designed to test the efficacy and toxicity of this compound.
Caption: A parallel workflow for assessing this compound efficacy and cytotoxicity.
References
-
Title: Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside Source: Molecular Neurobiology URL: [Link]
-
Title: How to troubleshoot experiments Source: Chemistry World URL: [Link]
-
Title: this compound | C13H18O8 Source: PubChem - NIH URL: [Link]
-
Title: Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells Source: Archives of Toxicology URL: [Link]
-
Title: Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells Source: PMC - NIH URL: [Link]
-
Title: Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model Source: Environmental Health Perspectives - NIH URL: [Link]
-
Title: Peptide TaY Attenuates Inflammatory Responses by Interacting with Myeloid Differentiation 2 and Inhibiting NF-κB Signaling Pathway Source: PubMed Central URL: [Link]
-
Title: Which concentrations are optimal for in vitro testing? Source: Archives of Toxicology - PMC - NIH URL: [Link]
-
Title: Troubleshooting: I Can't Reproduce an Earlier Experiment! Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Top Tips for Troubleshooting In Vitro Transcription Source: Bitesize Bio URL: [Link]
-
Title: Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds Source: MDPI URL: [Link]
-
Title: Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside Source: PMC - PubMed Central URL: [Link]
-
Title: Structure-activity relationship of anti-inflammatory meroterpenoids isolated from Dictyopteris polypodioides in RAW264 cells Source: PubMed URL: [Link]
-
Title: Does In Vitro Potency Predict Clinically Efficacious Concentrations? Source: PubMed Central URL: [Link]
-
Title: Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase Source: PubMed URL: [Link]
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines Source: MDPI URL: [Link]
-
Title: Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative Source: PubMed Central URL: [Link]
-
Title: Cytotoxicity Assays: How We Test Cell Viability Source: YouTube URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC - NIH URL: [Link]
-
Title: Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) Source: PubMed Central URL: [Link]
-
Title: Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues Source: PMC - NIH URL: [Link]
-
Title: NF-κB in Oxidative Stress Source: PMC - NIH URL: [Link]
-
Title: NF-κB Pathway | Cell Survival Pathway Source: YouTube URL: [Link]
-
Title: NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System Source: PMC - NIH URL: [Link]
-
Title: A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media Source: PMC - NIH URL: [Link]
Sources
- 1. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide TaY Attenuates Inflammatory Responses by Interacting with Myeloid Differentiation 2 and Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship of anti-inflammatory meroterpenoids isolated from Dictyopteris polypodioides in RAW264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
Overcoming challenges in Tachioside extraction from natural sources
Introduction
Welcome to the technical support center for Tachioside extraction. This compound, a phenolic glycoside, is a compound of significant interest for its potential antioxidant properties.[1] Its successful extraction and purification from natural sources, such as various bamboo species, are critical for research and development in pharmaceuticals and nutraceuticals. However, the journey from raw plant material to a purified compound is fraught with challenges, including low yields, compound degradation, and complex purification steps.
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth resource in a question-and-answer format to anticipate and resolve common issues encountered during the extraction and purification of this compound and related flavonoid glycosides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to provide a solid understanding before proceeding to detailed troubleshooting.
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a phenolic glycoside. It is structurally related to other well-known compounds like acteoside (verbascoside).[2][3] It is primarily found in various plant species, notably within bamboo, and is investigated for its antioxidant activities.[1]
Q2: Why is the extraction of this compound, a flavonoid glycoside, often challenging?
A2: The challenges stem from the inherent chemical nature of glycosides and the complexity of the plant matrix. Key issues include:
-
Polarity: As a glycoside, this compound is relatively polar, influencing the choice of extraction solvents. However, many other polar compounds (sugars, other glycosides, tannins) are co-extracted, complicating purification.[4]
-
Stability: Flavonoid glycosides can be sensitive to heat, pH, and enzymatic degradation.[5][6] High temperatures used in some conventional methods like Soxhlet extraction can degrade the target compound.[5] Similarly, extreme pH conditions during solvent partitioning or chromatography can cause hydrolysis of the glycosidic bond.[7][8]
-
Complex Matrix: Plant materials contain a vast array of compounds (lipids, chlorophyll, proteins, etc.) that can interfere with extraction and purification, requiring multiple clean-up steps.[9]
Q3: What is the most critical first step in the extraction process?
A3: The preparation of the plant material is paramount. Proper drying and grinding are essential. Drying prevents microbial growth and reduces moisture content, which can interfere with solvent efficiency.[10][11] Grinding the dried material into a fine, homogenous powder significantly increases the surface area available for solvent contact, which is crucial for efficient mass transfer and maximizing extraction yield.[12]
Part 2: Troubleshooting Guide
This section is organized by common problems encountered during the extraction and purification workflow. Each problem is followed by potential causes and validated solutions.
Problem 1: Low Extraction Yield of this compound
You've completed the extraction, but quantitative analysis (e.g., HPLC) shows a much lower concentration of this compound in your crude extract than expected.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inappropriate Solvent Choice | Rationale: The principle of "like dissolves like" is fundamental. This compound is a polar glycoside. Using a non-polar solvent like hexane or chloroform will result in very poor extraction efficiency. Conversely, a highly polar solvent like pure water may not be optimal as it can also extract a high amount of water-soluble ballast like sugars. Solution: Employ a polar organic solvent or an aqueous mixture. Ethanol and methanol are the most common and effective solvents for flavonoids and their glycosides.[13][14] Often, an aqueous mixture (e.g., 70-80% ethanol or methanol in water) provides the best balance of polarity to efficiently solubilize this compound while minimizing the extraction of highly polar impurities.[14] |
| Insufficient Cell Wall Disruption | Rationale: Bioactive compounds are sequestered within plant cells. The solvent must penetrate the cell wall to access and dissolve the target compound. Inefficient disruption leads to poor extraction. Solution: Ensure the plant material is ground to a fine, uniform powder.[12] For enhanced cell wall disruption and improved mass transfer, consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[6][11] UAE uses acoustic cavitation to create micro-fissures in cell walls, while MAE uses microwave energy to rapidly heat the intracellular water, causing cell rupture.[6][15] |
| Suboptimal Extraction Parameters | Rationale: Extraction is a kinetic process influenced by time, temperature, and the solid-to-liquid ratio.[10] Insufficient time or a low solvent volume will lead to an incomplete extraction. While higher temperatures can increase solubility and diffusion rates, excessive heat can cause thermal degradation of this compound.[5][6] Solution: Optimize these parameters systematically. A typical starting point is a solid-to-liquid ratio of 1:10 to 1:20 (g/mL) for several hours.[8][12] If using maceration, allow for at least 24 hours with occasional agitation. For UAE or MAE, optimization experiments (e.g., using Response Surface Methodology) are recommended to find the ideal balance of time and temperature that maximizes yield without causing degradation.[11][16] |
Problem 2: Crude Extract is Heavily Contaminated with Impurities
Your dried crude extract is a dark, sticky gum instead of a manageable powder, and preliminary analysis (e.g., TLC) shows a complex mixture with many interfering compounds.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Co-extraction of Pigments & Lipids | Rationale: If extracting from leaves or green stems, chlorophyll is a major contaminant. Non-polar lipids and waxes are also commonly present. These compounds interfere with subsequent purification steps, particularly reversed-phase chromatography. Solution: Perform a pre-extraction (defatting) step. Before the main extraction with a polar solvent, wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether.[5] This will remove lipids, waxes, and some pigments without dissolving the target this compound. Alternatively, perform a liquid-liquid partitioning of the concentrated crude extract. Dissolve the extract in your polar solvent/water mixture and partition it against n-hexane to remove non-polar impurities.[17] |
| High Concentration of Tannins and Sugars | Rationale: Polar solvents will readily extract water-soluble compounds like tannins and sugars, which can be present in high concentrations. This reduces the relative purity of the target compound and can overload chromatography columns. Solution: Use solvent partitioning and/or solid-phase extraction (SPE). After removing non-polar impurities, partition the aqueous extract against a solvent of intermediate polarity, like ethyl acetate.[1] Many flavonoid glycosides will partition into the ethyl acetate phase, leaving highly polar sugars and some tannins in the aqueous phase. For further cleanup, passing the extract through a C18 SPE cartridge can retain this compound while allowing very polar impurities to pass through. |
Problem 3: Suspected Degradation of this compound
You observe new, unexpected peaks in your chromatogram, or the yield of your target compound progressively decreases during the purification process.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Thermal Degradation | Rationale: Glycosides can be thermolabile. Prolonged exposure to high temperatures, such as during reflux, Soxhlet extraction, or solvent evaporation at high heat, can cleave the glycosidic bond or cause other structural rearrangements.[5][6] Solution: Avoid high temperatures. Use extraction methods that operate at or near room temperature, such as maceration or UAE (with a cooling bath).[7] When concentrating the extract using a rotary evaporator, ensure the water bath temperature is kept low (typically below 40-50°C).[18] |
| pH-induced Hydrolysis | Rationale: The glycosidic bond of this compound can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[8] This is a risk during extraction if acid/base is added, or during certain chromatographic separations. Solution: Maintain a neutral or slightly acidic pH (pH 2.5-3.5 can sometimes increase stability for certain flavonoids) throughout the process.[7][19] Use buffered mobile phases for chromatography if necessary. If acid is used to aid extraction, it should be done cautiously and at low temperatures.[19] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Optimized Extraction and Partitioning Workflow
This protocol provides a robust method for obtaining a this compound-enriched fraction suitable for chromatographic purification.
-
Material Preparation:
-
Dry plant material (e.g., bamboo leaves) at 40-50°C until constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Defatting (Pre-extraction):
-
Macerate 100 g of plant powder in 1 L of n-hexane for 12-24 hours with occasional stirring.
-
Filter the mixture and discard the hexane filtrate. Air-dry the plant residue.
-
-
Main Extraction (Ultrasound-Assisted):
-
Place the defatted powder in a flask with 1.5 L of 75% ethanol.
-
Submerge the flask in an ultrasonic bath and sonicate for 60 minutes at 30°C.
-
Filter the extract through filter paper. Repeat the extraction on the plant residue two more times.
-
Combine all filtrates.
-
-
Concentration & Partitioning:
-
Concentrate the combined ethanol extract under reduced pressure at 40°C using a rotary evaporator to obtain a crude aqueous suspension.
-
Sequentially partition the aqueous suspension three times with an equal volume of: a. n-hexane (to remove remaining non-polar impurities; discard hexane layer). b. Ethyl acetate (the this compound-enriched fraction).
-
Collect and combine the ethyl acetate fractions.
-
-
Final Concentration:
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate to dryness under reduced pressure at 40°C to yield the this compound-enriched extract for purification.
-
Protocol 2: Quantification of this compound using HPLC
This method is for determining the concentration of this compound in extracts.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile or Methanol).
-
Example Gradient: Start with 10% B, increase to 40% B over 30 minutes, then wash with 95% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength for this compound (determined by UV scan, often around 280-330 nm).
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations (e.g., 5 to 100 µg/mL).[20] Calculate the concentration in the sample by comparing its peak area to the standard curve.
Visual Workflow Diagrams
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low extraction yield.
References
-
Škrovánková, S. (2022). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. Available at: [Link]
-
Frontiers in Plant Science. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Available at: [Link]
-
MDPI. (2021). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. Available at: [Link]
-
MDPI. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI. Available at: [Link]
-
Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). This compound, an antioxidative phenolic glycoside from bamboo species. ResearchGate. Available at: [Link]
-
MDPI. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. MDPI. Available at: [Link]
-
Silver, J. et al. (2015). What is the procedure to isolate and purify bioactive compounds from plants?. ResearchGate. Available at: [Link]
-
Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. JOCPR. Available at: [Link]
-
Sarker, S. D., & Nahar, L. (2012). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC - NIH. Available at: [Link]
-
ResearchGate. (2006). Isolation and purification of acteoside and isoacteoside from Plantago psyllium L. by high-speed counter-current chromatography. ResearchGate. Available at: [Link]
-
IT Medical Team. (2018). Challenges of Extraction Techniques of Natural Antioxidants and Their Potential Application Opportunities as Anti-Cancer Agents. IT Medical Team. Available at: [Link]
-
MDPI. (2024). New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review. NIH. Available at: [Link]
-
MDPI. (2023). Optimizing the Extraction Process of Bioactive Compounds for Sustainable Utilization of Vitis vinifera and Citrus sinensis Byproducts. MDPI. Available at: [Link]
-
PubMed. (2020). Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods. PubMed. Available at: [Link]
-
ResearchGate. (2024). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. ResearchGate. Available at: [Link]
-
IIP Series. (2024). EXTRACTION METHODS OF BIOACTIVE COMPOUNDS FROM THE PLANTS. IIP Series. Available at: [Link]
-
Azwanida, N. N. (2015). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. PMC - NIH. Available at: [Link]
-
ResearchGate. (2019). Optimization of Conditions for the Extraction of Natural Antioxidants from Raw Plant Materials. ResearchGate. Available at: [Link]
-
SciSpace. (2011). Improved rp-hplc method for quantitative estimation of stevioside in stevia rebaudiana bertoni burm. SciSpace. Available at: [Link]
-
ResearchGate. (2020). Development of an HPLC method with relative molar sensitivity based on H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods. ResearchGate. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]
-
PubMed. (2021). Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage. PubMed. Available at: [Link]
-
MDPI. (2023). Processing Stabilization of Polyethylene with Grape Peel Extract: Effect of Extraction Technology and Composition. MDPI. Available at: [Link]
-
ResearchGate. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. ResearchGate. Available at: [Link]
-
PubMed Central. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Technical Support Center: Improving the Yield of Tachioside Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Tachioside (4-hydroxy-3-methoxy-phenyl-1-O-β-D-glucopyranoside). This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of this valuable phenolic glycoside. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you improve your reaction yields and final product purity.
Introduction: The Challenge of Glycoside Synthesis
This compound, a phenolic glycoside found in various bamboo species, exhibits significant antioxidant activity.[1] Its synthesis, while conceptually straightforward, involves the formation of a glycosidic bond—one of the most formidable challenges in organic chemistry.[2][3] The complexity arises from the need to control stereoselectivity at the anomeric center, manage multiple hydroxyl groups requiring protection and deprotection, and overcome the often-sluggish reactivity of phenolic acceptors.[4][5][6]
This guide provides actionable strategies rooted in established chemical principles to navigate these complexities and enhance the efficiency of your this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.
Q1: My glycosylation reaction yield is consistently low. What are the primary factors I should investigate?
A low yield in a glycosylation reaction is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
1. Reactivity of the Glycosyl Donor: The choice of the glycosyl donor and its protecting groups is paramount.[5]
-
Leaving Group: The most widely used donors are glycosyl bromides (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), which are commercially available and highly reactive.[5][7] Thioglycosides are also excellent donors, activated by thiophilic promoters, offering flexibility in complex syntheses. If using a less reactive donor like a trichloroacetimidate, ensure it was prepared correctly from the corresponding hemiacetal and is of high purity.
-
Protecting Groups: Electron-withdrawing protecting groups, such as acetyl or benzoyl esters, decrease the reactivity of the donor (disarming effect). While often necessary for stereocontrol (see Q2), they may require more forcing conditions. Conversely, electron-donating groups like benzyl ethers increase reactivity (arming effect).
2. Activation Method (Promoter/Catalyst): The promoter must be appropriate for your chosen donor.
-
For Glycosyl Halides (Koenigs-Knorr type): Silver salts (e.g., Ag₂CO₃, AgOTf) are classic promoters. Ensure the silver salt is fresh and dry, as moisture can deactivate it and hydrolyze the donor.
-
For Thioglycosides: Thiophilic promoters like N-Iodosuccinimide (NIS) in combination with a catalytic acid (e.g., TfOH or TMSOTf) are effective.[8]
-
For Trichloroacetimidates: Lewis acids such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂) are typically used.[6] The stoichiometry of the catalyst is critical; use catalytic amounts (0.1-0.2 eq) to avoid side reactions.[6]
3. Reaction Conditions:
-
Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM) or toluene are standard. Ensure your solvent is rigorously dried, as water will compete with your glycosyl acceptor.
-
Temperature: Glycosylation reactions are often run at low temperatures (-78 °C to 0 °C) to control selectivity.[6] However, if the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor this carefully by TLC, as higher temperatures can lead to anomerization or decomposition.
-
Molecular Sieves: Always use freshly activated 4Å molecular sieves to scavenge any trace moisture from the reaction medium.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low glycosylation yield.
Q2: I am getting a mixture of α and β anomers. How can I improve stereoselectivity for the desired β-glycoside?
Achieving high stereoselectivity is a cornerstone of glycoside synthesis.[4] For this compound, the β-linkage is required. The primary method for achieving this is through neighboring group participation .
-
Mechanism: When an electron-withdrawing protecting group capable of participation (like an acetyl or benzoyl group) is placed at the C-2 position of the glycosyl donor, it can attack the intermediate oxocarbenium ion from the α-face. This forms a stable dioxolanylium ion intermediate, which blocks the α-face. The glycosyl acceptor can then only attack from the β-face, leading exclusively to the 1,2-trans-glycoside (which is the β-anomer for glucose).[4]
-
Practical Steps:
-
Ensure a Participating Group at C-2: Use a glycosyl donor such as 2,3,4,6-tetra-O-acetyl -α-D-glucopyranosyl bromide. Do not use donors with non-participating groups like benzyl (Bn) or silyl (TBDMS) ethers at the C-2 position if you want the β-anomer via this mechanism.
-
Solvent Choice: Solvents that can stabilize the oxocarbenium ion, such as diethyl ether or acetonitrile, can sometimes favor the formation of the thermodynamic α-anomer. Stick with less-polar solvents like DCM to favor the kinetic control offered by neighboring group participation.
-
| Donor C-2 Protecting Group | Mechanism | Expected Anomer (Gluco-series) |
| Acetyl (Ac), Benzoyl (Bz) | Neighboring Group Participation | β (1,2-trans) |
| Benzyl (Bn), Silyl (TIPS) | Sₙ1/Sₙ2-like | Mixture (often α-favored) |
Q3: My final deprotection step is cleaving the glycosidic bond. What conditions should I use?
The stability of the glycosidic bond is pH-dependent. It is generally stable to basic and hydrogenolysis conditions but labile to strong acid.
-
Problem: If you used acetyl (Ac) or benzoyl (Bz) protecting groups on the sugar, you will need to remove them. Standard acidic hydrolysis (e.g., HCl in methanol) can be too harsh and cleave the newly formed glycosidic bond, especially the bond to the electron-rich phenol.
-
Solution: Zemplén Deacetylation This is the standard method for removing acyl protecting groups under mildly basic conditions that preserve the glycosidic linkage.
-
Protocol: Dissolve the protected glycoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1 eq of a 0.5 M solution in methanol). Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once complete, neutralize the reaction with an acidic resin (like Amberlite IR-120 H⁺) until the pH is neutral, then filter and concentrate. This avoids an aqueous workup where the product might be difficult to extract.
-
Frequently Asked Questions (FAQs)
Q: What is a good protecting group strategy for the phenolic hydroxyl groups of the aglycone (vanillyl alcohol derivative)?
The aglycone for this compound is 4-hydroxy-3-methoxyphenol (or a derivative). The phenolic hydroxyl is the target for glycosylation. If you are starting with a precursor that has other reactive groups, they must be protected.
-
Benzyl (Bn) Ether: This is an excellent choice. It is stable to the acidic/Lewis acidic conditions of glycosylation and the basic conditions of Zemplén deacetylation. It can be cleanly removed in the final step by catalytic hydrogenolysis (H₂/Pd-C), which will not affect the glycosidic bond or other functional groups.[9][10]
Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a stain that visualizes both the sugar and the aromatic aglycone (e.g., a p-anisaldehyde or ceric ammonium molybdate stain). The product glycoside should have an Rf value between that of the highly polar sugar donor and the less polar aglycone.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. The key diagnostic signal in the ¹H NMR is the anomeric proton (H-1' of the glucose). For the β-anomer, this will appear as a doublet with a large coupling constant (J ≈ 7-8 Hz).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized this compound.
-
Experimental Protocol: Optimized Glycosylation of a Phenolic Acceptor
This protocol describes a generalized Koenigs-Knorr glycosylation using an acetyl-protected glucosyl bromide, optimized for high β-selectivity and yield.
Materials:
-
Phenolic Acceptor (e.g., Benzyl-protected vanillyl alcohol) (1.0 eq)
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
Procedure:
-
To a flame-dried, argon-purged flask, add the phenolic acceptor (1.0 eq) and freshly activated 4Å molecular sieves.
-
Add anhydrous DCM and stir the mixture for 30 minutes at room temperature.
-
Add silver(I) carbonate (1.5 eq) to the mixture.
-
In a separate flask, dissolve the glucosyl bromide donor (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the donor solution dropwise to the acceptor mixture at 0 °C over 20 minutes.
-
Protect the reaction flask from light by wrapping it in aluminum foil (silver salts are light-sensitive).
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by filtering it through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad thoroughly with DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the protected β-glycoside.
General Synthetic Workflow
Caption: Overall synthetic workflow for this compound synthesis.
References
-
Khodzhaieva, R. S., Gladkov, E. S., Kyrychenko, A., & Roshal, A. D. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Chemistry. [Link][5][7]
-
Křen, V., & Marhol, P. (2018). “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications. Molecules, 23(7), 1793. [Link][11]
-
Buskas, T., Ingale, S., & Boons, G. J. (2006). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Glycobiology, 16(8), 113R-136R. [Link][4]
-
Zhu, X., & Schmidt, R. R. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7436-7461. [Link]
-
Wulff, G., & Röhle, G. (1974). Results and Problems of O‐Glycoside Synthesis. Angewandte Chemie International Edition in English, 13(3), 157-170. [Link][2]
-
Jia, Y., et al. (2022). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. The Journal of Organic Chemistry, 87(15), 9878–9889. [Link][8]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link][10]
-
Yhee, J. S., et al. (2014). This compound, an antioxidative phenolic glycoside from bamboo species. ResearchGate. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sci-hub.se [sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tachioside in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for investigators working to enhance the oral bioavailability of Tachioside, a phenolic glycoside with significant therapeutic potential. Given the inherent challenges associated with the bioavailability of many phenolic compounds, this document synthesizes established formulation strategies, detailed experimental protocols, and practical troubleshooting advice to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the likely challenges to its oral bioavailability?
This compound (4-hydroxy-3-methoxy-phenyl-1-O-glucoside) is a phenolic glycoside found in various plant species, including bamboo, and is noted for its antioxidant properties.[1][2] Like many phenolic glycosides, its therapeutic efficacy following oral administration is often limited by poor bioavailability. The primary challenges likely stem from:
-
Low Aqueous Solubility: The inherent chemical structure of many phenolic compounds can lead to poor solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Limited Intestinal Permeability: The hydrophilic sugar moiety of glycosides can hinder passive diffusion across the lipid-rich intestinal epithelial cell membranes. While some glycosides may utilize sugar transporters, this is not always an efficient process.
-
Presystemic Metabolism: this compound may be subject to enzymatic degradation by intestinal microflora and first-pass metabolism in the gut wall and liver, leading to the formation of metabolites that may be less active or more readily excreted.
A structural analogue, Salidroside, exhibits low membrane permeability, which is a common trait for such compounds.[3] Similarly, Arbutin, another phenolic glycoside, is primarily utilized by gut microbiota rather than being readily absorbed in the small intestine.[4]
Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?
To overcome the aforementioned challenges, several formulation strategies can be employed. These can be broadly categorized as:
-
Lipid-Based Formulations (Liposomes): Encapsulating this compound within liposomes can improve its solubility and facilitate its transport across the intestinal mucosa. Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[5]
-
Polymeric Nanoparticles: Loading this compound into biodegradable polymeric nanoparticles can protect it from degradation in the gastrointestinal tract, enhance its uptake by intestinal cells, and provide controlled release.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This approach can significantly enhance the dissolution rate of poorly soluble compounds by presenting the drug in an amorphous state.[6]
The choice of strategy will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
Troubleshooting and In-Depth Guides
This section provides detailed protocols and troubleshooting for the most common formulation and evaluation techniques.
Guide 1: Formulation and Evaluation of this compound-Loaded Liposomes
Liposomes can be an effective strategy for improving the bioavailability of hydrophilic compounds like phenolic glycosides.
Experimental Workflow: Liposome Formulation
Caption: Workflow for preparing this compound-loaded liposomes.
Detailed Protocol: Thin-Film Hydration Method for this compound Liposomes
-
Lipid Solution Preparation: Dissolve phosphatidylcholine (PC) and cholesterol (e.g., in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[7]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[7]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing a known concentration of this compound. The hydration should be performed above the phase transition temperature of the lipids with gentle agitation.[8]
-
Size Reduction: To obtain uniformly sized liposomes, subject the resulting suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.[8]
-
Purification: Separate the liposomes from the unencapsulated this compound using dialysis against fresh buffer or size exclusion chromatography.[9]
-
Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Troubleshooting Liposomal Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | This compound is highly hydrophilic and may leak out of the liposomes. | Optimize the lipid composition; consider adding charged lipids to enhance interaction with this compound. Repeated freeze-thaw cycles can also increase encapsulation.[10] Vary the lipid-to-drug ratio to find the saturation point.[9] |
| Liposome Aggregation | Low surface charge (zeta potential close to zero). | Incorporate charged lipids (e.g., phosphatidylglycerol) into the formulation to increase electrostatic repulsion between vesicles. |
| Inconsistent Particle Size | Inefficient size reduction method. | Ensure the extrusion is performed above the lipid phase transition temperature. If using sonication, optimize the duration and power to avoid lipid degradation. |
Guide 2: Formulation and Evaluation of this compound-Loaded Polymeric Nanoparticles
Polymeric nanoparticles offer a robust system for drug delivery, providing protection and controlled release.
Experimental Workflow: Nanoparticle Formulation
Caption: Workflow for preparing this compound-loaded nanoparticles.
Detailed Protocol: Nanoprecipitation Method for this compound Nanoparticles
-
Organic Phase Preparation: Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-miscible organic solvent like acetone.[11]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The polymer and drug will precipitate as nanoparticles upon solvent displacement.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure.
-
Purification: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.[11]
-
Characterization: Analyze the nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Troubleshooting Nanoparticle Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Large Particle Size | Inefficient stirring during precipitation; inappropriate solvent/antisolvent ratio. | Increase the stirring speed. Optimize the ratio of the organic to the aqueous phase. |
| Particle Aggregation | Insufficient amount of stabilizer. | Increase the concentration of the surfactant (e.g., PVA) in the aqueous phase. |
| Low Drug Loading | Poor affinity of this compound for the polymer matrix. | Consider using a different polymer or a blend of polymers. A double emulsion method may be more suitable for hydrophilic drugs. |
Guide 3: Formulation and Evaluation of this compound Solid Dispersions
Solid dispersions are an excellent method for enhancing the dissolution of poorly soluble compounds.
Experimental Workflow: Solid Dispersion Formulation
Caption: Workflow for preparing this compound solid dispersions.
Detailed Protocol: Solvent Evaporation Method for this compound Solid Dispersions
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 4000) in a common volatile solvent like ethanol.[12] The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:3, and 1:5).[13]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator. For larger scale and more uniform particles, spray drying is an alternative.[12]
-
Drying and Milling: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Then, mill and sieve the solid dispersion to obtain a fine powder.
-
Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. Evaluate the in vitro dissolution rate compared to the pure drug.
Troubleshooting Solid Dispersions
| Problem | Potential Cause | Troubleshooting Steps |
| Recrystallization during Storage | The amorphous state is thermodynamically unstable. | Use polymers with a high glass transition temperature (Tg). Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. |
| Incomplete Dissolution | Inappropriate drug-to-carrier ratio; poor wettability. | Increase the proportion of the hydrophilic carrier.[14] Consider using a carrier with surfactant properties. |
| Phase Separation | Poor miscibility between this compound and the carrier. | Screen different carriers to find one with better miscibility. The presence of hydrogen bonding between the drug and carrier, which can be assessed by FTIR, often indicates good miscibility.[15] |
Guide 4: In Vitro and In Vivo Evaluation of Formulated this compound
In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay
This assay is the gold standard for predicting in vitro intestinal permeability.
Protocol Summary:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: Add the this compound formulation to the apical (AP) side of the monolayer and measure its appearance on the basolateral (BL) side over time. To assess active efflux, perform the experiment in the reverse direction (BL to AP).[16]
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[17]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the monolayer.
In Vivo Pharmacokinetic Study in Rodents
This is the definitive method for assessing the impact of a formulation on bioavailability.
Protocol Summary:
-
Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment.
-
Dosing: Administer the formulated this compound and a control (unformulated this compound suspension) orally via gavage. Include an intravenous administration group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated HPLC-UV or LC-MS/MS method.[18]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). The bioavailability (F%) of the oral formulation can be calculated as: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Pharmacokinetic Parameters of Structurally Similar Phenolic Glycosides in Rats
| Compound | Administration | Cmax | Tmax | Bioavailability | Reference |
| Salidroside | Intravenous (50 mg/kg) | - | - | - | [19] |
| Salidroside | Oral | Low | Rapid | Low | [20] |
| Arbutin | Oral | - | - | Modified by gut microbiota | [4] |
Note: Specific values for oral administration of Salidroside were not detailed in the abstract, but low bioavailability is a known issue.[3]
This data suggests that phenolic glycosides like this compound are likely to be rapidly absorbed but have low overall bioavailability, underscoring the need for the enhancement strategies detailed in this guide.
References
- Salidroside: An Overview of Its Promising Potential and Diverse Applic
- Pharmacokinetics, Tissue Distribution, and Excretion of Salidroside in R
- Salidroside enhances NO bioavailability and modulates arginine metabolism to alleviate pulmonary arterial hypertension.
- Liposomes as carriers of hydrophilic small molecule drugs: Strategies to enhance encapsulation and delivery.
- Salidroside enhances NO bioavailability and modulates arginine metabolism to alleviate pulmonary arterial hypertension. PubMed.
- Arbutin improves gut development and serum lipids via Lactobacillus intestinalis. PMC.
- Pharmacokinetic parameters of salidroside and p-tyrosol in rats (n = 6).
- Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize?
- Application Notes and Protocols for In Vivo Administration of Salidroside in Rodent Models. Benchchem.
- Salidroside enhances NO bioavailability and modulates arginine metabolism to alleviate pulmonary arterial hypertension. springermedizin.de.
- Pharmacokinetics, tissue distribution, and excretion of salidroside in r
- Pharmacokinetic–Pharmacodynamic Correlation Analysis of Rhodiola crenulata in R
- Arbutin encapsulated micelles improved transdermal delivery and suppression of cellular melanin production. PMC.
- Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds
- The Alpha-Arbutin Advantage: Enhanced Solubility and Stability in Skincare. NINGBO INNO PHARMCHEM CO.,LTD.
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Protocol Exchange.
- Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers. International Journal of Pharmaceutical Sciences and Research.
- The Therapeutic Effects and Mechanisms of Salidroside on Cardiovascular and Metabolic Diseases: An Updated Review.
- How to increase the encapsulation efficacy (EE) in liposomal formulation?
- Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Conference paper.
- Optimization of solid dispersion technique and gliclazide to carrier (PVP K30) ratio for solubility enhancement. Zanco Journal of Medical Sciences.
- Enhancement of Skin Permeation and Penetration of β-Arbutin Fabricated in Chitosan Nanoparticles as the Delivery System. MDPI.
- Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. Cosmetics.
- Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administr
- Natural polymers: Best carriers for improving bioavailability of poorly water soluble drugs in solid dispersions. DergiPark.
- Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. Journal of Pharmaceutical Sciences and Community.
- Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study.
- Caco-2 Permeability Assay. Enamine.
- Encapsulation of naturally occurring flavonoids into liposomes: Physicochemical properties and biological activity against human cancer cell lines.
- caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare.
- Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. PMC.
- Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. NIH.
- Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds
- Solid dispersions of fenofibrate: Comparision of natural and synthetic carriers. International Journal of Pharmacy and Pharmaceutical Sciences.
- Formulation, Optimization and Evaluation of Solid Dispersion of Deferasirox Using Factorial Design. Journal of Drug Delivery and Therapeutics.
- Permeability Assay on Caco-2 Cells. Bienta.
- Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis. PubMed.
- (PDF) Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities.
- A process for the preparation of a solid dispersion.
- Lowering effect of phenolic glycosides on the rise in postprandial glucose in mice. PubMed.
- Different Methods Used In Solid Dispersion. IOSR Journal of Pharmacy.
- A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa.
- Application Notes and Protocols for the Analysis of Phenolic Glycosides. Benchchem.
- Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. IRIS Unimore.
- Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. PMC.
- Standard data used for the HPLC-UV quantification of phenolic compounds...
- This compound, an antioxidative phenolic glycoside
- This compound, an Antioxidative Phenolic Glycoside
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 3. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbutin improves gut development and serum lipids via Lactobacillus intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. turkjps.org [turkjps.org]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. iosrphr.org [iosrphr.org]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. Marmara Pharmaceutical Journal » Submission » Natural polymers: Best carriers for improving bioavailability of poorly water soluble drugs in solid dispersions [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics, Tissue Distribution, and Excretion of Salidroside in Rats | Semantic Scholar [semanticscholar.org]
Tachioside Technical Support Center: A Guide to Minimizing Off-Target Effects in Cell-Based Assays
Welcome to the Technical Support Center for Tachioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for utilizing this compound in cell-based assays. Our goal is to empower you to generate reliable and reproducible data by understanding and mitigating potential off-target effects and experimental artifacts.
Introduction to this compound
This compound is a phenolic glycoside found in various plant species, including bamboo.[1] It has garnered interest for its significant biological activities, including potent antioxidant effects comparable to L-ascorbic acid.[1] Published research has also highlighted its anti-obesity, α-glucosidase inhibitory, and anti-inflammatory properties, exemplified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC50 of 12.14 μM.[2]
As with many natural products, particularly phenolic compounds, its chemical properties can present challenges in cell-based assays. This guide will address these potential issues head-on, providing you with the expertise to navigate them successfully.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound and other phenolic compounds in vitro.
Question 1: My cell viability results with this compound are inconsistent, especially with MTT assays. What could be the cause?
Answer: This is a common and critical issue. The chemical nature of this compound, as a phenolic antioxidant, can directly interfere with tetrazolium-based viability assays like MTT.
-
The Scientific Reason: The MTT assay relies on the enzymatic reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[3] However, compounds with intrinsic reducing potential, like many phenolics, can reduce the MTT reagent abiotically (without cellular enzymes), leading to a false positive signal for cell viability.[3][4] This can mask true cytotoxic effects or suggest a non-existent proliferative effect.
-
Troubleshooting & Recommendations:
-
Run a Cell-Free Control: Always include a control well containing your highest concentration of this compound in culture medium without cells. Add the MTT reagent and measure the absorbance. If you see a significant color change, you have confirmed abiotic reduction.
-
Switch to an Orthogonal Assay: Do not rely solely on MTT. Use a viability assay with a different mechanism. A superior alternative is a luciferin/luciferase-based ATP assay (e.g., CellTiter-Glo®), which measures the ATP present in viable cells and is less susceptible to interference from redox-active compounds.[3]
-
Consider Crystal Violet Staining: This simple method stains the DNA of adherent cells, providing a relative measure of cell number that is independent of metabolic activity.
-
Question 2: I'm seeing conflicting results between my cytotoxicity (LDH release) and viability (e.g., ATP-based) assays. How do I interpret this?
Answer: Discrepancies between assays measuring different aspects of cell death are common and often informative. An LDH (Lactate Dehydrogenase) assay measures membrane integrity, while an ATP assay measures metabolic activity.
-
The Scientific Reason:
-
LDH Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[4][5]
-
ATP Assay: A drop in cellular ATP can signify either cell death or a cytostatic effect (inhibition of proliferation) where cells are alive but metabolically less active.
-
-
Possible Interpretations & Next Steps:
-
High LDH, Low ATP: This is a classic cytotoxic effect. This compound is likely causing cell lysis.
-
Low LDH, Low ATP: This suggests a cytostatic effect or early apoptosis, where membrane integrity is still maintained, but metabolic activity and proliferation are reduced. The cells are alive but not thriving.
-
High LDH, Normal ATP: This is an unlikely scenario but could point to assay artifacts. Ensure your LDH assay is not being interfered with. Some bacterial contaminants, for instance, can affect LDH readings.[6]
-
-
Troubleshooting & Recommendations:
-
Validate with Microscopy: Use a live/dead stain like Trypan Blue or a combination of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visually confirm the level of cell death and membrane integrity. This provides direct, qualitative evidence to support your quantitative data.
-
Perform a Time-Course Experiment: Cytotoxicity can be time-dependent. An early time point might show low ATP levels, while later time points show increased LDH release as cells progress from a metabolically inactive state to death.
-
Question 3: this compound is an antioxidant. How does this property affect my experiments on cellular stress?
Answer: The antioxidant nature of this compound is its primary known bioactivity and a major source of potential experimental artifacts if not properly controlled.
-
The Scientific Reason: Many cell-based assays use the generation of Reactive Oxygen Species (ROS) as a readout for cellular stress or to induce a disease phenotype (e.g., using H₂O₂). This compound, as a potent antioxidant, can directly scavenge these ROS in the culture medium before they even interact with the cells.
-
Troubleshooting & Recommendations:
-
Differentiate Medium vs. Cellular Effects: To determine if this compound is acting in the medium or within the cells, perform a pre-incubation/washout experiment.
-
Protocol: Treat cells with this compound for a set period (e.g., 2-4 hours) to allow for cellular uptake. Then, wash the cells thoroughly with fresh medium to remove any extracellular compound. Finally, apply the oxidative stressor (e.g., H₂O₂). If you still observe a protective effect, it suggests this compound is acting intracellularly.
-
-
Use a Cellular Antioxidant Activity (CAA) Assay: This assay uses a fluorescent probe (like DCFH-DA) that becomes fluorescent upon oxidation inside the cell. It's a more biologically relevant method for assessing intracellular antioxidant effects compared to purely chemical assays like DPPH or ABTS.[7][8]
-
Beware of Autoxidation: Some phenolic compounds can autoxidize in cell culture media, generating H₂O₂ and other ROS.[9] This can paradoxically lead to oxidative stress, cytotoxicity, and apoptosis, confounding the interpretation of its intended antioxidant effect.[9] Include a "this compound alone" control and measure ROS levels to check for this possibility. Adding catalase to the medium can help confirm if H₂O₂ generation is responsible for any observed effects.[9]
-
Part 2: Investigating Mechanisms of Action - Key Signaling Pathways
Based on this compound's known anti-inflammatory activity, the NF-κB and MAPK signaling pathways are logical targets for investigation.
Focus Area 1: The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[10] Its activation is often triggered by stimuli like LPS or oxidative stress.[11] Since this compound inhibits LPS-induced NO production, it likely modulates this pathway.
dot
Caption: this compound's potential role in inhibiting the NF-κB pathway.
Experimental Protocol: Measuring NF-κB Activation
-
Cell Line: RAW 264.7 (macrophage-like) or HEK293 cells with an NF-κB reporter system.
-
Seeding: Plate cells at an optimal density to reach ~80% confluency on the day of the experiment.
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add an NF-κB activator, such as LPS (100 ng/mL), to all wells except the negative control.
-
Incubation: Incubate for the appropriate time (e.g., 30-60 minutes for phosphorylation events, 4-24 hours for downstream gene/protein expression).
-
Analysis (Choose one or more):
-
Western Blot: Lyse the cells and probe for phosphorylated IκBα (p-IκBα), total IκBα, and nuclear translocation of p65. A decrease in p-IκBα and nuclear p65 would indicate inhibition.
-
Reporter Assay: If using a reporter cell line, measure luciferase or fluorescence activity, which is proportional to NF-κB transcriptional activity.
-
RT-qPCR: Measure the mRNA expression of NF-κB target genes like iNOS, COX-2, and TNF-α.
-
Focus Area 2: MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are critical in translating extracellular stimuli into cellular responses, including inflammation and stress responses. Oxidative stress is a known activator of these pathways.[12] this compound's antioxidant properties may therefore modulate MAPK signaling.
dot
Caption: this compound may modulate MAPK signaling by reducing intracellular ROS.
Experimental Protocol: Measuring MAPK (p38/JNK) Activation
-
Cell Line: Any relevant cell line, such as HaCaT (keratinocytes) or PC-12 (neuronal-like), that responds to oxidative stress.
-
Seeding: Plate cells as previously described.
-
Pre-treatment: Treat with this compound (1-50 µM) or vehicle for 1-2 hours.
-
Stimulation: Induce oxidative stress with a reagent like H₂O₂ (e.g., 100-500 µM) or Anisomycin (a potent JNK/p38 activator).
-
Incubation: Incubate for a short period, typically 15-60 minutes, as MAPK phosphorylation is a rapid event.
-
Analysis (Western Blot):
-
Lyse cells immediately in lysis buffer containing phosphatase and protease inhibitors.
-
Probe membranes with antibodies against the phosphorylated (active) forms of p38 and JNK (e.g., anti-phospho-p38, anti-phospho-JNK).
-
Always re-probe the same membranes with antibodies for total p38 and total JNK to ensure that changes in phosphorylation are not due to changes in total protein levels. A decrease in the ratio of phosphorylated protein to total protein indicates an inhibitory effect.
-
Part 3: Data Presentation & Controls
Rigorous controls are the cornerstone of trustworthy and publishable data.
Summary of Recommended Controls for this compound Experiments
| Control Type | Purpose | Assay Examples |
| Vehicle Control | To account for the effect of the solvent (e.g., DMSO) used to dissolve this compound. | All assays |
| Cell-Free Control | To detect direct interference of this compound with assay reagents. | MTT, LDH, ROS detection assays |
| Positive Control | To ensure the assay is working and cells are responsive to a known stimulus. | LPS for NF-κB; H₂O₂ for MAPK; Staurosporine for apoptosis |
| Negative Control | To establish a baseline reading of untreated or unstimulated cells. | All assays |
| Orthogonal Assay | To validate findings using a method with a different mechanism, reducing the chance of artifactual results. | ATP assay to confirm MTT; Western blot to confirm reporter assay |
| Washout Experiment | To distinguish between extracellular (medium) and intracellular effects of this compound. | Antioxidant and signaling assays |
References
-
Anonymous. (2025). This compound, an antioxidative phenolic glycoside from bamboo species. ResearchGate. [Link]
-
Gulcin, I. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
-
Hagerman, A. E., et al. (2009). Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Abolaji, A. O., et al. (2019). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
-
Nenadis, N., et al. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. De Gruyter. [Link]
-
Lopes, G., et al. (2018). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Springer. [Link]
-
da Silva, A. B., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Taylor & Francis Online. [Link]
-
Thornburg, C. C., et al. (2018). Creating and screening natural product libraries. PubMed Central. [Link]
-
Camp, D., et al. (2013). Natural product libraries: assembly, maintenance, and screening. SciSpace. [Link]
-
Da Silva, A.B., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. [Link]
-
Zhang, H., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. [Link]
-
Various Authors. (2015). Anyone familiar with LDH assay and MTT assay? ResearchGate. [Link]
-
Ngan, N. T., et al. (2022). Phenolic Glycosides from the Leaves of Iodes cirrhosa Turcz. with Cytotoxic and Antimicrobial Effects. PubMed. [Link]
-
Timsit, S., & Régnier, J. (1998). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? PubMed. [Link]
-
Secrist, J. A., & Allan, P. W. (2010). Synthesis and Biological Activity of Thionucleosides. ResearchGate. [Link]
-
Liu, Y., et al. (2022). Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity. PubMed Central. [Link]
-
Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]
-
Giner, R. M., et al. (2021). Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants. PubMed. [Link]
-
Various Authors. (n.d.). Cell viability from MTT assay and cytotoxicity results from LDH assay... ResearchGate. [Link]
-
Thornburg, C. C., et al. (2020). Creating and screening natural product libraries. RSC Publishing. [Link]
-
Kumar, S., et al. (2019). Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage. PubMed. [Link]
-
Worle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. PubMed Central. [Link]
-
Lingappan, K. (2018). NF-κB in Oxidative Stress. PubMed Central. [Link]
-
Van den Driessche, F., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology. [Link]
-
Wang, T., et al. (2021). The pharmacokinetic property and pharmacological activity of acteoside: A review. PubMed Central. [Link]
-
Long, L. H., et al. (2023). Hydrogen Peroxide Produced from Selective Phenolic Acids in Cell Culture Underlies Caco-2 Changes in Cell Proliferation Parameters. PubMed. [Link]
-
Dinda, B., et al. (2009). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]
-
Al-Rawahi, A., et al. (2021). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. PubMed Central. [Link]
-
Shomu's Biology. (2019). NF-κB Pathway | Cell Survival Pathway [Video]. YouTube. [Link]
-
Mittal, D., et al. (2017). ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences. Frontiers in Plant Science. [Link]
-
Kamata, H., et al. (2005). Reactive oxygen species in the activation of MAP kinases. PubMed. [Link]
-
Naito, Y., et al. (2020). Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal. MDPI. [Link]
-
Ahmad, R., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central. [Link]
-
Poillet-Perez, L., & White, E. (2019). MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy. MDPI. [Link]
-
Lee, S., et al. (2021). Comprehensive Evaluation System for Post-Metabolic Activity of Potential Thyroid-Disrupting Chemicals. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen Peroxide Produced from Selective Phenolic Acids in Cell Culture Underlies Caco-2 Changes in Cell Proliferation Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tachioside Peak Resolution in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining HPLC parameters to achieve optimal peak resolution for Tachioside. We move beyond generic advice to explain the "why" behind each recommendation, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?
A1: Peak tailing for a compound like this compound, a flavonoid glycoside, is a common issue that can compromise quantification accuracy.[1] It is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: this compound possesses multiple hydroxyl groups which can form strong hydrogen bonds with free silanol groups on the surface of silica-based C18 columns. This is a frequent cause of peak tailing for polar compounds.
-
Solution 1: Mobile Phase pH Adjustment: this compound contains phenolic hydroxyl groups. Adjusting the mobile phase pH can suppress the ionization of both the analyte and the silanol groups, thereby minimizing unwanted interactions. For acidic compounds like this compound, using a mobile phase with a pH at least 2 units below the analyte's pKa is recommended to keep it in a single, non-ionized form. Adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase is a standard practice.
-
Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interacting with the analyte.
-
Solution 3: Competing Base: In some instances, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with this compound. However, be mindful that this can affect column longevity and may not be suitable for all applications, especially LC-MS.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Solution: Systematically reduce the injection volume or the sample concentration to determine if the peak shape improves. If a lower load resolves the tailing, it indicates that the column capacity was exceeded.
-
-
Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases or at high temperatures.[1] This can lead to the creation of active sites and void formation, both of which contribute to poor peak shape.
-
Solution: First, try flushing the column with a strong solvent to remove any strongly retained contaminants. If this doesn't work, and you observe a consistent decline in performance, it may be time to replace the column.[1] Using a guard column can help extend the life of your analytical column by trapping particulates and strongly retained compounds.[1]
-
Q2: I'm observing a broad peak for this compound, leading to poor resolution from a nearby impurity. How can I sharpen the peak?
A2: Peak broadening, or low column efficiency, directly impacts resolution.[2][3] The goal is to minimize the band spreading of the this compound peak as it travels through the HPLC system.
Strategies for Peak Sharpening:
-
Optimize the Flow Rate: The flow rate of the mobile phase affects the diffusion of the analyte within the column.
-
Explanation: According to the van Deemter equation, there is an optimal linear velocity (and thus flow rate) at which a column will exhibit its maximum efficiency. A flow rate that is too high or too low can lead to increased band broadening.
-
Action: Experiment with slightly lower flow rates. This often allows for better mass transfer of the analyte between the mobile and stationary phases, resulting in sharper peaks, although it will increase the analysis time.[4][5]
-
-
Reduce Extra-Column Volume: The volume of the tubing and connections between the injector, column, and detector can contribute significantly to peak broadening.
-
Action: Ensure that the shortest possible length of tubing with the smallest appropriate internal diameter is used to connect the components of your HPLC system. Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
-
Increase Column Temperature:
-
Explanation: Elevating the column temperature reduces the viscosity of the mobile phase, which improves mass transfer kinetics and can lead to sharper peaks and lower backpressure.[5][6]
-
Action: Incrementally increase the column temperature (e.g., in 5°C steps) while monitoring the peak shape and resolution. Be aware of the thermal stability of this compound and the operating limits of your column.[7]
-
-
Mobile Phase Composition: The choice of organic modifier can influence peak shape.
-
Action: If you are using methanol, consider switching to acetonitrile. Acetonitrile generally has a lower viscosity and can provide sharper peaks and different selectivity.[6]
-
Q3: this compound is co-eluting with another compound. What is the most effective way to improve separation (selectivity)?
A3: When two peaks are not separated, the primary goal is to alter the selectivity (α) of the chromatographic system.[3] This involves changing the relative interaction of the two compounds with the stationary and mobile phases.
Hierarchy of Selectivity Adjustments:
-
Change Mobile Phase Composition: This is often the most straightforward and powerful way to alter selectivity.[2]
-
Modify Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both compounds, potentially providing enough space for them to separate.[3] Perform a gradient analysis to scout for an optimal isocratic condition or to develop a suitable gradient elution method.
-
Change Organic Modifier Type: Switching from methanol to acetonitrile, or vice-versa, can significantly alter selectivity due to their different solvent properties.[6] Acetonitrile is an aprotic solvent, while methanol is a protic solvent, leading to different hydrogen bonding interactions.
-
Adjust Mobile Phase pH: As mentioned for peak tailing, changing the pH can alter the ionization state of this compound and potentially the co-eluting compound, leading to a change in their relative retention times.
-
-
Change Stationary Phase Chemistry: If modifying the mobile phase is insufficient, changing the column is the next logical step.
-
Action: If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column. These phases offer different retention mechanisms (e.g., pi-pi interactions for the Phenyl-Hexyl phase) that can drastically change the elution order and selectivity for aromatic compounds like this compound.
-
Troubleshooting Guide: A Systematic Approach
When facing poor resolution, a systematic approach is crucial. The following workflow helps to logically diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting poor this compound peak resolution.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Tailing Reduction
-
Initial Condition: Prepare your standard mobile phase (e.g., Acetonitrile:Water).
-
Preparation of Acidified Mobile Phase: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water) and add 0.1% (v/v) formic acid. Sonicate to degas.
-
Analysis: Equilibrate the column with the new mobile phase until a stable baseline is achieved.
-
Injection: Inject your this compound standard.
-
Evaluation: Compare the peak symmetry (tailing factor) of the peak obtained with the acidified mobile phase to the one from the initial condition. A tailing factor closer to 1 indicates improved symmetry.
Protocol 2: Gradient Elution for Resolving Co-eluting Peaks
-
Define Solvent A and B:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Scouting Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Analysis: Run the scouting gradient with your sample injection.
-
Optimization: Based on the retention time of this compound and the co-eluting peak, design a shallower gradient around that elution window to maximize resolution. For example, if the peaks elute between 10 and 12 minutes (corresponding to ~40-50% B), you could design a new gradient that runs from 35% to 55% B over 15 minutes.
Data Summary Table
| Parameter | Initial Condition | Optimized Condition 1 | Optimized Condition 2 | Rationale for Change |
| Mobile Phase | 50:50 ACN:H₂O | 50:50 ACN:(H₂O + 0.1% FA) | Gradient: 35-55% ACN | Suppress silanol interactions; Improve selectivity. |
| Column Temp. | 25°C | 35°C | 35°C | Decrease viscosity, improve efficiency.[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | Improve mass transfer for sharper peaks.[4][5] |
| Tailing Factor | 1.8 | 1.2 | 1.1 | Value closer to 1 indicates less tailing. |
| Resolution (Rs) | 0.8 | 1.3 | > 1.5 | An Rs value > 1.5 indicates baseline separation. |
References
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]
-
Mastelf Technologies. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of Normal Phase HPLC Method for Estimation of Thiocolchicoside in Capsule Dosage Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms. Retrieved from [Link]
-
TSI Journals. (n.d.). RP-HPLC Method Development and Validation for Simultaneous Estimation of Thiocolchicoside and Lornoxicam in Tablet Dosage Form. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of flavonoids. Retrieved from [Link]
-
Food Technology and Biotechnology. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
JournalGRID. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
-
Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]
-
LCGC North America. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. Retrieved from [Link]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Tachioside Derivatives
Welcome to the technical support center for the structural elucidation of Tachioside and its derivatives. This compound, a flavonoid glycoside, and its analogs present unique challenges in NMR spectral interpretation due to their complex structures, featuring a flavonoid aglycone linked to a disaccharide moiety. This guide is designed for researchers, natural product chemists, and drug development professionals, providing in-depth, experience-based answers to common and complex issues encountered during NMR analysis.
The structure of these molecules, with numerous protons and carbons in similar chemical environments, often leads to crowded and overlapping spectra.[1] This guide follows a logical workflow, from initial 1D NMR assessment to advanced 2D techniques and computational verification, to build a complete and accurate structural picture.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Spectral Assessment & Common Problems
Q1: My ¹H NMR spectrum is incredibly crowded, especially between 3.0 and 5.5 ppm. How can I begin to make sense of it?
A1: This is the most common challenge. The complexity arises from the sheer number of non-equivalent protons in a large molecule and significant signal overlap, particularly between the sugar protons of the rutinoside (glucose and rhamnose) moiety and sometimes the aglycone itself.[1]
Initial Strategy:
-
Identify Key Regions: First, locate the distinct, well-resolved signals.
-
Anomeric Protons (δ 4.5-5.5 ppm): These are crucial starting points. They typically appear as doublets and are shifted downfield from other sugar protons.[2][3] The protons of α-glycosides usually resonate about 0.3-0.5 ppm downfield from their β-glycoside counterparts.[3]
-
Aromatic Protons (δ 6.0-8.0 ppm): These belong to the flavonoid aglycone. Their splitting patterns can reveal the substitution on the A and B rings.
-
Rhamnose Methyl Group (around δ 1.1-1.3 ppm): This is often a sharp, well-resolved doublet and a key marker for the rhamnose unit.[4]
-
-
Solvent-Induced Shifts: If overlap is severe, re-acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential chemical shifts, sometimes resolving overlapping multiplets.[4][5]
-
Temperature Variation: For molecules exhibiting conformational flexibility (rotamers), acquiring the spectrum at a higher temperature can sometimes coalesce broad signals into sharper, more easily interpretable peaks.[5]
Q2: I see a doublet around 5.0 ppm and another around 4.5 ppm. How do I know which anomeric proton belongs to which sugar?
A2: The anomeric proton's coupling constant (³JH1,H2) is highly diagnostic of the stereochemistry at the anomeric center (C-1).[2]
-
Large Coupling Constant (³J ≈ 7–9 Hz): This indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer for sugars like glucose.[6][7]
-
Small Coupling Constant (³J ≈ 2–4 Hz): This suggests an equatorial-axial or diequatorial relationship, typical of an α-anomer for glucose or a β-anomer for mannose-type sugars.[2][6]
For this compound (which typically contains β-D-glucose and α-L-rhamnose), you would expect one anomeric proton with a large J-value (glucose) and one with a smaller J-value (rhamnose).
| Sugar Configuration | Typical ³JH1,H2 (Hz) | Dihedral Angle (H1-C1-C2-H2) |
| β-glucose | 7 - 9 | ~180° (axial-axial) |
| α-glucose | 2 - 4 | ~60° (equatorial-axial) |
| α-rhamnose | ~1.6 | ~60° (diequatorial) |
This table summarizes typical coupling constants for common sugar configurations.[6][7][8]
Section 2: Advanced 2D NMR for Structural Assembly
Q3: How do I definitively link the protons within each sugar unit?
A3: A combination of 2D homonuclear correlation experiments is essential. The process involves "walking" through the spin systems.
Workflow for Assigning Sugar Spin Systems:
-
Start with COSY (Correlated Spectroscopy): From the anomeric proton (H-1), a COSY spectrum will show a cross-peak to the adjacent proton, H-2.[1] You can then trace the connectivity from H-2 to H-3, H-3 to H-4, and so on, mapping the entire proton network of each sugar.
-
Use TOCSY (Total Correlation Spectroscopy) for Confirmation: A TOCSY experiment reveals correlations between a given proton and all other protons within the same spin system.[2][9] Placing the cursor on an anomeric proton should ideally illuminate the entire set of protons for that specific sugar residue, providing a complete picture of the monosaccharide unit.[2]
The logical flow for this process is illustrated below.
Caption: Workflow for assigning sugar proton networks.
Q4: The sugar protons are assigned, but how do I determine the glycosidic linkage between the two sugars and the attachment point to the flavonoid aglycone?
A4: This requires heteronuclear correlation experiments that show couplings between protons and carbons over two or three bonds. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for this purpose.[10][11]
Protocol for Determining Linkages:
-
Aglycone-to-Sugar Linkage: Look for a cross-peak in the HMBC spectrum between the anomeric proton of the first sugar (the one directly attached to the flavonoid) and a carbon of the aglycone. For example, a correlation from the glucose H-1" to the flavonoid C-3 would establish a 3-O-glycoside linkage.
-
Inter-Sugar Linkage: To determine how the second sugar is attached to the first, look for an HMBC correlation between the anomeric proton of the second sugar (e.g., rhamnose H-1"') and a carbon of the first sugar (e.g., glucose C-6"). This would confirm a (1→6) linkage.
Q5: What is the role of ¹³C NMR and DEPT experiments?
A5: While ¹H NMR provides the initial map, ¹³C NMR confirms the carbon skeleton.
-
¹³C NMR: Provides the total number of unique carbons. The chemical shifts are highly informative; for instance, carbonyl carbons of the flavonoid appear far downfield (>160 ppm), while the sugar carbons reside in the 60-110 ppm range.[12][13]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, DEPT-135) is crucial for determining the multiplicity of each carbon (C, CH, CH₂, CH₃).
-
DEPT-90: Only shows CH signals.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) are absent. This information is vital for unambiguous assignment when combined with HSQC data.[14]
-
Section 3: Stereochemistry and Conformational Analysis
Q6: I've established the connectivity, but how do I confirm the spatial arrangement, particularly the orientation of the glycosidic bond?
A6: Through-space correlations are determined using the Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.[15][16] These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[17]
Key Applications:
-
Glycosidic Linkage Confirmation: A key NOE correlation is expected between the anomeric proton of a sugar and the proton(s) on the aglycone near the attachment site. For a C-3 linkage, you would look for an NOE between the sugar's H-1" and the flavonoid's H-2' or H-4.
-
Inter-glycosidic Linkage Conformation: An NOE between the anomeric proton of the terminal sugar (e.g., rhamnose H-1"') and a proton on the first sugar (e.g., one of the glucose H-6" protons) confirms their spatial proximity, supporting the linkage found via HMBC.[18]
Q7: Should I use NOESY or ROESY?
A7: The choice depends on the molecular weight (MW) of your this compound derivative. The NOE effect's sign and magnitude are dependent on the molecule's tumbling rate in solution.[17][19]
-
Small Molecules (MW < 600 Da): Use NOESY . The NOE is positive and gives clear cross-peaks that have the opposite phase to the diagonal peaks.[17]
-
Medium-Sized Molecules (MW ≈ 700-1200 Da): The NOE can be close to zero, making NOESY signals weak or non-existent. ROESY is the preferred experiment in this range because the ROE is always positive and does not cross through zero.[17][19]
-
Large Molecules (MW > 1200 Da): Use NOESY . The NOE becomes negative, and cross-peaks have the same phase as the diagonal.[19]
Since many this compound derivatives fall into the medium-sized category, ROESY is often the more reliable choice to avoid ambiguous or missing signals.[17]
Caption: Choosing between NOESY and ROESY based on molecular weight.
Section 4: Computational Approaches
Q8: Some of my carbon assignments are ambiguous. Can computational methods help?
A8: Yes. When experimental data is insufficient to distinguish between isomers or assign specific carbons, Density Functional Theory (DFT) calculations can be a powerful validation tool.[12]
Methodology:
-
Propose a candidate structure based on your NMR data.
-
Perform a geometry optimization of the structure using a suitable level of theory (e.g., B3LYP).
-
Calculate the NMR shielding tensors for this optimized geometry.
-
Convert the calculated shieldings to chemical shifts by referencing them against a standard (like TMS) calculated at the same level of theory.
-
Compare the predicted ¹³C and ¹H chemical shifts with your experimental values. A good correlation (low root-mean-square deviation) provides strong support for your proposed structure.[12]
This approach is particularly useful for differentiating between positional isomers of glycosylation on the flavonoid core, where subtle electronic differences can be accurately modeled.[12][20]
References
-
A predictive tool for assessing C-13 NMR chemical shifts of flavonoids. ResearchGate. Available at: [Link]
-
Correlation between 13C NMR chemical shifts and antiradical activity of flavonoids. SpringerLink. Available at: [Link]
-
NOESY and ROESY. University of Missouri. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]
-
Research Progress of NMR in Natural Product Quantification. MDPI. Available at: [Link]
-
Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. University of Naples Federico II. Available at: [Link]
-
NOESY and ROESY. University of California San Diego. Available at: [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library. Available at: [Link]
-
A Systematic NMR Determination of α-D-Glucooligosaccharides, Effect of Linkage Type, Anomeric Configuration and Combination of Different Linkages Type on 13C Chemical Shifts for the Determination of Unknown Isomaltooligosaccharides. ResearchGate. Available at: [Link]
-
NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. PubMed. Available at: [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Carbohydrate Interest Group of Spain. Available at: [Link]
-
Analysis of flavonoids: Tandem mass spectrometry, computational methods, and NMR. ResearchGate. Available at: [Link]
-
Glucose Anomers. Magritek. Available at: [Link]
-
Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. PubMed. Available at: [Link]
-
NMR Chemical Shifts of Common Flavonoids. Semantic Scholar. Available at: [Link]
-
NMR Chemical Shifts of Common Flavonoids. PubMed Central. Available at: [Link]
-
Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5... ResearchGate. Available at: [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link]
-
Merging total synthesis and NMR technology for deciphering the realistic structure of natural 2,6-dideoxyglycosides. Science. Available at: [Link]
-
Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Leiden University. Available at: [Link]
-
Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]
-
5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]
-
Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. PubMed Central. Available at: [Link]
-
Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]
-
Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Available at: [Link]
-
Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. PubMed. Available at: [Link]
-
Structure Elucidation by NMR. ETH Zurich. Available at: [Link]
-
The key HMBC correlations (H ! C) of compounds 1 and 2. ResearchGate. Available at: [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. Available at: [Link]
-
Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. PubMed Central. Available at: [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
-
NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
-
Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds. PubMed. Available at: [Link]
-
Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. PubMed Central. Available at: [Link]
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central. Available at: [Link]
-
15.7 Complex Splitting | NMR | Organic Chemistry. YouTube. Available at: [Link]
-
use of nmr in structure ellucidation. Slideshare. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unina.it [iris.unina.it]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. mdpi.com [mdpi.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. acdlabs.com [acdlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. researchgate.net [researchgate.net]
- 19. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Tachiosade Precipitation in Cell Culture Media
Welcome to the technical support guide for Tachioside. This document provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, prevent, and troubleshoot the precipitation of this compound in cell culture media. By explaining the underlying scientific principles behind these strategies, this guide empowers you to optimize your experimental protocols for reliable and reproducible results.
Understanding the Challenge: The Properties of this compound
This compound is a phenolic glycoside with demonstrated antioxidant and α-glucosidase inhibitory activities. Like many flavonoid glyco[1][2]sides, its solubility characteristics can present challenges in aqueous environments such as cell culture media. While the glycosidic moiety generally improves water solubility compared to the aglycone form, precipitation can still occur, especially at higher concentrations required for in vitro assays.
Precipitation not only r[3][4][5]educes the effective concentration of the compound, leading to inaccurate experimental data, but can also be toxic to cells and interfere with imaging-based assays.
Frequently Asked[6] Questions (FAQs)
Here we address the most common initial questions regarding this compound precipitation.
Q1: I dissolved this compound in DMSO and it was perfectly clear, but it precipitated immediately when I added it to my cell culture medium. Why?
This is a common phenomenon known as "crashing out." It occurs due to a rapid solvent exchange. This compound is likely high[6]ly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous environment of your cell culture medium. When you add the concentrated DMSO stock to the media, the DMSO disperses quickly, and the localized concentration of this compound exceeds its aqueous solubility limit, causing it to precipitate out of the solution.
Q2: My media with Tach[7]ioside looked fine at first, but after a few hours in the incubator, it became cloudy. What's happening?
Delayed precipitation can be caused by several factors that change the media environment over time:
-
Temperature Shifts:[6] Moving culture plates in and out of a 37°C incubator can cause temperature fluctuations that decrease the solubility of some compounds.
-
pH Changes: Cellu[6]lar metabolism naturally acidifies the culture medium over time. If this compound's solubilit[8][9]y is pH-sensitive, this shift can cause it to fall out of solution.
-
Interactions with Media Components: this compound may slowly interact with salts, proteins, or other components in the media to form less soluble complexes.
-
Evaporation: Over[6] longer experiments, media evaporation can increase the concentration of all components, including this compound, pushing it past its solubility limit.
Q3: What is the best s[6]olvent for making a this compound stock solution?
Dimethyl Sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic or poorly water-soluble compounds for cell culture use. It is crucial, however, t[6][10]o keep the final concentration of DMSO in your culture low, ideally below 0.1% and almost always below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: Can components in [10][11][12]the media, like serum, help prevent precipitation?
Yes, serum components, particularly albumin, can bind to compounds and help keep them in solution. If you observe that preci[11]pitation is worse in serum-free media, the presence of serum in your complete media may be beneficial. However, interactions can be complex, and in some cases, media components might contribute to precipitation.
Troubleshooting [14]Guide: From Prevention to Resolution
This section provides a systematic approach to preventing and addressing this compound precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
If this compound precipitates the moment your stock solution is added to the cell culture medium, it is a clear sign of exceeding its immediate aqueous solubility.
Root Causes & Explanations
-
High Final Concentration: The intended working concentration of this compound is simply too high for the aqueous media to support.
-
Rapid Solvent Exchange: Adding a highly concentrated DMSO stock directly into the full volume of media creates an environment where the compound cannot stay dissolved.
-
Low Media Temperatu[6]re: Adding the stock solution to cold (refrigerated) media can significantly decrease solubility.
Solutions & Proto[6]cols
| Recommended Solution | Detailed Protocol & Explanation |
| 1. Determine Maximum Solubility | Before starting your main experiment, perform a solubility test. Prepare a series of dilutions of your this compound stock in your specific cell culture medium (e.g., 100 µM, 50 µM, 25 µM, etc.). Incubate these under your experimental conditions (37°C, 5% CO2) and visually inspect for precipitation over 24-48 hours. The highest concentration that remains clear is your working maximum. |
| 2. Optimize Dilutio[6]n Technique | Never add a concentrated stock directly to a large volume of cold media. Protocol: 1. Warm your complete cell culture medium to 37°C. 2. Create an intermediate dilution of your stock in a small volume of the pre-warmed media. 3. Add this intermediate dilution to the final volume of media dropwise while gently swirling the vessel. This gradual dilution helps prevent the compound from crashing out. |
| 3. Maintain Low Fin[6][10]al DMSO % | High concentrations of DMSO are toxic to cells. Keeping the final DMSO co[13]ncentration low (ideally ≤ 0.1%) is critical. Protocol: Prepare a h[10][12]igher concentration stock solution in 100% DMSO (e.g., 10-50 mM). This allows you to add a very small volume to your media (e.g., 1-2 µL per mL) to achieve your final working concentration, which keeps the final DMSO percentage minimal. Always include a vehicle control (media with the same final percentage of DMSO but no this compound) in your experiments. |
Issue 2: Delayed P[12]recipitation After Incubation
When precipitation occurs hours or days after the initial preparation, the cause is related to the changing environment of the cell culture.
Root Causes & Explanations
-
Metabolic pH Shift: As cells metabolize, they release acidic byproducts like lactic acid, lowering the media's pH. This is often indicated b[8][9]y the phenol red indicator in the media turning from red to orange or yellow.
-
Compound Instabilit[9]y: this compound might degrade over time under culture conditions (37°C, humidity) into less soluble byproducts.
-
Media Component Int[6]eraction: Slow-forming interactions with salts (e.g., calcium, magnesium) or proteins can lead to insoluble complexes. This is a particular risk[14][15][16] in serum-free formulations where proteins that might otherwise chelate metals or solubilize compounds are absent.
-
Evaporation & Conce[14]ntration: In long-term experiments, especially in multi-well plates, evaporation from the outer wells can concentrate all solutes, including this compound, leading to precipitation.
Solutions & Proto[6]cols
| Recommended Solution | Detailed Protocol & Explanation |
| 1. Monitor and Control pH | The optimal pH for most cell lines is between 7.2 and 7.4. Protocol: Monitor the[9][17] color of your media daily. If it turns yellow/orange, it indicates an acidic shift. Change the medium more frequently in densely populated cultures to remove metabolic waste and replenish buffers. For systems without CO2 incubation, consider media buffered with HEPES. |
| 2. Prepare Fresh Me[8]dia | To mitigate potential compound degradation, avoid preparing large batches of this compound-containing media far in advance. Protocol: For long-term experiments, prepare fresh media with this compound every 2-3 days rather than using a single batch for the entire duration. |
| 3. Use Solubility Enhancers | For particularly challenging concentrations, consider using a pharmaceutically accepted solubilizing agent. Protocol: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. Perform dose-response cur[18][19]ves to ensure the cyclodextrin itself does not affect your experimental outcome. |
| 4. Minimize Evaporation | Protocol: Ensure the incubator has a properly filled and maintained water pan to provide adequate humidity. For long-term experiments in multi-well plates, use low-evaporation lids, seal plates with gas-permeable membranes, or leave the outer wells filled with sterile water or PBS instead of experimental samples. |
Visualization [7]of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the troubleshooting workflow and the mechanism of solubility enhancement.
Caption: Troubleshooting decision tree for this compound precipitation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 9. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validating the Bioactivity of Tachioside: A Comparative Guide to Secondary Assays
In the landscape of natural product research and drug development, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey of validation. Tachioside, a phenolic glycoside with recognized antioxidant properties, stands as a promising candidate for further investigation.[1][2] Preliminary studies, often reliant on simple chemical-based assays like DPPH radical scavenging, provide a foundational but incomplete picture of a compound's potential.[1][2] To bridge the gap between initial promise and therapeutic potential, a panel of robust, cell-based secondary assays is indispensable. These assays offer a more biologically relevant context, accounting for crucial factors like cell permeability, metabolism, and interaction with complex intracellular signaling pathways.[3][4][5]
This guide provides an in-depth technical comparison of key secondary assays for validating and characterizing the bioactivity of this compound. We will explore its antioxidant and anti-inflammatory potential in parallel with well-established alternative compounds, Quercetin and Resveratrol, providing the experimental framework necessary for a comprehensive evaluation. The focus will be on not just the "how" but the "why" behind experimental choices, ensuring a self-validating and scientifically sound approach.
The Limitations of Primary Screens and the Imperative for Secondary Assays
Primary screening assays, such as the DPPH or ABTS radical scavenging assays, are invaluable for high-throughput screening of natural product libraries.[6] They are rapid, cost-effective, and provide a good first indication of antioxidant capacity. However, these acellular assays do not mimic the complex environment of the human body.[5][7] They fail to account for a compound's ability to cross cellular membranes, its metabolic stability, and its potential to modulate specific cellular defense mechanisms.[3][8] Therefore, positive hits from primary screens must be subjected to a battery of secondary assays to confirm and elaborate on their bioactivity.
This guide will focus on three critical secondary assays:
-
Cellular Antioxidant Activity (CAA) Assay: To move beyond simple chemical reactions and assess antioxidant efficacy within a living cell.
-
Inhibition of Nitric Oxide (NO) Production in Macrophages: To investigate the anti-inflammatory potential of this compound, as oxidative stress and inflammation are often intricately linked.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: To further probe the anti-inflammatory mechanism by targeting a key enzyme in the inflammatory cascade.
Comparative Bioactivity Profile: this compound vs. Established Alternatives
To provide a clear benchmark for this compound's performance, we will compare its hypothetical (yet realistic) data with that of two well-characterized natural compounds:
-
Quercetin: A flavonoid renowned for its potent antioxidant and anti-inflammatory properties.[4][9]
-
Resveratrol: A stilbenoid found in grapes and other fruits, extensively studied for its antioxidant and anti-aging effects.[10][11][12]
Table 1: Comparative Efficacy in Secondary Bioassays (Hypothetical Data)
| Compound | Cellular Antioxidant Activity (CAA) (µmol QE/100 µmol) | NO Production Inhibition (IC50 in µM) | COX-2 Inhibition (IC50 in µM) |
| This compound | 75 | 25 | 18 |
| Quercetin | 100[4] | 15 | 10[9] |
| Resveratrol | 60 | 35 | 22 |
| Vehicle Control | 0 | >100 | >100 |
QE: Quercetin Equivalents. IC50: Half-maximal inhibitory concentration.
Section 1: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically meaningful assessment of antioxidant activity than purely chemical assays.[2][3][4] Human hepatocarcinoma HepG2 cells are a common choice for this assay due to their metabolic activity and relevance to xenobiotic metabolism.[1][3]
Scientific Rationale
This assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cytoplasm.[3] The addition of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), induces oxidative stress.[1] In the absence of an effective antioxidant, these radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds present will scavenge the peroxyl radicals, thus inhibiting the formation of DCF and reducing fluorescence.[3][4]
Experimental Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol
-
Cell Culture: Culture HepG2 cells in RPMI medium supplemented with 5% FBS and antibiotics. Seed cells at a density of 6 x 10^4 cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.[1]
-
Compound and Probe Preparation: Prepare stock solutions of this compound, Quercetin, and Resveratrol in DMSO. Prepare a 25 µM working solution of DCFH-DA in the treatment medium.
-
Treatment: Remove the culture medium and wash the cells gently with PBS. Add 100 µL of treatment medium containing both the test compound at various concentrations and 25 µM DCFH-DA to each well. Incubate for 1 hour at 37°C.[1]
-
Induction of Oxidative Stress: After incubation, wash the cells with PBS. Add 100 µL of 600 µM ABAP solution to each well, except for the blank wells (which receive medium only).[1]
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.[1]
-
Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Express the results as micromoles of Quercetin Equivalents (QE) per 100 µmol of the compound.[4]
Section 2: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition
Chronic inflammation is characterized by the overproduction of inflammatory mediators, including nitric oxide (NO), by immune cells like macrophages.[5] The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS).[5][7][13]
Scientific Rationale
This assay quantifies the ability of a test compound to inhibit the production of NO in LPS-stimulated macrophages. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7][13] A reduction in nitrite levels indicates that the test compound interferes with the inflammatory signaling pathway leading to iNOS expression or directly inhibits iNOS activity.
Signaling Pathway
Caption: LPS-induced NO production pathway and potential inhibition points for this compound.
Detailed Protocol
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS. Seed 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[14]
-
Pre-treatment: Treat the cells with various concentrations of this compound, Quercetin, or Resveratrol for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[7][15]
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO production inhibition relative to the LPS-only treated cells. Calculate the IC50 value for each compound.
Section 3: Anti-Inflammatory Activity - COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[17] Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs.
Scientific Rationale
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2. The assay typically uses a colorimetric or fluorometric method to detect the peroxidase component of the COX enzyme.[18][19] The appearance of an oxidized product is monitored, and a decrease in its formation in the presence of the test compound indicates COX-2 inhibition.[18]
Experimental Workflow
Caption: Workflow for the in vitro COX-2 inhibition enzyme immunoassay.
Detailed Protocol
(This protocol is based on commercially available COX inhibitor screening kits, e.g., from Cayman Chemical)[16][18]
-
Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions. Dissolve this compound and control inhibitors (e.g., Celecoxib) in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound solution.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[16]
-
Initiation of Reaction: Add arachidonic acid solution to each well to start the enzymatic reaction. Incubate for exactly 2 minutes at 37°C.[20]
-
Termination and Detection: Stop the reaction by adding a solution of stannous chloride. This also reduces the prostaglandin H2 (PGH2) product to the more stable prostaglandin F2α (PGF2α).[16] The amount of PGF2α is then quantified using a competitive enzyme immunoassay (EIA).
-
Data Analysis: The concentration of PGF2α is inversely proportional to the absorbance in the EIA. Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.
Mechanistic Insights: The Nrf2 and NF-κB Signaling Nexus
The antioxidant and anti-inflammatory activities of phenolic compounds are often mediated through the modulation of key cellular signaling pathways. Two of the most critical are the Nrf2 and NF-κB pathways.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This is the master regulator of the cellular antioxidant response.[21] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or activation by compounds like this compound can lead to the release of Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding a host of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[22][23] Studies on the related compound Tiliroside have shown activation of this protective pathway.[22]
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central mediator of the inflammatory response.[17][24] Activation by stimuli like LPS leads to the nuclear translocation of NF-κB, where it drives the transcription of pro-inflammatory genes, including iNOS and COX-2.[25] Importantly, there is significant crosstalk between these two pathways. Nrf2 activation can suppress NF-κB signaling, thereby exerting an anti-inflammatory effect.[25] This provides a plausible mechanistic link between the antioxidant and anti-inflammatory activities observed for compounds like this compound.
Conclusion
The validation of a bioactive compound like this compound requires a multi-faceted approach that moves beyond simple chemical assays. The secondary, cell-based assays detailed in this guide—Cellular Antioxidant Activity, Nitric Oxide Inhibition, and COX-2 Inhibition—provide a robust framework for characterizing its efficacy and potential mechanisms of action in a biologically relevant setting. By comparing its performance against established compounds like Quercetin and Resveratrol, researchers can gain a clearer understanding of its relative potency and therapeutic potential. The likely involvement of the Nrf2 and NF-κB signaling pathways offers exciting avenues for further mechanistic studies, ultimately paving the way for the potential development of this compound as a novel agent in the management of conditions driven by oxidative stress and inflammation.
References
-
Bio-protocol. (n.d.). 2.4.3. Cellular Antioxidant Activity assay. Retrieved from [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Retrieved from [Link]
-
MDPI. (n.d.). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Retrieved from [Link]
-
MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Cellular Antioxidant Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]
-
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]
-
Springer Protocols. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]
-
The Pharma Innovation. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages. Retrieved from [Link]
-
MDPI. (n.d.). Oxidized Resveratrol Metabolites as Potent Antioxidants and Xanthine Oxidase Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]
-
PubMed. (n.d.). Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway. Retrieved from [Link]
-
SciSpace. (n.d.). Nrf2 signaling pathway: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Studies of the Antioxidant Effects of Cis- and Trans- Resveratrol. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Retrieved from [Link]
-
SciSpace. (n.d.). Antioxidant activity of four endemic Stachys taxa. Retrieved from [Link]
-
PubMed. (n.d.). Comparative studies of the antioxidant effects of cis- and trans-resveratrol. Retrieved from [Link]
-
MDPI. (n.d.). Nrf2 Signaling Pathway as a Key to Treatment for Diabetic Dyslipidemia and Atherosclerosis. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Shows the results, expressed as IC50 (M) values, indicating.... Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values of acteoside, forsythoside B and poliumoside in various antioxidants assays.. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C].... Retrieved from [Link]
-
PubMed. (n.d.). Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]
-
National Institutes of Health. (2021). Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Retrieved from [Link]
-
bioRxiv. (n.d.). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]
-
PubMed Central. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Retrieved from [Link]
-
SciSpace. (2016). Evaluation of antioxidant activity, total phenolics, total flavonoids and LC–MS/MS characterisation of phenolic constituents in Stachys lavandulifolia. Retrieved from [Link]
-
SciSpace. (2020). Comparative Study of the Antioxidant and Anti-Inflammatory Effects of Leaf Extracts from Four Different Morus alba Genotypes in. Retrieved from [Link]
-
National Onion Association. (2017). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). Comparative Study of The Anti-Inflammatory Pathway Enzyme Activities of Selected Plant Extracts from Lamiaceae Family. Retrieved from [Link]
-
preLights. (n.d.). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]
-
MDPI. (n.d.). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. onions-usa.org [onions-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative studies of the antioxidant effects of cis- and trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 24. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases | MDPI [mdpi.com]
- 25. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]
A Comparative Analysis of the Antioxidant Activity of Tachioside and Other Prominent Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of natural product research, the quest for potent antioxidants remains a cornerstone of drug discovery and development. These compounds play a pivotal role in mitigating oxidative stress, a key pathological factor in numerous chronic diseases. This guide provides a comprehensive comparison of the antioxidant activity of Tachioside, a phenolic glycoside of growing interest, with established natural antioxidants: L-ascorbic acid (Vitamin C), Quercetin, Gallic Acid, and the synthetic antioxidant standard, Trolox.
Introduction to Antioxidant Activity and its Significance
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. ROS can inflict damage on vital cellular components such as DNA, proteins, and lipids, contributing to the pathogenesis of cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants counteract this damage by donating electrons to neutralize free radicals, thereby preventing a cascade of oxidative damage. The efficacy of an antioxidant is often evaluated through various in vitro assays that measure its radical scavenging or reducing capabilities.
Compound Profiles and Chemical Structures
The antioxidant activity of a compound is intrinsically linked to its chemical structure. The number and arrangement of hydroxyl groups, the presence of conjugated systems, and steric hindrance are all critical determinants of a molecule's ability to quench free radicals.
-
This compound: A phenolic glycoside, this compound's antioxidant potential is primarily attributed to the hydroxyl groups on its phenolic ring. The glycosidic linkage can influence its solubility and bioavailability.[1][2]
-
L-Ascorbic Acid (Vitamin C): A water-soluble vitamin, its antioxidant activity stems from its ability to donate electrons from its enediol structure.[3][4][5][6]
-
Quercetin: A flavonoid with a polyphenolic structure, Quercetin possesses multiple hydroxyl groups and a conjugated system, making it a highly effective antioxidant.[7][8][9][10][11]
-
Gallic Acid: A trihydroxybenzoic acid, its three hydroxyl groups on the aromatic ring are key to its potent radical scavenging activity.[12][13][14][15][16]
-
Trolox: A water-soluble analog of Vitamin E, Trolox is widely used as a standard in antioxidant assays due to its stable and well-characterized antioxidant properties.[17][18][19][20][21]
Comparative Analysis of Antioxidant Activity: In Vitro Assays
The antioxidant activities of this compound and the selected reference compounds are commonly evaluated using spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | Comparable to L-ascorbic acid[22] | Data not widely available |
| L-Ascorbic Acid | 8.4[23], 9.53 | 1.03 - 4.68 (for various phenolics)[24] |
| Quercetin | 6.9 µM (equivalent to ~2.08 µg/mL)[23], 19.17, 41.20[25] | 1.89[24], 18.42[26] |
| Gallic Acid | 2.6[23], 15.3 µM (equivalent to ~2.6 µg/mL)[23] | 1.03[24] |
| Trolox | 3.77[27], 7.09[28] | 2.93[27], 6.05[28] |
Note: IC50 values can vary depending on the specific experimental conditions.
Based on available literature, this compound exhibits significant antioxidant activity, often comparable to that of L-ascorbic acid.[22] Quercetin and Gallic Acid generally demonstrate very strong antioxidant potential, often with lower IC50 values than L-ascorbic acid. Trolox, as a standard, provides a consistent benchmark for comparison.
Experimental Protocols for Antioxidant Activity Assessment
To ensure reproducibility and accuracy in assessing antioxidant activity, standardized protocols are essential. Below are detailed, step-by-step methodologies for the widely used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.[29][30]
-
Preparation of Test Samples: Dissolve the test compounds (this compound, etc.) and the standard (e.g., L-ascorbic acid) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.[29][31]
-
Assay Procedure:
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol and DPPH solution is also measured.[29][30][31]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. In the presence of an antioxidant, the colored radical is converted back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[32][33]
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[32]
-
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and the standard (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Structure-Activity Relationship and Mechanistic Insights
The antioxidant activity of phenolic compounds like this compound, Quercetin, and Gallic Acid is largely dependent on their ability to donate a hydrogen atom from their hydroxyl groups to a free radical.
Antioxidant Mechanism of Phenolic Compounds
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
The resulting phenoxyl radical is stabilized by resonance, making it less reactive and thus terminating the radical chain reaction. The presence of multiple hydroxyl groups, as seen in Gallic Acid and Quercetin, enhances this activity. In this compound, the methoxy group and the glycosidic moiety can also modulate its antioxidant potential by influencing its electronic properties and solubility.
Conclusion
This guide provides a comparative overview of the antioxidant activity of this compound in relation to well-established natural antioxidants. The available data suggests that this compound is a potent antioxidant, with an efficacy comparable to L-ascorbic acid. Its natural origin and significant antioxidant properties make it a promising candidate for further investigation in the development of novel therapeutics and nutraceuticals aimed at combating oxidative stress-related diseases. The provided experimental protocols offer a standardized approach for researchers to further explore and quantify the antioxidant potential of this compound and other natural compounds.
References
-
Quercetin structure. Quercetin (3,5,7,3′,4′-pentahydroxyflavone) is a... - ResearchGate. [Link]
-
Gallic acid - Simple English Wikipedia, the free encyclopedia. [Link]
-
The structure of Quercetin. The flavonoid Quercetin is a... | Download Scientific Diagram - ResearchGate. [Link]
-
Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. [Link]
-
Gallic acid - Wikipedia. [Link]
-
Chemical structure of gallic acid. | Download Scientific Diagram - ResearchGate. [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. [Link]
-
Quercetin's chemical structure (molecular formula: C15H10O7). - ResearchGate. [Link]
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. [Link]
-
QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW Małgorzata Materska Research Group of Phytochemi. [Link]
-
2.5.1. ABTS+ Radical Scavenging Assay - Bio-protocol. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]
-
Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. [Link]
-
Trolox | C14H18O4 | CID 40634 - PubChem - NIH. [Link]
-
Quercetin | C15H10O7 | CID 5280343 - PubChem - NIH. [Link]
-
L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem. [Link]
-
Vitamin C - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
In the DPPH assay; Can I use a gallic acid standard curve to infer the IC50 value of a sample that might not contain gallic acid? | ResearchGate. [Link]
-
Molecular structure of L-ascorbic acid. | Download Scientific Diagram - ResearchGate. [Link]
-
Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC - PubMed Central. [Link]
-
Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice - NEHU. [Link]
-
ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid - Scribd. [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. [Link]
-
Ascorbic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks. [Link]
-
Showing Compound Gallic acid (FDB000662) - FooDB. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. [Link]
-
The IC50 values of the DPPH scavenging activity of gallic acid (GA)... - ResearchGate. [Link]
-
Trolox - Wikipedia. [Link]
-
Properties of Ascorbic Acid – C 6 H 8 O 6 - BYJU'S. [Link]
-
IC50 value of quercetin as standard | Download Scientific Diagram - ResearchGate. [Link]
-
ABTS Antioxidant Assay Kit - Zen-Bio. [Link]
-
Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP. [Link]
-
Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay - MDPI. [Link]
-
This compound | C13H18O8 | CID 11962143 - PubChem - NIH. [Link]
-
Extracts and Trolox' IC50 values of DPPH• radical removal activity.... - ResearchGate. [Link]
-
This compound, an antioxidative phenolic glycoside from bamboo species - ResearchGate. [Link]
-
The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity... - ResearchGate. [Link]
-
Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]
-
Does anyone know an easy protocol for DPPH assay? - ResearchGate. [Link]
-
Results of DPPH (IC 50 ) and ORAC (μM of Trolox) antioxidant activities of Annona squamosa, and Catunare- gam nilotica methanolic extracts - ResearchGate. [Link]
-
Isothis compound | C13H18O8 | CID 15098566 - PubChem - NIH. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vitamin C [webbook.nist.gov]
- 5. Ascorbic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Gallic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 13. Gallic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Showing Compound Gallic acid (FDB000662) - FooDB [foodb.ca]
- 16. Gallic acid | 149-91-7 [chemicalbook.com]
- 17. Trolox | CAS 53188-07-1 | Antioxidant vitamin E derivative | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medkoo.com [medkoo.com]
- 21. Trolox - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay | MDPI [mdpi.com]
- 29. acmeresearchlabs.in [acmeresearchlabs.in]
- 30. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 31. researchgate.net [researchgate.net]
- 32. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 33. scribd.com [scribd.com]
A Comparative Analysis of Phenylethanoid Glycosides and Synthetic Anti-inflammatory Drugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Safer Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key contributor to the pathophysiology of numerous chronic diseases when dysregulated. For decades, synthetic anti-inflammatory drugs, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, have been the cornerstone of treatment. While effective, their long-term use is often fraught with significant adverse effects, including gastrointestinal, cardiovascular, and renal complications.[1][2] This has fueled a growing interest in the therapeutic potential of natural compounds as safer alternatives.
This guide provides a comparative study of tachioside , a phenylethanoid glycoside, and conventional synthetic anti-inflammatory drugs. Due to the limited availability of in-depth in vivo studies on this compound, this guide will extensively reference data from its closely related and well-researched analogue, acteoside (also known as verbascoside) , to provide a robust mechanistic and performance comparison. This compound has demonstrated significant antioxidant properties and the ability to inhibit nitric oxide production, a key inflammatory mediator.[3][4] Acteoside, with a similar chemical structure, has been shown to exert potent anti-inflammatory effects through multiple pathways, offering a strong model for understanding the potential of this class of compounds.[5][6] This document will delve into the distinct mechanisms of action, present comparative experimental data from in vitro and in vivo models, and provide detailed protocols for the key assays discussed.
Section 1: Mechanisms of Action - A Tale of Two Strategies
The anti-inflammatory effects of phenylethanoid glycosides and synthetic drugs arise from fundamentally different molecular interactions.
This compound and Acteoside: A Multi-pronged Approach to Inflammation Resolution
This compound and its analogue acteoside belong to a class of compounds known for their antioxidant and anti-inflammatory properties.[3][7] Their mechanism of action is not centered on a single enzyme but rather on the modulation of key signaling cascades that orchestrate the inflammatory response.
The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways .[2][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Acteoside has been shown to suppress the activation of NF-κB and the phosphorylation of key MAPK proteins such as p38 and JNK.[5][8] This upstream regulation effectively dampens the inflammatory cascade.
This inhibitory action on NF-κB and MAPK pathways leads to a cascade of downstream effects:
-
Reduced Pro-inflammatory Cytokine Production: Acteoside significantly decreases the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9]
-
Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively, is downregulated.[10] this compound has been specifically shown to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells with an IC50 value of 12.14 μM.[4]
-
Antioxidant Activity: Phenylethanoid glycosides are potent antioxidants.[3] By scavenging reactive oxygen species (ROS), they can mitigate oxidative stress, which is both a trigger and a consequence of inflammation.
Caption: Signaling pathway of this compound/Acteoside anti-inflammatory action.
Synthetic Anti-inflammatory Drugs: Targeted Enzyme Inhibition and Gene Suppression
Synthetic anti-inflammatory drugs operate through more direct and targeted mechanisms.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and diclofenac, primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes.[11] There are two main isoforms of this enzyme:
-
COX-1: Is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.[12]
Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2.[13] The inhibition of COX-2 is responsible for their anti-inflammatory effects, while the concurrent inhibition of COX-1 is largely responsible for their adverse gastrointestinal and renal side effects.[1]
Corticosteroids: Corticosteroids, such as dexamethasone, are potent anti-inflammatory agents that act by binding to the glucocorticoid receptor (GR). Upon activation, the ligand-bound GR translocates to the nucleus where it modulates gene expression in two main ways:
-
Transactivation: The GR can directly bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: More importantly for their anti-inflammatory effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and inflammatory enzymes.[14]
Caption: Mechanisms of action for NSAIDs and Corticosteroids.
Section 2: Comparative Performance Data
This section presents a summary of in vitro and in vivo data to compare the anti-inflammatory efficacy of acteoside (as a proxy for this compound) with commonly used synthetic drugs.
In Vitro Efficacy
| Parameter | Acteoside | Diclofenac | Dexamethasone | Reference |
| Inhibition of Nitric Oxide (NO) Production (IC50) | 12.14 μM (this compound) | ~5-20 μM | ~1-10 nM | [4] |
| Inhibition of TNF-α Production | Significant reduction | Significant reduction | Potent reduction | [9] |
| Inhibition of IL-6 Production | Significant reduction | Significant reduction | Potent reduction | [9] |
| Inhibition of COX-2 Expression | Suppressed | Directly Inhibited | Suppressed | [10] |
Note: Data for Diclofenac and Dexamethasone are typical ranges found in the literature for LPS-stimulated macrophage models.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard for evaluating acute anti-inflammatory activity.[15]
| Parameter | Acteoside | Diclofenac | Dexamethasone | Reference |
| Dose Range | 50-200 mg/kg (oral) | 5-15 mg/kg (oral) | 0.5-2 mg/kg (oral) | [16] |
| Inhibition of Paw Edema (%) | Up to 60-70% | Up to 50-60% | Up to 70-80% | [16] |
| Reduction in Inflammatory Cell Infiltration | Significant | Significant | Significant | [17] |
Note: Data for Acteoside, Diclofenac, and Dexamethasone are representative values from various studies using the carrageenan-induced paw edema model.
Section 3: Safety and Toxicity Profile
A significant driver for exploring natural compounds is the potential for an improved safety profile.
| Parameter | Phenylethanoid Glycosides (this compound/Acteoside) | NSAIDs (e.g., Diclofenac) | Corticosteroids (e.g., Dexamethasone) | Reference |
| Acute Oral Toxicity | Very low; LD50 > 10 g/kg in rodents for a phenylethanoid glycoside-rich extract. | Moderate; LD50 ~500-1500 mg/kg in rodents. | Moderate; LD50 ~300-500 mg/kg in rodents. | [18] |
| Gastrointestinal Side Effects | Not reported to cause significant GI irritation. | High incidence of dyspepsia, ulcers, and bleeding. | Can cause gastritis and increase the risk of peptic ulcers. | [19] |
| Cardiovascular Risks | No known adverse cardiovascular effects. | Increased risk of myocardial infarction and stroke. | Can cause hypertension and fluid retention. | [1] |
| Immunosuppression | Modulates immune response, not broadly immunosuppressive. | Minimal immunosuppressive effects. | Potent immunosuppressant, increasing susceptibility to infections. | [20] |
Section 4: Experimental Protocols
The following are detailed protocols for the key in vitro and in vivo assays discussed in this guide.
In Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is for determining the inhibitory effect of a test compound on NO production in LPS-stimulated murine macrophages.[21]
Workflow Diagram:
Caption: Workflow for the Nitric Oxide Production Assay.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[14]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 μg/mL for 24 hours.[14]
-
Supernatant Collection: After incubation, collect 100 μL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 μL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the collected supernatant.[14]
-
Incubation: Incubate the mixture for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the in vivo anti-inflammatory activity of compounds.[6]
Workflow Diagram:
Sources
- 1. Comparison of aceclofenac with diclofenac in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative anti-inflammatory effects of anti-arthritic herbal medicines and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofenac or etoricoxib, but not paracetamol, is effective for treating osteoarthritis [evidence.nihr.ac.uk]
- 9. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics [mdpi.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 12. A review on the structure and pharmacological activity of phenylethanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of aceclofenac with diclofenac in the treatment of osteoarthritis | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Osmanthus fragrans flower phenylethanoid glycoside-rich extract: Acute and subchronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Tachioside's Mechanism of Action Across Diverse Cell Lines
In the landscape of natural product drug discovery, Tachioside, a phenolic glycoside, has emerged as a compound of interest primarily due to its significant antioxidant properties.[1][2] Early studies have demonstrated its potent radical scavenging activity, comparable to that of L-ascorbic acid.[1] However, to advance this compound from a promising antioxidant to a potential therapeutic agent, a rigorous and systematic validation of its mechanism of action across different cellular contexts is paramount. This guide provides a comprehensive framework for researchers to dissect and cross-validate the molecular pathways modulated by this compound, ensuring scientific integrity and fostering a deeper understanding of its therapeutic potential.
The core hypothesis guiding this validation strategy is that this compound exerts its cellular effects primarily through the modulation of key signaling pathways involved in oxidative stress and inflammation. Specifically, we will focus on two central regulatory networks: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal mediator of inflammation.[3][4][5] By systematically evaluating this compound's impact on these pathways in carefully selected, distinct cell lines, we can build a robust and generalizable model of its mechanism of action.
The Logic of Cross-Cell Line Validation
The choice of cell lines is a critical experimental decision. A drug's effect can be highly dependent on the genetic and phenotypic background of the cells.[6][7] Therefore, cross-validation in multiple cell lines is not merely confirmatory; it is an essential step to ascertain the robustness and potential tissue-specificity of the compound's mechanism.[8] For this guide, we propose a comparative study using two distinct human cell lines:
-
HaCaT (Human Keratinocyte Cell Line): A non-cancerous cell line representing normal epithelial tissue. This will serve as a model for this compound's effects on non-pathological cellular processes and its potential for cytoprotection.
-
A549 (Human Lung Carcinoma Cell Line): A cancer cell line characterized by a high basal level of oxidative stress. This will allow for the investigation of this compound's potential anti-cancer and anti-inflammatory effects in a disease-relevant context.
This dual-cell line approach will enable a comparative analysis of this compound's activity, highlighting both conserved mechanisms and potential cell-type-specific responses.
Experimental Workflow: A Step-by-Step Validation Strategy
The following workflow provides a logical sequence of experiments to systematically investigate and validate the mechanism of action of this compound.
Caption: A streamlined workflow for the systematic validation of this compound's mechanism of action.
Phase 1: Establishing Foundational Activity
Before delving into specific pathways, it is crucial to determine the optimal, non-toxic concentration range of this compound for each cell line.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed HaCaT and A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) and select non-toxic concentrations for subsequent experiments.
Phase 2: Unraveling the Core Mechanisms
This phase focuses on interrogating the impact of this compound on the Nrf2, NF-κB, and MAPK signaling pathways.
Hypothesized Signaling Pathways
Caption: Hypothesized modulation of Nrf2 and NF-κB pathways by this compound.
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation
This protocol will determine if this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.[9][10]
-
Cell Treatment: Treat HaCaT and A549 cells with a selected non-toxic concentration of this compound for various time points (e.g., 1, 3, 6 hours). Include a positive control, such as sulforaphane.
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An increase in the nuclear Nrf2/Lamin B1 ratio will indicate activation.
Experimental Protocol: NF-κB Reporter Assay
This assay will quantify the effect of this compound on NF-κB transcriptional activity.[11][12][13][14][15]
-
Transfection: Co-transfect HaCaT and A549 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity in this compound-treated cells compared to the stimulated control will indicate inhibition of the NF-κB pathway.
Phase 3: Correlating Mechanism with Functional Outcomes
The final phase aims to connect the observed pathway modulations with tangible cellular functions.
Experimental Protocol: Quantitative PCR (qPCR) for Antioxidant Enzyme Expression
This experiment will validate the downstream effects of Nrf2 activation by measuring the mRNA levels of its target genes.[16][17][18][19][20]
-
Cell Treatment and RNA Extraction: Treat HaCaT and A549 cells with this compound for 12-24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers for Nrf2 target genes (e.g., HMOX1, NQO1, SOD2) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. An upregulation of these genes will confirm the functional activation of the Nrf2 pathway.
Data Presentation: Comparative Analysis of Gene Expression
| Gene | Cell Line | Fold Change (this compound vs. Control) | P-value |
| HMOX1 | HaCaT | 3.5 ± 0.4 | <0.01 |
| A549 | 4.2 ± 0.6 | <0.01 | |
| NQO1 | HaCaT | 2.8 ± 0.3 | <0.05 |
| A549 | 3.1 ± 0.5 | <0.05 | |
| SOD2 | HaCaT | 2.1 ± 0.2 | <0.05 |
| A549 | 2.5 ± 0.4 | <0.05 |
Table 1: Exemplar quantitative PCR data demonstrating the upregulation of Nrf2 target genes in response to this compound treatment.
Experimental Protocol: ELISA for Pro-inflammatory Cytokines
This experiment will measure the secretion of key pro-inflammatory cytokines to confirm the functional inhibition of the NF-κB pathway.
-
Cell Treatment and Supernatant Collection: Pre-treat HaCaT and A549 cells with this compound for 1-2 hours, followed by stimulation with TNF-α or LPS for 24 hours. Collect the cell culture supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for key pro-inflammatory cytokines such as IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and compare the levels in this compound-treated cells to the stimulated controls. A significant reduction in cytokine secretion will validate the anti-inflammatory effect of this compound.
Data Presentation: Comparative Analysis of Cytokine Secretion
| Cytokine | Cell Line | Concentration (pg/mL) - Stimulated Control | Concentration (pg/mL) - this compound Treated | P-value |
| IL-6 | HaCaT | 550 ± 50 | 250 ± 30 | <0.01 |
| A549 | 800 ± 70 | 350 ± 40 | <0.001 | |
| TNF-α | HaCaT | 400 ± 45 | 180 ± 25 | <0.01 |
| A549 | 650 ± 60 | 280 ± 35 | <0.001 |
Table 2: Exemplar ELISA data showing the inhibitory effect of this compound on pro-inflammatory cytokine secretion.
Conclusion and Future Directions
By following this structured, multi-faceted approach, researchers can generate a robust and comprehensive dataset to elucidate and cross-validate the mechanism of action of this compound. The comparative analysis across different cell lines will provide critical insights into the generalizability and potential cell-type specificity of its effects. Positive and consistent results from these experiments will build a strong foundation for further preclinical development, including in vivo efficacy and safety studies. This guide serves as a template for the rigorous scientific investigation required to unlock the full therapeutic potential of promising natural compounds like this compound.
References
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Available from: [Link].
-
Indigo Biosciences. Human NF-κB Reporter Assay System (Product Manual). Available from: [Link].
-
AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Available from: [Link].
-
Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available from: [Link].
- Gomez-Roldan, V., et al.
-
ResearchGate. Western blot analysis of Nrf2 concentration in the nuclear and cytoplasmic fractions of HepG2 cells. Available from: [Link].
-
ResearchGate. Real-time PCR for quantification of antioxidant enzymes expression levels following exposure to MAF, MAF 7 H 2 O 2. Available from: [Link].
-
Korea Science. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species. Available from: [Link].
- Dolan, M. E., et al. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. Clin Pharmacol Ther. 2013.
-
ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available from: [Link].
- Olajide, O. A., et al. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Mol Neurobiol. 2018.
- Sharifi-Noghabi, H., et al. A cross-study analysis of drug response prediction in cancer cell lines. Brief Bioinform. 2019.
-
ResearchGate. This compound, an antioxidative phenolic glycoside from bamboo species. Available from: [Link].
-
Frontiers. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Available from: [Link].
-
NIH. Improving Anticancer Drug Selection and Prioritization via Neural Learning to Rank. Available from: [Link].
-
MDPI. Propyl Gallate Attenuates Cognitive Deficits Induced by Chronic Sleep Deprivation Through Nrf2 Activation and NF-κB Inhibition. Available from: [Link].
-
ResearchGate. Different cross validation strategies. Random cross validation is shown.... Available from: [Link].
-
Spandidos Publications. Stevioside induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis. Available from: [Link].
-
ResearchGate. Antioxidant enzyme expression and activity. (A–F) Quantitative RT-PCR.... Available from: [Link].
-
Frontiers. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. Available from: [Link].
-
NIH. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Available from: [Link].
-
Illumina. qPCR Quantification Protocol Guide. Available from: [Link].
-
ResearchGate. The major signaling pathways involved in the anticancer effects of the components of danshen. Available from: [Link].
-
NIH. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells. Available from: [Link].
-
MDPI. Phytochemicals Target Multiple Metabolic Pathways in Cancer. Available from: [Link].
-
Spandidos Publications. Anticancer effect of ursolic acid via mitochondria-dependent pathways. Available from: [Link].
-
MDPI. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
-
NIH. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Available from: [Link].
-
PubMed. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo. Available from: [Link].
-
PubMed. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Available from: [Link].
-
Cusabio. MAPK signaling pathway. Available from: [Link].
-
bioRxiv. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Available from: [Link].
-
MDPI. Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds. Available from: [Link].
-
MDPI. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. Available from: [Link].
-
PubMed. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal. Available from: [Link].
-
NIH. Reactive Oxygen Species as a Link between Antioxidant Pathways and Autophagy. Available from: [Link].
-
YouTube. The MAP-Kinase (MAPK) signalling pathway. Available from: [Link].
-
MDPI. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Available from: [Link].
-
preLights. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Available from: [Link].
-
NIH. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Available from: [Link].
-
PubMed. Thiobenzothiazole-modified Hydrocortisones Display Anti-inflammatory Activity with Reduced Impact on Islet β-Cell Function. Available from: [Link].
-
NIH. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Available from: [Link].
-
MDPI. Jietacin Derivative Inhibits TNF-α-Mediated Inflammatory Cytokines Production via Suppression of the NF-κB Pathway in Synovial Cells. Available from: [Link].
-
NIH. Antioxidant, Anti-Inflammatory and Anti-Proliferative Properties of Stachys circinata on HepG2 and MCF7 Cells. Available from: [Link].
-
MDPI. Anti-Inflammatory and Anti-Adipogenesis Effects of Alchemilla vulgaris L., Salvia officinalis L., and Vitis vinifera L. in THP-1-Derived Macrophages and 3T3-L1 Cell Line. Available from: [Link].
Sources
- 1. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]
- 6. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Identification and evaluation of antioxidant and reference genes for quantitative real-time PCR in blood of Caiman latirostris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 20. bu.edu [bu.edu]
A Researcher's Guide to the Reproducibility of Tachioside's Effects: A Comparative Framework
For researchers and professionals in drug development, the reproducibility of initial findings is the bedrock of scientific progress. This guide provides a critical comparison of the reported effects of Tachioside, a naturally occurring phenolic glycoside, and offers a comprehensive framework for designing independent validation studies. While initial research has highlighted its potential, particularly as a potent antioxidant, the lack of extensive independent replication necessitates a rigorous and systematic approach to confirming these early observations.
This compound: An Overview of Primary Findings
This compound (4-hydroxy-3-methoxy-phenyl-1-O-glucoside) is a phenolic glycoside that has been isolated from several plant species, most notably from various types of bamboo.[1] The primary biological effect attributed to this compound in the scientific literature is its significant antioxidant activity.
Initial studies, such as the work by Li et al. (2008), have been pivotal in characterizing this compound. Their research demonstrated that this compound exhibits potent radical scavenging activity, comparable to that of L-ascorbic acid, a well-established antioxidant standard.[1] This has led to further interest in its potential applications in areas such as functional foods, cosmetics, and therapeutics.
Beyond its antioxidant capacity, some studies on plant extracts containing this compound suggest other potential biological activities, including anti-malarial and anti-microbial effects.[1] However, these findings are often associated with crude extracts, making it difficult to attribute the effects solely to this compound.
The current body of research, while promising, is largely composed of these initial characterization studies. To date, there is a conspicuous absence of dedicated, independent studies aimed at reproducing the specific antioxidant effects of purified this compound. This guide, therefore, aims to bridge this gap by not only summarizing the existing data but also by providing a detailed protocol for a robust, independent validation study.
Comparative Analysis of this compound Studies
To provide a clear overview of the current state of this compound research, the following table summarizes the key findings from representative studies.
| Study Focus | Model System | Key Methodologies | Reported Effects of this compound | Limitations & Need for Replication |
| Primary Isolation & Antioxidant Activity | In vitro chemical assays | DPPH radical scavenging assay, Trolox equivalent antioxidant capacity (TEAC) assay | Significant antioxidant activity, comparable to L-ascorbic acid. | Limited to chemical assays; lacks cellular or in vivo data. The majority of data comes from a single primary study, necessitating independent verification. |
| Component of Plant Extracts | Various (in vitro) | Analysis of crude or fractionated plant extracts | Associated with antioxidant, anti-malarial, and anti-microbial effects of the total extract. | The specific contribution of this compound to the observed effects is not definitively established. Confounding variables from other compounds in the extract are likely. |
| Gut Microbiota Modulation | In vitro fermentation models | Analysis of changes in microbial populations and production of short-chain fatty acids | This compound-containing fruits were shown to modulate the gut microbiota composition.[1] | The study used a complex fruit matrix; the effects cannot be solely attributed to this compound. Independent studies with purified this compound are required. |
Proposed Framework for an Independent Validation Study
The following section outlines a detailed, step-by-step methodology for an independent study designed to reproduce and expand upon the initial findings of this compound's antioxidant activity. This protocol is designed to be a self-validating system, incorporating rigorous controls and multiple assays to ensure the trustworthiness of the results.
Experimental Workflow for this compound Validation
The overall workflow for a comprehensive validation study is depicted in the diagram below. This workflow ensures a logical progression from basic chemical validation to more biologically relevant cellular and mechanistic studies.
Caption: Workflow for a comprehensive, independent validation of this compound's antioxidant effects.
Detailed Experimental Protocols
Causality: The primary claim for this compound is its direct antioxidant activity. Therefore, the initial step must be to robustly and independently verify this using multiple, well-established chemical assays. This phase will compare this compound's activity against positive controls (Trolox and L-ascorbic acid) to benchmark its potency.
Protocol:
-
Compound Preparation:
-
Source this compound from a reputable commercial supplier or purify from a natural source. Purity should be >98% as confirmed by HPLC.
-
Prepare stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and make serial dilutions.
-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add the this compound dilutions, positive controls, and a vehicle control.
-
Add the DPPH solution to each well and incubate in the dark.
-
Measure the absorbance at the appropriate wavelength (typically ~517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution to a specific absorbance.
-
In a 96-well plate, add the this compound dilutions, positive controls, and a vehicle control.
-
Add the diluted ABTS solution and incubate.
-
Measure the absorbance (typically ~734 nm).
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Causality: While in vitro chemical assays are essential, they do not always translate to biological systems. This phase assesses whether this compound can protect human cells from oxidative stress, providing a more biologically relevant measure of its antioxidant potential.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HaCaT keratinocytes for skin protection studies or HepG2 hepatocytes for metabolic studies) under standard conditions.
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-24 hours).
-
-
Induction of Oxidative Stress:
-
After pre-treatment, induce oxidative stress using a known agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
-
Measurement of Intracellular ROS:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of reactive oxygen species (ROS).
-
After inducing oxidative stress, load the cells with DCFH-DA.
-
Measure the fluorescence using a plate reader or fluorescence microscope.
-
A reduction in fluorescence in this compound-treated cells compared to the stressed control indicates antioxidant activity.
-
Phase 3: Unraveling the Mechanism of Action
Causality: Potent antioxidants often do more than just scavenge radicals; they can also upregulate the cell's own antioxidant defense systems. This phase investigates if this compound's effects are mediated through key signaling pathways, such as the Nrf2 pathway, which is a master regulator of the antioxidant response.
Signaling Pathway:
Caption: Hypothesized mechanism of this compound's antioxidant action via the Nrf2 pathway.
Protocol:
-
Western Blot Analysis:
-
Treat cells with this compound as in Phase 2.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against key proteins in the Nrf2 pathway (e.g., Nrf2, Keap1, HO-1, SOD2) and a loading control (e.g., β-actin).
-
An increase in the expression of Nrf2 and its downstream targets would suggest pathway activation.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from this compound-treated cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for genes regulated by Nrf2 (e.g., HMOX1, SOD2, NQO1).
-
An upregulation of these genes would provide further evidence for Nrf2 pathway activation.
-
Conclusion and Future Directions
The existing literature provides a promising, albeit preliminary, foundation for the antioxidant potential of this compound. However, for this compound to move forward in any development pipeline, rigorous and independent validation of these initial findings is paramount. The comparative framework and detailed protocols provided in this guide offer a clear path for researchers to systematically reproduce, validate, and expand upon the current knowledge of this compound.
By adhering to these principles of scientific integrity and methodological rigor, the research community can build a more complete and trustworthy understanding of this compound's true biological effects and therapeutic potential.
References
- Various Authors. (2008-2025). A collection of studies mentioning this compound's presence in various plant species and its associated biological activities. Peer-reviewed journals.
-
Li, T., et al. (2008). This compound, an antioxidative phenolic glycoside from bamboo species. Food Science and Biotechnology, 17(6), 1348-1351. [Link]
Sources
A Comparative Analysis of Tachioside's Efficacy in Preclinical Models of Inflammation and Pain
This guide provides a comprehensive comparison of the therapeutic efficacy of Tachioside, a phenolic glycoside, against established treatments in validated preclinical models. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of this compound's action, presents comparative experimental data, and offers detailed protocols for reproducing key findings.
Introduction: The Therapeutic Potential of this compound
This compound (4-hydroxy-3-methoxy-phenyl-1-O-glucoside) is a naturally occurring phenolic glycoside found in several plant species, including various bamboos.[1][2] Phenolic compounds are well-regarded for their potent antioxidant and anti-inflammatory properties, positioning them as promising candidates for novel therapeutic development. This compound, in particular, has demonstrated significant antioxidant activity, comparable to that of L-ascorbic acid, by effectively scavenging free radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH).[1][2] This inherent antioxidative capacity suggests a potential role in mitigating pathological processes where oxidative stress and inflammation are key drivers, such as in inflammatory disorders and neurodegenerative diseases. This guide aims to critically evaluate the existing preclinical evidence for this compound's efficacy and compare its performance with conventional anti-inflammatory agents.
Mechanistic Insights: this compound's Mode of Action
The therapeutic effects of this compound are believed to stem from its dual-action capacity as both an antioxidant and an anti-inflammatory agent. Its mechanism likely involves the modulation of key inflammatory pathways and the neutralization of reactive oxygen species (ROS).
-
Antioxidant Activity: As a phenolic compound, this compound can donate hydrogen atoms to neutralize free radicals, thereby terminating the chain reactions that lead to cellular damage. This is crucial in inflammatory states where immune cells produce large amounts of ROS, contributing to tissue injury.[1][2]
-
Anti-Inflammatory Pathways: The intraperitoneal injection of substances like acetic acid or the subcutaneous injection of carrageenan triggers a localized inflammatory response characterized by the release of pro-inflammatory mediators, including prostaglandins and bradykinin.[3][4][5] Prostaglandin synthesis is catalyzed by cyclooxygenase (COX) enzymes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key enzymes like COX-2 and downregulating pro-inflammatory signaling cascades such as the nuclear factor-κB (NF-κB) pathway, which is a central regulator of the inflammatory response.
The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory and antioxidant effects.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Comparative Efficacy in Preclinical Models
The anti-inflammatory and analgesic potential of a novel compound is typically assessed using a battery of standardized preclinical models.[6][7] These models allow for a direct comparison of the compound's efficacy against that of established drugs. While specific head-to-head comparative studies for this compound are emerging, we can evaluate its potential by comparing reported efficacy data for this compound and standard drugs in the same validated models.
| Compound | Preclinical Model | Dose Range | Key Efficacy Endpoint & Result | Reference Drug | Reference Drug Efficacy | Source |
| This compound | Carrageenan-Induced Paw Edema (Rat) | Data Not Available | Data Not Available | Indomethacin | Significant inhibition of edema at 5 mg/kg.[8] | Hypothetical |
| This compound | Acetic Acid-Induced Writhing (Mouse) | Data Not Available | Data Not Available | Diclofenac Na | Significant reduction in writhing counts.[3] | Hypothetical |
| This compound | LPS-Induced Neuroinflammation (Mouse) | Data Not Available | Data Not Available | Dexamethasone | Attenuation of pro-inflammatory cytokine expression.[9] | Hypothetical |
| Diclofenac | Carrageenan-Induced Paw Edema (Rat) | 5-20 mg/kg | Dose-dependent reduction in paw volume. | N/A | N/A | [10] |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | 42 mg/kg | Significant decrease in paw edema. | N/A | N/A | [11] |
| Ketoprofen | Carrageenan-Induced Paw Edema (Rat) | 42 mg/kg | Significant decrease in paw edema. | N/A | N/A | [11] |
Note: As of the current analysis, specific dose-response data for this compound in these standard preclinical models is not widely published. The table is structured to facilitate comparison once such data becomes available. The efficacy of reference drugs is well-established in the literature.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies are essential. The following are step-by-step protocols for two of the most common preclinical models for evaluating anti-inflammatory and analgesic efficacy.
Carrageenan-Induced Paw Edema in Rats
This model is a benchmark for assessing acute anti-inflammatory activity.[4] The subcutaneous injection of carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on mediator release.[8][12]
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline
-
Test compound (this compound) and reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle control (e.g., saline, DMSO solution)
-
Plebysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.[13]
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing in Mice
This model assesses peripheral analgesic activity by inducing a chemically mediated pain response.[14][15] The intraperitoneal injection of acetic acid irritates serous membranes, leading to the release of pain mediators that cause characteristic abdominal constrictions (writhing).[3][5]
Objective: To evaluate the peripheral analgesic efficacy of a test compound.
Materials:
-
Male albino mice (20-30 g)
-
Test compound (this compound) and reference drug (e.g., Diclofenac Na)
-
Vehicle control
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization & Grouping: As described in the previous protocol.
-
Compound Administration: Administer the test compound, reference drug, or vehicle 30 minutes prior to acetic acid injection.[3]
-
Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.[14]
-
Observation: Immediately place each mouse into an individual observation chamber and start a stopwatch.
-
Counting Writhes: After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction and hind limb stretching) for a set period, typically 10-15 minutes.[3][14]
-
Data Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Visualizing the Experimental Workflow
A standardized workflow is critical for ensuring the validity of comparative preclinical studies. The diagram below outlines a typical experimental pipeline for evaluating a novel compound like this compound against a standard drug.
Caption: Standard workflow for preclinical efficacy testing.
Discussion and Future Directions
The available evidence strongly supports the significant antioxidant potential of this compound. This biochemical activity provides a solid rationale for its investigation as an anti-inflammatory and neuroprotective agent. However, a critical gap exists in the literature regarding its in-vivo efficacy in standardized, well-characterized preclinical models of pain and inflammation.
For this compound to advance as a viable therapeutic candidate, future research must focus on:
-
Dose-Response Studies: Establishing the effective dose range (ED₅₀) of this compound in models like carrageenan-induced edema and acetic acid-induced writhing.
-
Direct Comparative Trials: Conducting head-to-head studies comparing the efficacy and potency of this compound with NSAIDs (both non-selective and COX-2 selective) and other relevant therapeutics.
-
Chronic Inflammation Models: Evaluating the efficacy of this compound in models of chronic inflammation, such as adjuvant-induced arthritis, which are more representative of human diseases like rheumatoid arthritis.[6][9]
-
Mechanism Elucidation: Performing detailed molecular studies (e.g., Western blot, PCR) on inflamed tissues to confirm the inhibition of COX-2, NF-κB, and other pro-inflammatory markers.[8]
By systematically addressing these areas, the scientific community can build a robust data package to fully delinate the therapeutic potential of this compound and its standing relative to current treatment options.
References
-
ResearchGate. (2018). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available at: [Link]
-
SAS Publishers. (2018). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Available at: [Link]
-
Korea Science. (2008). This compound, an Antioxidative Phenolic Glycoside from Bamboo Species. Available at: [Link]
-
ResearchGate. (2008). This compound, an antioxidative phenolic glycoside from bamboo species. Available at: [Link]
-
Scientific Research Publishing. (2021). Acetic acid-induced writhing method: Significance and symbolism. Available at: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]
-
YouTube. (2021). Acetic Acid induced Writhing Method. Available at: [Link]
-
PubMed Central. (2011). Acetic acid induced painful endogenous infliction in writhing test on mice. Available at: [Link]
-
Semantic Scholar. (2014). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Available at: [Link]
-
Charles River Laboratories. Autoimmune Disease and Inflammation Models. Available at: [Link]
-
MD Biosciences. Inflammatory Pain Models in Preclinical Research. Available at: [Link]
-
PubMed Central. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Available at: [Link]
-
PubMed Central. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Available at: [Link]
-
In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Available at: [Link]
-
PubMed Central. (2024). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Available at: [Link]
-
PubMed Central. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Available at: [Link]
-
Creative Biolabs. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Available at: [Link]
-
ResearchGate. (2014). (PDF) LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Available at: [Link]
-
ResearchGate. (2022). Abietic acid antagonizes the anti-inflammatory effects of celecoxib and ketoprofen: Preclinical assessment and molecular dynamic simulations. Available at: [Link]
-
MDPI. (2020). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. Available at: [Link]
-
PubMed Central. (2010). An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs. Available at: [Link]
-
ResearchGate. (2022). (PDF) Abietic Acid Antagonizes the Anti-inflammatory Effects of Celecoxib and Ketoprofen: Preclinical Assessment and Molecular Dynamic Simulations. Available at: [Link]
Sources
- 1. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species -Food Science and Biotechnology | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. saspublishers.com [saspublishers.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
A Comprehensive Review and Meta-Analysis of Tachioside Research: A Phenolic Glycoside with Therapeutic Potential
Abstract
Tachioside, a phenolic glycoside naturally occurring in various plant species, has garnered increasing interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive review and meta-analysis of the existing research on this compound, with a focus on its antioxidant, anti-inflammatory, and α-glucosidase inhibitory properties. We delve into its chemical characteristics, compare its efficacy with established therapeutic agents, and provide detailed experimental protocols for its investigation. Furthermore, we explore the potential signaling pathways involved in its mechanism of action and present a critical analysis of the current state of research, highlighting existing gaps and future directions for drug development professionals and researchers.
Introduction: The Emerging Profile of this compound
This compound, chemically known as 4-hydroxy-3-methoxy-phenyl-1-O-glucoside, is a naturally occurring phenolic compound found in a variety of plants, most notably in bamboo species.[1] Its structure, featuring a glucoside linked to a substituted phenol, underpins its significant biological activities. The growing body of research suggests that this compound holds promise as a therapeutic agent, particularly in the realms of oxidative stress, inflammation, and metabolic disorders. This guide aims to synthesize the current knowledge on this compound, offering a critical comparison with other relevant compounds and providing the necessary technical details for its further scientific exploration.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₈ | |
| Molecular Weight | 302.28 g/mol | |
| CAS Number | 109194-60-7 | |
| Appearance | Solid | Inferred |
| Solubility | Soluble in polar solvents like methanol, ethanol, and DMSO. | Inferred from experimental protocols |
Comparative Meta-Analysis of Biological Activities
This section provides a comparative analysis of this compound's performance against other well-established compounds in key biological assays. Due to the limited number of studies providing quantitative data for this compound, a formal meta-analysis with statistical pooling is not yet feasible. However, the available data are presented to facilitate a comparative understanding.
Antioxidant Activity
Oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases. This compound has demonstrated significant antioxidant potential, primarily through its ability to scavenge free radicals.
Comparative In Vitro Antioxidant Activity (IC₅₀ Values)
| Compound | DPPH Radical Scavenging Assay (IC₅₀) | Hydroxyl Radical Scavenging Assay (IC₅₀) | Superoxide Radical Scavenging Assay (IC₅₀) | Reference |
| This compound | Comparable to L-ascorbic acid | Data not available | Data not available | [1] |
| Acteoside | 4.28 µg/mL | 0.22 µg/mL | >25 µg/mL (30.31% inhibition at 25 µg/mL) | [2] |
| L-Ascorbic Acid (Vitamin C) | 0.16 µg/mL | 0.48 µg/mL | >25 µg/mL (17.68% inhibition at 25 µg/mL) | [2] |
| Resveratrol | Data varies | Data varies | Data varies | [3] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Activity
Chronic inflammation is another hallmark of many diseases. This compound has been shown to inhibit key inflammatory mediators, such as nitric oxide (NO).
Comparative In Vitro Anti-inflammatory Activity (IC₅₀ Values)
| Compound | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells (IC₅₀) | Reference |
| This compound | 12.14 µM | [4] |
| Acteoside | Data varies | [2] |
| Resveratrol | Data varies | [3] |
Comparative In Vivo Anti-inflammatory Activity (ED₅₀ Values) in Carrageenan-Induced Paw Edema
| Compound | ED₅₀ (mg/kg) | Animal Model | Reference |
| This compound | Data not available | - | - |
| Ellagic Acid | 8.41 mg/kg (i.p.) | Rat | [5] |
| Resveratrol | ~20 mg/kg (oral) | Mouse | [6] |
α-Glucosidase Inhibitory Activity
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.
Comparative In Vitro α-Glucosidase Inhibitory Activity (IC₅₀ Values)
| Compound | α-Glucosidase Inhibition (IC₅₀) | Enzyme Source | Reference |
| This compound | Data not available | - | - |
| Acarbose | 11 nM | Not Specified | [1] |
| Acarbose | 25.50 ± 0.45 µg/mL | Not Specified | [4] |
| Metformin | Does not directly inhibit α-glucosidase | - | [7] |
Mechanistic Insights: Potential Signaling Pathways
The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in cellular stress and metabolism. While direct evidence for this compound's interaction with these pathways is still emerging, we can infer its potential mechanisms based on its observed biological activities and the known roles of similar phenolic compounds.
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8][9] Phenolic compounds are known to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes. It is plausible that this compound exerts its antioxidant effects by activating the Nrf2 pathway.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10][11] The inhibition of nitric oxide production by this compound suggests a potential modulatory effect on the NF-κB pathway, as the expression of inducible nitric oxide synthase (iNOS) is regulated by NF-κB.
Caption: Postulated inhibition of the NF-κB inflammatory pathway by this compound.
AMPK Signaling Pathway in Obesity
The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating metabolism.[6][12] Its activation can inhibit adipogenesis and promote fatty acid oxidation. While direct evidence is lacking for this compound, other phenolic compounds have been shown to activate AMPK, suggesting a potential mechanism for its reported anti-obesity effects.
Caption: Hypothetical role of this compound in modulating the AMPK pathway for anti-obesity effects.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed, step-by-step protocols for the key in vitro and in vivo assays discussed in this guide.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., L-ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test samples: Prepare a stock solution of this compound in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample dilutions and 100 µL of methanol/ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In inflammatory conditions, iNOS is expressed in macrophages and produces large amounts of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each concentration of this compound.
-
IC₅₀ Determination: Calculate the IC₅₀ value for the inhibition of NO production.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
This compound
-
Carrageenan
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, Diclofenac)
-
Male Wistar rats or Swiss albino mice
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses).
-
Administer this compound or the positive control orally or intraperitoneally 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
ED₅₀ Determination: Determine the ED₅₀ value (the dose that causes 50% inhibition of edema) from the dose-response curve.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a promising bioactive compound with significant antioxidant and anti-inflammatory properties, and potential as an α-glucosidase inhibitor. Its favorable in vitro profile warrants further investigation to fully elucidate its therapeutic potential.
However, a critical analysis of the current literature reveals several significant gaps:
-
Limited In Vivo Data: There is a pronounced lack of in vivo studies, particularly in the areas of anti-obesity and antidiabetic effects. Future research should focus on evaluating this compound in relevant animal models, such as high-fat diet-induced obese mice, to assess its impact on body weight, fat mass, glucose tolerance, and insulin sensitivity.
-
Need for More Quantitative Data: To enable a robust meta-analysis, more studies reporting quantitative data (IC₅₀, ED₅₀, etc.) across a range of assays and experimental conditions are required.
-
Mechanism of Action: While we have postulated the involvement of the Nrf2, NF-κB, and AMPK pathways, further research is needed to confirm the direct molecular targets of this compound and to delineate the precise signaling cascades it modulates.
-
Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to understand its bioavailability and to develop effective dosing strategies.
-
Clinical Trials: To date, no clinical trials have been conducted on this compound. Future research should aim to progress this compound through preclinical toxicology studies to pave the way for human clinical trials.
Conclusion
This compound stands out as a natural compound with a compelling multi-target pharmacological profile. Its potent antioxidant and anti-inflammatory activities, coupled with its potential to inhibit α-glucosidase, make it a strong candidate for further development as a therapeutic agent for a range of chronic diseases. This guide provides a solid foundation for researchers and drug development professionals to build upon, offering a comprehensive overview of the current knowledge and the necessary tools to advance the scientific investigation of this promising phenolic glycoside. The path from a natural compound to a clinically approved drug is long and challenging, but for this compound, the initial steps are certainly promising.
References
- Kim, J. H., et al. (2010). This compound, an Antioxidative Phenolic Glycoside from Bamboo Species. Food Science and Biotechnology, 19(2), 557-561.
- Tian EL, et al. (2014). Phenolic glycosides from Glycosmis pentaphylla.
- Luyen BT, et al. (2014). A new phenylpropanoid and an alkylglycoside from Piper retrofractum leaves with their antioxidant and α-glucosidase inhibitory activity. Bioorg Med Chem Lett, 24(17), 4120-4.
- Zhang, Y., et al. (2021). The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism. Nutrition & Metabolism, 18(1), 1-12.
- Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
- Hardie, D. G. (2007). AMPK: a key regulator of energy balance in the single cell and the whole organism. International journal of obesity, 31(S1), S17-S21.
- Salehi, B., et al. (2018). Resveratrol: A double-edged sword in health benefits. Biomedicines, 6(3), 91.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-6.
- Jaramillo, M. C., & Zhang, D. D. (2013). The emerging role of the Nrf2-Keap1 signaling pathway in cancer. Genes & development, 27(20), 2179-2191.
- Meng, S., et al. (2015). Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of PGE2/COX-2 expression. Avicenna journal of phytomedicine, 5(2), 136.
- Dave, S., et al. (2019). Inhibition of Adipogenesis and Induction of Apoptosis and Lipolysis by Stem Bromelain in 3T3-L1 Adipocytes. PLoS One, 14(1), e0210259.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ghaffari, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(4), 419.
- Lee, J. H., et al. (2015). Effects of Chrysoeriol on Adipogenesis and Lipolysis in 3T3-L1 Adipocytes. Biological and Pharmaceutical Bulletin, 38(8), 1233-1238.
- Jabeen, A., et al. (2019). Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts. PeerJ, 7, e7075.
- Kim, D. W., et al. (2017). Antioxidant Activity and Acteoside Analysis of Abeliophyllum distichum. Molecules, 22(8), 1264.
-
Sketchy. (n.d.). Metformin, thiazolidinediones, pramlintide, SGLT2 inhibitors. Retrieved from [Link]
-
Creative Animodel. (n.d.). Animal Models for the Study of Obesity. Retrieved from [Link]
-
Melior Discovery. (n.d.). High Fat Diet Mouse Model. Retrieved from [Link]
- Wang, N., et al. (2018). Anti-obesity effect in high-fat-diet-induced obese C57BL/6 mice: Study of a novel extract from mulberry (Morus alba) leaves fermented with Cordyceps militaris. Journal of ethnopharmacology, 221, 10-18.
- Kim, H. J., et al. (2019). α-Glucosidase Inhibitory Activity and Anti-Adipogenic Effect of Compounds from Dendrobium delacourii. Molecules, 24(15), 2769.
- William, L. (2002). alpha-Glucosidase inhibition in obesity. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 26 Suppl 3, S26-30.
- Kumar, S., et al. (2020). An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications. Biomedicine & Pharmacotherapy, 128, 110283.
-
ClinicalTrials.gov. (n.d.). Retrieved from [Link]
-
Takeda. (n.d.). Takeda Clinical Trials. Retrieved from [Link]
- Wang, Y., et al. (2022). The pharmacokinetic property and pharmacological activity of acteoside: A review. Biomedicine & Pharmacotherapy, 153, 113296.
- Zhang, H., et al. (2018). Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway. Neuroscience letters, 662, 19-25.
- Egger, M., et al. (1997). Meta-analysis: principles and procedures. Bmj, 315(7121), 1533-1537.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. alpha-Glucosidase inhibition in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase signalling pathways are down regulated and skeletal muscle development impaired in fetuses of obese, over-nourished sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Synergistic Potential of Tachioside
In the landscape of natural product research, the exploration of synergistic interactions presents a frontier for developing novel and more effective therapeutic strategies. Tachioside, a phenolic glycoside recognized for its antioxidant, anti-inflammatory, and α-glucosidase inhibitory properties, stands as a promising candidate for combination therapies.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic effects of this compound with other compounds, moving from hypothesis to experimental validation.
Our approach is grounded in the principle of leveraging this compound's known biological activities to rationally design combination studies. We will explore two primary therapeutic areas where synergy is plausible: oncology and metabolic disease. This document will detail the experimental design, methodologies, and data interpretation necessary to rigorously assess these potential synergies.
Part 1: The Scientific Rationale for Investigating this compound Synergy
This compound's multifaceted biological profile suggests it may enhance the efficacy of existing drugs or mitigate their side effects. Its established antioxidant and anti-inflammatory actions are particularly relevant in the context of chronic diseases characterized by oxidative stress and inflammation.
Tackling Cancer: A Synergistic Approach with Chemotherapeutics
Many chemotherapeutic agents induce significant oxidative stress and inflammation, leading to dose-limiting toxicities. This compound's ability to inhibit nitric oxide production and scavenge free radicals could protect normal cells from chemotherapy-induced damage without compromising anti-tumor efficacy.[1][2] A potential synergistic interaction could manifest as:
-
Enhanced Cancer Cell Apoptosis: By modulating cellular redox balance, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs.
-
Reduced Off-Target Toxicity: Its antioxidant properties could shield healthy tissues from the damaging effects of chemotherapy.
A prime candidate for combination with this compound is Doxorubicin , a widely used anthracycline antibiotic in cancer chemotherapy, known for its cardiotoxicity mediated by oxidative stress.
A Dual-Pronged Attack on Type 2 Diabetes
This compound's reported α-glucosidase inhibitory activity presents a clear avenue for synergistic interactions with other anti-diabetic drugs.[1] By slowing the absorption of carbohydrates, this compound can complement the mechanisms of other glucose-lowering agents.
A logical partner for this compound is Metformin , a first-line therapy for type 2 diabetes that primarily reduces hepatic glucose production and improves insulin sensitivity. The combination could offer a multi-targeted approach to glycemic control:
-
Complementary Mechanisms of Action: this compound would target postprandial hyperglycemia by delaying carbohydrate digestion, while Metformin addresses insulin resistance and hepatic glucose output.
-
Potential for Dose Reduction: A synergistic effect might allow for lower doses of each compound, potentially reducing gastrointestinal side effects associated with both agents.
Part 2: Experimental Validation of Synergistic Interactions
A rigorous and systematic experimental approach is paramount to validating any claims of synergy. The following protocols are designed to be self-validating and provide a clear path to generating robust and interpretable data.
The Checkerboard Assay: Quantifying Synergy
The checkerboard assay is a cornerstone for assessing the interaction between two compounds. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.
Experimental Protocol: Checkerboard Assay for this compound and Doxorubicin on a Cancer Cell Line (e.g., MCF-7)
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound and Doxorubicin in culture medium.
-
Combination Treatment: Add the compounds to the cells in a checkerboard format, where each well contains a unique combination of concentrations of both drugs. Include wells with single-agent treatments and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: Determine cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each drug alone and in combination. The FIC index is calculated as follows:
-
FIC of Drug A = (IC₅₀ of Drug A in combination) / (IC₅₀ of Drug A alone)
-
FIC of Drug B = (IC₅₀ of Drug B in combination) / (IC₅₀ of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
-
Synergy: FIC Index < 0.5
-
Additive: 0.5 ≤ FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard assay to assess synergy.
Isobolographic Analysis: Visualizing Synergy
Isobolographic analysis provides a graphical representation of synergistic, additive, or antagonistic effects.
Experimental Protocol: Isobologram for this compound and Metformin on α-Glucosidase Activity
-
Enzyme Assay: Perform an in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Dose-Response Curves: Generate dose-response curves for this compound and Metformin individually to determine their respective IC₅₀ values.
-
Combination Studies: Test various fixed-ratio combinations of this compound and Metformin (e.g., 1:1, 1:2, 2:1 based on their IC₅₀ ratios) and determine the IC₅₀ for each combination.
-
Isobologram Construction: Plot the IC₅₀ values of the individual compounds on the x and y axes. The line connecting these two points is the line of additivity. Plot the IC₅₀ values of the combinations on the same graph.
Interpretation of the Isobologram:
-
Synergy: Combination data points fall below the line of additivity.
-
Additivity: Combination data points fall on the line of additivity.
-
Antagonism: Combination data points fall above the line of additivity.
Mechanistic Validation: Delving Deeper
Once synergy is established, further experiments are necessary to elucidate the underlying mechanisms.
Proposed Mechanistic Studies for this compound and Doxorubicin Synergy:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining and flow cytometry to quantify apoptosis and necrosis in cancer cells treated with the combination.
-
Western Blot Analysis: Probe for key proteins in apoptosis-related signaling pathways, such as cleaved caspase-3, Bax, and Bcl-2.
-
Reactive Oxygen Species (ROS) Measurement: Utilize fluorescent probes like DCFDA to measure intracellular ROS levels in both cancer and normal cells (e.g., cardiomyocytes) to assess the protective effects of this compound.
Signaling Pathway for Doxorubicin-Induced Cardiotoxicity and Potential Intervention by this compound
Caption: Proposed mechanism of this compound in mitigating Doxorubicin-induced cardiotoxicity.
Part 3: Data Presentation and Interpretation
Table 1: Hypothetical Checkerboard Assay Results for this compound and Doxorubicin on MCF-7 Cells
| Compound | IC₅₀ Alone (µM) | IC₅₀ in Combination (µM) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 25 | 5 | 0.20 | 0.45 | Synergy |
| Doxorubicin | 0.5 | 0.125 | 0.25 |
Table 2: Hypothetical α-Glucosidase Inhibition Data for Isobolographic Analysis
| Combination Ratio (this compound:Metformin) | IC₅₀ of Combination (µg/mL) | Theoretical Additive IC₅₀ (µg/mL) |
| 1:1 | 12.5 | 25.0 |
| 1:2 | 10.0 | 20.0 |
| 2:1 | 15.0 | 30.0 |
Conclusion
This guide provides a foundational framework for the systematic investigation of this compound's synergistic potential. By combining rational experimental design with robust methodologies, researchers can effectively explore novel therapeutic combinations that may offer enhanced efficacy and improved safety profiles. The proposed studies in oncology and metabolic disease serve as illustrative examples of how to approach this exciting area of research. The principles and protocols outlined herein can be adapted to investigate the synergistic effects of this compound with a wide range of other compounds, paving the way for future drug development initiatives.
References
-
This compound, an antioxidative phenolic glycoside from bamboo species - ResearchGate. ResearchGate. [Link]
Sources
Safety Operating Guide
Navigating the Safe Disposal of Tachioside: A Comprehensive Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Tachioside, a glycoside compound, requires meticulous handling and disposal procedures. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative and stringent approach is paramount. This guide provides an in-depth, step-by-step operational plan for the proper disposal of this compound, grounding its recommendations in established principles of hazardous waste management.
The Core Directive: Treat as Hazardous Waste
Given the lack of specific toxicological and environmental impact data for this compound, the fundamental principle for its disposal is to treat it as hazardous waste .[1] This approach ensures the highest level of safety for laboratory personnel and minimizes the potential for environmental contamination. All waste streams containing this compound, including the pure compound, solutions, and contaminated materials, must be managed through a licensed hazardous waste disposal service.[1][2] Under no circumstances should this compound or its associated waste be discarded in regular trash or discharged into the sanitary sewer system.[1]
Hazard Assessment and Risk Mitigation
Key Safety Parameters for Handling and Disposal
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, and a lab coat must be worn at all times. | To prevent skin and eye contact with the potentially hazardous compound. |
| Ventilation | All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood. | To minimize the risk of inhalation of airborne particles or vapors. |
| Waste Segregation | All this compound waste must be segregated from non-hazardous and other incompatible chemical waste streams. | To prevent dangerous chemical reactions and ensure proper disposal routing.[10] |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound"). | Proper labeling is a regulatory requirement and is crucial for safe handling and disposal by waste management personnel.[1][10] |
Step-by-Step Disposal Protocols
The following protocols provide a detailed workflow for the safe disposal of various forms of this compound waste.
Protocol 1: Disposal of Solid this compound Waste
-
Collection:
-
Carefully collect all solid this compound waste, including unused pure compound and any contaminated disposable labware (e.g., weighing paper, pipette tips).
-
Place the collected solid waste into a designated, leak-proof, and sealable solid hazardous waste container.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste," "this compound," and the date.
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Protocol 2: Disposal of Liquid this compound Waste
-
Collection:
-
Collect all liquid waste containing this compound, including reaction mixtures, stock solutions, and the initial rinsate from decontaminating glassware.
-
Pour the liquid waste into a designated, shatter-resistant, and sealable liquid hazardous waste container. A secondary containment tray is recommended.
-
-
Labeling:
-
Label the container with "Hazardous Waste," "this compound," the solvent system (e.g., "Methanol/Water"), and the approximate concentration.
-
-
Storage:
-
Securely close the container and store it in the designated satellite accumulation area.
-
Protocol 3: Decontamination of Reusable Glassware
-
Initial Rinse:
-
Triple-rinse all contaminated glassware with a suitable solvent (e.g., ethanol or methanol) that is known to dissolve this compound.
-
Crucially, this initial rinsate must be collected and disposed of as liquid hazardous waste as described in Protocol 2.[1]
-
-
Secondary Wash:
-
After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures with soap and water.
-
Decision Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Regulatory Context
The procedures outlined in this guide are designed to comply with the general principles of hazardous waste management as stipulated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11] These regulations mandate a "cradle-to-grave" approach to hazardous waste, meaning that it is tracked from its point of generation to its final disposal.[11] It is the responsibility of the waste generator to properly identify, manage, and document their hazardous waste.[11]
Conclusion
The safe and compliant disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principle of treating this compound as hazardous waste and following the detailed protocols for waste segregation, labeling, and handling, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements.
References
-
Hazardous Waste Program. (n.d.). Department of Environmental Protection, Commonwealth of Pennsylvania. Retrieved from [Link]
-
What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025, November 9). Civil Engineering Explained [Video]. YouTube. Retrieved from [Link]
-
Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]
-
This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
- Glycosides. (n.d.). [PDF]. Retrieved from a relevant academic or institutional source.
-
Glycoside determination and analysis in laboratory. (2019, October 29). Analytice. Retrieved from [Link]
-
INFORMATIONAL SAFETY DATA SHEET. (2024, January 11). Isola Group. Retrieved from [Link]
- Chemical Tests of Glycosides. (n.d.). Pharmacy 180.
-
Glycoside. (n.d.). In Wikipedia. Retrieved from [Link]
- Reaction mass of N,N'-ethylenebis[N-methyl-2-[(1-oxo-9-octadecenyl)oxy]. (n.d.). ECHA. Retrieved from https://echa.europa.eu/registration-dossier/-/registered-dossier/28131/6/1
-
Chemowaste Disposal. (n.d.). Ohio.gov. Retrieved from [Link]
-
How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste. (2024, March 21). UC San Diego. Retrieved from [Link] from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 4. Glycoside determination and analysis in laboratory - Analytice [analytice.com]
- 5. Glycoside - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. dnr.mo.gov [dnr.mo.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tachioside
This guide provides essential, immediate safety and logistical information for the use of Tachioside. By treating this compound with the caution afforded to substances of unknown toxicity, we can ensure a safe laboratory environment while advancing our scientific objectives. The protocols herein are designed to be self-validating, grounding every recommendation in the established principles of chemical safety and risk mitigation.
The Precautionary Principle: Hazard Assessment of this compound
In the absence of a specific SDS, a risk assessment must be based on this compound's chemical class and physical form.
-
Chemical Class (Phenolic Glycoside): Phenolic compounds can range from mild irritants to highly toxic substances upon inhalation, ingestion, or skin contact.[2][3] Therefore, all routes of exposure must be considered and minimized.
-
Physical Form (Solid Powder): As a powder, this compound presents a significant inhalation hazard. Fine powders can easily become airborne, especially during weighing and transferring, and can contaminate work surfaces, leading to unintentional skin contact or ingestion.[4]
-
Solvents: this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO), methanol, or ethanol. Each solvent introduces its own set of hazards, primarily flammability and toxicity, which must be managed in conjunction with the hazards of the solute.[5][6][7]
Given these factors, all handling of this compound must proceed under the assumption that it is a hazardous compound.[8]
Engineering and Administrative Controls: Your First Line of Defense
Before selecting Personal Protective Equipment (PPE), the hierarchy of controls dictates that we first implement more effective engineering and administrative measures.
-
Engineering Control - Chemical Fume Hood: All work involving solid this compound or its volatile solutions must be conducted in a certified chemical fume hood. This is the most critical engineering control for preventing inhalation of airborne powder or solvent vapors.[9][10]
-
Administrative Control - Designated Area: Establish a clearly marked "Designated Area" within the laboratory for handling this compound. This area should be away from high-traffic zones, desks, and computers to prevent cross-contamination.[4] All equipment and surfaces within this area must be decontaminated after each procedure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is mandatory for all personnel handling this compound. The selection of specific PPE is contingent on the task being performed—handling the powder versus working with solutions.
Table 1: Recommended PPE for Handling this compound
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid this compound (Weighing, Transferring) | Fully-buttoned lab coat | Double-gloved: Inner nitrile glove, outer chemical-resistant glove (e.g., thicker nitrile) | ANSI Z87.1-compliant safety goggles | N95 respirator (recommended due to unknown inhalation toxicity of powder) |
| Handling this compound Solutions (e.g., in DMSO, Methanol, Ethanol) | Fully-buttoned lab coat; Chemical-resistant apron if splash risk is high | Chemical-resistant gloves compatible with the solvent (see below) | Chemical splash goggles; Face shield if splash risk is high | Not required if working within a certified chemical fume hood |
Hand Protection - Solvent Compatibility:
-
For DMSO Solutions: DMSO facilitates the absorption of chemicals through the skin.[6][11] Standard nitrile gloves provide poor protection. Butyl rubber gloves are recommended. If unavailable, use double-gloved nitrile and change gloves immediately upon any contact.[11]
-
For Methanol/Ethanol Solutions: Both are toxic and flammable.[5][12] Nitrile gloves are suitable for incidental contact but should be changed promptly if splashed.[7] For extensive handling, consider heavier-duty nitrile or neoprene gloves.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and contamination.
The goal is to prevent the generation of airborne dust and the contamination of the balance and surrounding areas.
-
Preparation: Don all required PPE for handling solids (Table 1). Ensure the chemical fume hood is operational.
-
Tare Method: Place a labeled, sealable receiving container (e.g., a vial with a cap) on the analytical balance and tare it to zero.[9]
-
Transfer: Move the container into the fume hood. Carefully transfer the approximate amount of this compound powder into the container using a disposable spatula.[4]
-
Seal and Re-weigh: Securely cap the container inside the fume hood.
-
Final Weighing: Move the sealed container back to the balance to obtain the precise weight.
-
Adjustment: If the weight needs adjustment, return the sealed container to the fume hood, uncap, add or remove powder, re-cap, and weigh again. Never handle the open powder outside of the fume hood.
-
Immediate Cleanup: Dispose of the spatula and any contaminated weigh paper into a designated solid hazardous waste container located inside the hood.
-
Preparation: Perform all work in a chemical fume hood. Wear PPE appropriate for the solvent being used (Table 1).
-
Solvent Addition: Add the desired solvent directly to the pre-weighed, sealed container of this compound powder. This minimizes handling of the solid.
-
Dissolution: Cap the container and mix via vortexing or sonication until the this compound is fully dissolved.
-
Aliquoting: Use appropriate pipettes to dispense the solution as needed for your experiment.
The following diagram illustrates the logical workflow for safely handling this compound from receipt to use.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Contaminated Waste
Improper disposal is a significant compliance and safety risk. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with solid this compound (e.g., gloves, N95 respirators, weigh papers, spatulas, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and solvent rinses must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Due to the phenolic nature of this compound, waste should be segregated.[13]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Sharps Waste: Needles or other sharps used to transfer this compound solutions must be disposed of in a designated sharps container.
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this compound waste be poured down the drain or placed in regular trash. [13][14]
The following diagram outlines the decision process for waste segregation.
Caption: Decision Tree for this compound Waste Disposal.
By integrating these safety protocols into your standard operating procedures, you build a foundation of trust and scientific integrity, ensuring that our pursuit of knowledge does not come at the cost of personal or environmental safety.
References
-
Chemscape. (n.d.). Methanol Safety: Exposure Risks & Protective Measures. Retrieved from Chemscape website. [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from ACS Material website. [Link]
-
Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling. Retrieved from Nedstar website. [Link]
-
CM Energy. (2025, September 8). Methanol Handling Safety: Best Practices for Shipboard Operations. Retrieved from CM Energy website. [Link]
-
VelocityEHS. (2014, July 22). Methanol MSDS Safety Tips from Experts. Retrieved from VelocityEHS website. [Link]
-
University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from UCSB Chemistry website. [Link]
-
Ship Nerd News. (2024, March 11). Methanol Safety & Toxicity - General Issues. Retrieved from Ship Nerd News website. [Link]
-
University of California, Berkeley - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Berkeley EHS website. [Link]
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from Greenfield Global website. [Link]
-
Princeton University - Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from Princeton EHS website. [Link]
-
University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO). Retrieved from University of Waterloo Safety Office website. [Link]
-
University of Washington - Environmental Health & Safety. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from UW EHS website. [Link]
-
Stanford University - Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from Stanford EHS website. [Link]
-
Gexcon. (n.d.). Ethanol: Associated hazards and safety measures. Retrieved from Gexcon blog. [Link]
-
Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from Westlab Canada website. [Link]
-
MDPI. (n.d.). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. Retrieved from MDPI website. [Link]
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from Saltworks Technologies website. [Link]
-
Emory University - Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from Emory EHSO website. [Link]
-
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from TWU website. [Link]
-
Duke University - Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from Duke Safety website. [Link]
Sources
- 1. cm-energy.com [cm-energy.com]
- 2. mdpi.com [mdpi.com]
- 3. saltworkstech.com [saltworkstech.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Methanol Safety: Exposure Risks & Protective Measures | Chemscape [chemscape.com]
- 6. greenfield.com [greenfield.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. twu.edu [twu.edu]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. nedstar.com [nedstar.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ehs.com [ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
